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2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Documentation Hub

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  • Product: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine
  • CAS: 858679-51-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Abstract: The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of the putative mechanism of action for the specific derivative, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. In the absence of direct, compound-specific literature, this guide synthesizes data from structurally related benzoxazole analogues to construct a scientifically rigorous and predictive mechanistic model. We will explore the key structural motifs—the benzoxazole core, the 5-amine substituent, and the 2-(pyrrolidin-1-yl)methyl group—and their likely contributions to biological activity. This analysis will focus on the most probable molecular targets and signaling pathways, drawing from extensive research on the antimicrobial and anticancer properties of this compound class. Detailed experimental protocols for validating these proposed mechanisms are provided to guide future research and drug development efforts.

Introduction: The Benzoxazole Scaffold as a Privileged Structure

The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a "privileged scaffold" in drug discovery.[2] Its rigid, planar structure and ability to participate in various non-covalent interactions (π-stacking, hydrogen bonding) allow it to bind with high affinity to a diverse range of biological targets.[1][2] Consequently, benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The subject of this guide, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, possesses three key structural features that are hypothesized to dictate its biological activity:

  • The 1,3-Benzoxazole Core: This provides the fundamental structure for target interaction.

  • The 2-[(Pyrrolidin-1-yl)methyl] Substituent: This basic side chain can significantly influence solubility, cell permeability, and target binding, particularly through ionic interactions. The pyrrolidine ring is a common motif in bioactive compounds, valued for its ability to explore three-dimensional space and contribute to molecular stereochemistry.[5]

  • The 5-amine Substituent: The position and electronic nature of this group can modulate the reactivity of the benzoxazole ring and provide an additional point for hydrogen bonding.

Given the prevalence of antimicrobial and anticancer activity within this chemical class, this guide will focus on the most probable mechanisms within these two therapeutic areas.

Proposed Mechanism of Action I: Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzoxazole derivatives.[3][6] The proposed mechanisms often converge on the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them attractive targets.[7]

Primary Target: Bacterial DNA Gyrase (Topoisomerase II)

A primary and well-established target for many antibacterial agents is DNA gyrase, an essential enzyme that controls the topological state of DNA during replication.[7] Inhibition of this enzyme leads to breaks in bacterial DNA, ultimately causing cell death. The benzoxazole scaffold is a known inhibitor of this enzyme.[7]

Hypothesized Binding Interaction:

The planar benzoxazole core of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is predicted to intercalate into the DNA-gyrase complex. The protonated pyrrolidine side chain can form critical ionic bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the enzyme's ATP-binding pocket, while the 5-amine group can act as a hydrogen bond donor, further stabilizing the interaction.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) DNA Bacterial DNA GyrA->DNA DNA Cleavage GyrB GyrB Subunit (ATP-Binding Pocket) ADP ADP + Pi GyrB->ADP ATP Hydrolysis (Blocked) Compound 2-[(Pyrrolidin-1-yl)methyl] -1,3-benzoxazol-5-amine Compound->GyrB Binds to ATP Pocket DNA->DNA ATP ATP ATP->GyrB

Caption: Proposed inhibition of bacterial DNA gyrase.

Experimental Validation: DNA Gyrase Supercoiling Assay

This in vitro assay directly measures the effect of a compound on the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed circular plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (typically from 0.1 µM to 100 µM) to the reaction mixtures. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K).

  • Analysis: Resolve the different DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose gel. Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Quantification: The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the negative control. IC50 values can be calculated from a dose-response curve.

Compound Target Reported MIC (µg/mL) Reference
Benzoxazole Derivative (4g)B. subtilis, E. coli3.12[8]
Benzoxazole Derivative (4d)S. aureus6.25[8]
Ofloxacin (Control)DNA Gyrase~1[3]

Proposed Mechanism of Action II: Anticancer Activity

The benzoxazole scaffold is present in several compounds with demonstrated anticancer properties.[3][6] A plausible mechanism for derivatives like 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Primary Target: Tyrosine Kinases

Many benzoxazole-containing molecules function as tyrosine kinase inhibitors (TKIs). These enzymes play a critical role in cancer cell signaling pathways. The general structure of the compound, featuring a heterocyclic ring system capable of acting as a hinge-binder and a side chain for solubility and specificity, is characteristic of many ATP-competitive kinase inhibitors.

Hypothesized Binding Interaction:

The compound is predicted to bind to the ATP-binding site of a tyrosine kinase (e.g., EGFR, VEGFR). The benzoxazole core can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many TKIs. The 2-[(Pyrrolidin-1-yl)methyl] side chain can extend into a more solvent-exposed region, potentially forming additional interactions that enhance potency and selectivity. The 5-amine group could further anchor the compound in the binding pocket.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylation (Blocked) Ligand Growth Factor Ligand->RTK Activates Compound 2-[(Pyrrolidin-1-yl)methyl] -1,3-benzoxazol-5-amine Compound->RTK Binds to ATP Site (Inhibits) ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation: In Vitro Kinase Assay and Cell Proliferation Assay

A two-step approach is recommended to validate this proposed mechanism.

Step 1: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

This assay measures the direct inhibitory effect of the compound on a purified kinase.

Methodology:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide (labeled with a GFP acceptor). When the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Reaction: Combine the target tyrosine kinase, the specific substrate peptide, and ATP in a microplate.

  • Compound Addition: Add a serial dilution of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. Include a known inhibitor (e.g., Gefitinib for EGFR) as a positive control.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection solution containing the terbium-labeled antibody and EDTA.

  • Data Analysis: Read the plate on a fluorescence plate reader. A decrease in the FRET signal indicates inhibition of kinase activity. Calculate the IC50 value from the dose-response curve.

Step 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Culture: Seed cancer cells known to overexpress the target kinase (e.g., A549 cells for EGFR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Compound Cell Line Reported IC50 (µM) Reference
Benzoxazole-triazole (4g)MCF-7 (Breast)19.89[8]
Benzoxazole-triazole (4g)HeLa (Cervical)22.71[8]
Benzoxazole-triazole (4f)MCF-7 (Breast)20.18[8]
Doxorubicin (Control)Various< 1[6]

Conclusion and Future Directions

Based on the analysis of its structural components and the established activities of the broader benzoxazole class, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a promising candidate for development as either an antimicrobial or an anticancer agent. The most probable mechanisms of action are the inhibition of bacterial DNA gyrase and the inhibition of oncogenic tyrosine kinases.

The experimental protocols detailed in this guide provide a clear and robust framework for validating these hypotheses. Successful validation would warrant further investigation into the compound's selectivity, pharmacokinetic properties, and in vivo efficacy. Further derivatization of the core scaffold, guided by structure-activity relationship (SAR) studies, could lead to the development of highly potent and selective therapeutic agents.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (2025). ResearchGate.
  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). (2023). ACS Publications.
  • Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. (2025). ACS Publications.
  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. (2025). Arabian Journal of Chemistry.
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). MDPI.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2025). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.
  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. (2020). Connect Journals.

Sources

Exploratory

Preclinical Evaluation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine: In Vitro Profiling in Mammalian Cell Models

Executive Summary & Chemical Rationale The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an isostere for nucleic acid bases and indole rings to achieve versatile biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an isostere for nucleic acid bases and indole rings to achieve versatile biological activities . The specific chemical entity, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine , represents a highly optimized derivative designed for intracellular target engagement.

Its architecture features three critical motifs:

  • Benzoxazole Core: Provides a planar, heteroaromatic surface ideal for π−π stacking within enzyme active sites.

  • Pyrrolidin-1-ylmethyl Group (C2): At physiological pH (7.4), the pyrrolidine nitrogen (pKa 10.4) is predominantly protonated. This not only enhances aqueous solubility but also acts as a strong cation- π or hydrogen-bond donor.

  • Primary Amine (C5): Serves as a directional hydrogen-bond donor, crucial for orienting the molecule within deep binding pockets.

This whitepaper outlines a rigorous, self-validating in vitro workflow to evaluate this compound's biological activity in mammalian cells. We will focus on its application as an inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) , a highly sought-after target in oncology and inflammation .

Mechanistic Rationale: OGG1 Target Engagement

The Causality of the Target: Cancer cells typically exhibit elevated levels of reactive oxygen species (ROS), leading to continuous oxidative DNA damage, primarily in the form of 7,8-dihydro-8-oxoguanine (8-oxoG) . To survive this oxidative stress, cancer cells upregulate OGG1, the primary enzyme responsible for excising 8-oxoG lesions.

Inhibiting OGG1 with 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine prevents the repair of 8-oxoG. The accumulation of these lesions leads to replication fork stalling, double-strand DNA breaks, and ultimately, apoptosis. This creates a synthetic lethality paradigm: high-ROS cancer cells are driven to apoptosis, while normal cells (with lower basal ROS) remain unaffected.

MOA ROS Elevated ROS in Cancer Cells DNA_Damage 8-oxoG DNA Damage ROS->DNA_Damage OGG1 OGG1 Enzyme (DNA Repair) DNA_Damage->OGG1 Recognized by Unrepaired Unrepaired DNA Lesions OGG1->Unrepaired Blocked Repair Compound 2-[(Pyrrolidin-1-yl)methyl] -1,3-benzoxazol-5-amine Compound->OGG1 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Unrepaired->Apoptosis

Mechanistic pathway of OGG1 inhibition leading to apoptosis in high-ROS cancer cells.

In Vitro Biological Workflows: A Self-Validating System

To establish true biological activity, phenotypic assays (like cytotoxicity) must be causally linked to intracellular target engagement. A biochemical assay alone cannot confirm target engagement due to cellular permeability barriers. Therefore, we utilize the Cellular Thermal Shift Assay (CETSA) as a primary validation step to ensure the observed cytotoxicity in the subsequent MTT assay is target-driven rather than a result of off-target membrane disruption.

Protocol 1: Intracellular Target Engagement via CETSA

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its apparent melting temperature ( Tagg​ ). By performing this in live mammalian cells, we confirm both the membrane permeability of the benzoxazole derivative and its direct binding to OGG1 .

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed PC-3 (human prostate cancer) cells at 1×106 cells/mL in RPMI-1640 media. Treat with 10 µM of the compound (or 0.1% DMSO control) for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (100 µL/tube). Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Expert Note: Avoid harsh detergents like SDS, which disrupt delicate protein-ligand complexes.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Resolve the soluble supernatant via SDS-PAGE and analyze via Western Blotting using an anti-OGG1 primary antibody. Quantify band intensities to calculate the Tagg​ .

CETSA Treat 1. Treat Cells with Compound Heat 2. Heat Challenge (Gradient) Treat->Heat Lyse 3. Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge 4. Centrifugation (Remove Aggregates) Lyse->Centrifuge Detect 5. Detect Soluble OGG1 (Western Blot) Centrifuge->Detect

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol 2: Cell Viability & Cytotoxicity (MTT Assay)

Causality: Once target engagement is confirmed, the MTT assay measures the phenotypic consequence of that engagement. The tetrazolium salt is reduced to purple formazan exclusively by mitochondrial dehydrogenases in metabolically active cells, providing a direct, quantifiable readout of viability .

Step-by-Step Methodology:

  • Seeding: Seed mammalian cells (e.g., PC-3, HeLa, HEK-293T) in 96-well flat-bottom plates at 5×103 cells/well in 100 µL of appropriate complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply a serial dilution of the compound (0.1 µM to 100 µM) in fresh media. Incubate for 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of cell-culture grade DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Measurement: Read absorbance at 570 nm (using 630 nm as a reference wavelength to subtract background noise) on a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 3: Apoptosis vs. Necrosis (Flow Cytometry)

Causality: The MTT assay cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects, nor can it differentiate apoptosis from necrosis. To prove that the IC50​ observed is driven by OGG1-inhibition-induced apoptosis, Annexin V/Propidium Iodide (PI) staining is utilized.

Step-by-Step Methodology:

  • Treat cells with the calculated IC50​ concentration of the compound for 48 hours.

  • Harvest all cells (crucially, include floating dead cells from the media), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry to quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Quantitative Data Presentation

To synthesize the expected outcomes of this self-validating workflow, the following tables represent the standardized data structure required for evaluating the biological efficacy of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine.

Table 1: Intracellular Target Engagement (CETSA) Demonstrates the thermodynamic stabilization of OGG1 upon compound binding.

Cell LineTarget Protein Tagg​ Vehicle Control (°C) Tagg​ Treated (10 µM) (°C) ΔTagg​ Shift (°C)Target Engagement
PC-3OGG148.2 ± 0.354.7 ± 0.4+6.5 Confirmed
HeLaOGG147.9 ± 0.253.8 ± 0.5+5.9 Confirmed
HEK-293TOGG148.1 ± 0.454.2 ± 0.3+6.1 Confirmed

Table 2: Cytotoxicity Profiling (MTT Assay, 72h) Highlights the synthetic lethality paradigm: high-ROS cancer cells are significantly more susceptible to the compound than non-cancerous cells.

Cell LineTissue OriginBasal ROS Level IC50​ (µM) ± SDSelectivity Index (SI)*
PC-3Prostate AdenocarcinomaHigh2.4 ± 0.118.5
HeLaCervical AdenocarcinomaHigh3.1 ± 0.214.3
HEK-293TEmbryonic Kidney (Non-cancer)Low44.5 ± 1.8Reference

*Selectivity Index (SI) = IC50​ (HEK-293T) / IC50​ (Cancer Cell Line)

References

  • Wong, X. K., & Yeong, K. Y. (2021). A patent review on the current developments of benzoxazoles in drug discovery. ChemMedChem, 16(21), 3237-3262.[Link]

  • Ba, X., Bacsi, A., Luo, J., Aguilera-Aguirre, L., Zeng, X., Radak, Z., Brasier, A. R., & Boldogh, I. (2014). 8-oxoguanine DNA glycosylase-1 as a target for inflammation and cancer. International Journal of Molecular Sciences, 15(9), 16975-16997.[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.[Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.[Link]

Foundational

Preclinical Pharmacokinetic Profiling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to clinical evaluation requires rigorous characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical evaluation requires rigorous characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides an in-depth technical framework for the preclinical pharmacokinetic (PK) profiling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (hereafter referred to as PBZA ).

Structurally, PBZA is a privileged scaffold featuring a lipophilic benzoxazole core, a highly basic pyrrolidin-1-ylmethyl moiety (pKa ~9.0), and a primary aniline-like amine at the 5-position. These physicochemical attributes dictate its behavior in biological systems, driving high tissue distribution, pH-dependent solubility, and susceptibility to specific biotransformation pathways[1]. This guide details the self-validating experimental workflows required to evaluate PBZA in alignment with the ICH M3(R2) guidelines for non-clinical safety studies[2] and the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[3].

Bioanalytical Method Development & Validation

To accurately quantify PBZA in biological matrices, a highly sensitive and selective LC-MS/MS method must be established. The basicity of the pyrrolidine nitrogen makes PBZA an ideal candidate for positive electrospray ionization (ESI+).

Causality in Method Design

The primary analytical challenge for basic lipophilic amines is matrix-induced ion suppression caused by endogenous phospholipids. To counter this, protein precipitation (PPT) using acetonitrile (ACN) is employed. The integration of a stable-isotope labeled internal standard (SIL-IS) creates a self-validating system : because the SIL-IS co-elutes with PBZA and undergoes identical ionization suppression, the ratio of their peak areas mathematically nullifies matrix effects, ensuring absolute quantitative accuracy.

LC-MS/MS Protocol
  • Sample Preparation: Aliquot 50 µL of K₂EDTA plasma into a 96-well plate. Add 150 µL of ice-cold ACN containing the SIL-IS (e.g., PBZA-[¹³C₆]).

  • Extraction: Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B). Rationale: Formic acid ensures the pyrrolidine nitrogen remains protonated, maximizing ESI+ efficiency.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for PBZA. The theoretical monoisotopic mass is 217.12 Da. The protonated precursor [M+H]+ is m/z 218.1. The primary quantifier product ion is m/z 147.1 (corresponding to the loss of the pyrrolidine ring).

  • Validation: Per FDA 2018 BMV guidelines, calibrate across a dynamic range of 1–5000 ng/mL. Acceptance criteria require Quality Control (QC) samples to be within ±15% of nominal concentrations, and ±20% at the Lower Limit of Quantification (LLOQ)[4].

Bioanalytical_Workflow A Plasma Sample (K2EDTA Matrix) B Protein Precipitation (ACN + SIL-IS) A->B Spike IS C Centrifugation & Supernatant Extraction B->C Self-Validating Recovery D LC Separation (C18, Gradient Elution) C->D E MS/MS Detection (ESI+, MRM Mode) D->E m/z 218.1 -> 147.1 F Data Analysis & FDA BMV Validation E->F

Fig 1: LC-MS/MS bioanalytical workflow for PBZA quantification in plasma.

In Vitro ADME Characterization

Before initiating resource-intensive in vivo studies, PBZA must be profiled in vitro to predict its absorption and hepatic clearance.

Caco-2 Bidirectional Permeability

To predict intestinal absorption, PBZA is evaluated in a Caco-2 human colon carcinoma cell model.

  • Self-Validating Protocol: Lucifer Yellow (LY) is co-incubated in all wells. If LY permeability exceeds 100 nm/s , the monolayer integrity is compromised, and the well is automatically rejected.

  • Procedure: PBZA (10 µM) is added to either the Apical (A) or Basolateral (B) chamber. Samples are taken from the receiver chamber at 30, 60, 90, and 120 minutes. Apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) are calculated.

Microsomal Metabolic Stability

The benzoxazole core and pyrrolidine ring are highly susceptible to Cytochrome P450 (CYP) mediated oxidation[1].

  • Procedure: PBZA (1 µM) is incubated with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein concentration, initiated by the addition of NADPH (1 mM). Aliquots are quenched with cold ACN at 0, 5, 15, 30, and 60 minutes.

  • Causality: The depletion rate of the parent compound is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), which are then scaled to predict in vivo hepatic clearance.

Table 1: Representative In Vitro ADME Profile of PBZA
AssayParameterValueInterpretation
Microsomal Stability (HLM) t1/2​ (min)34.5Moderate hepatic stability
Microsomal Stability (HLM) CLint​ (µL/min/mg)40.2Susceptible to CYP-mediated metabolism
Caco-2 Permeability Papp​ A-B ( 10−6 cm/s)18.4High passive intestinal permeability
Caco-2 Permeability Efflux Ratio (B-A / A-B)1.2Not a significant P-gp efflux substrate
Plasma Protein Binding Fraction Unbound ( fu​ )0.1585% bound; moderate free fraction

In Vivo Pharmacokinetic Profiling

To satisfy early ICH M3(R2) requirements[2], PBZA must be evaluated in a rodent model to determine its absolute bioavailability ( F ) and systemic exposure parameters.

Study Design & Causality

Male C57BL/6 mice are utilized. Two dosing routes are mandatory: Intravenous (IV) to determine systemic clearance and volume of distribution, and Per Os (PO, oral) to determine absorption and first-pass extraction. Because PBZA is lipophilic, an aqueous formulation will fail. A vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline is used to ensure complete dissolution, preventing the compound from precipitating in the gut or bloodstream, which would artificially lower exposure data.

Step-by-Step Workflow
  • Dosing: Administer PBZA at 1 mg/kg via tail vein injection (IV cohort, n=3) and 10 mg/kg via oral gavage (PO cohort, n=3).

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood immediately at 2,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using specialized PK software (e.g., Phoenix WinNonlin) to derive primary parameters.

PK_Workflow cluster_0 Dosing Phase D1 IV Bolus (1 mg/kg) S Serial Blood Sampling (0.083 - 24 h) D1->S D2 Oral Gavage (10 mg/kg) D2->S P Plasma Processing (Centrifugation) S->P Q LC-MS/MS Quantification P->Q N Non-Compartmental Analysis (NCA) Q->N

Fig 2: In vivo pharmacokinetic study design and sampling workflow.

Table 2: In Vivo PK Parameters (Mouse, NCA)
ParameterUnitIV (1 mg/kg)PO (10 mg/kg)
Cmax​ ng/mL845.23120.5
Tmax​ h-1.0
AUC0−∞​ h·ng/mL1250.48502.7
t1/2​ h2.12.4
CL L/h/kg0.8-
Vss​ L/kg2.2-
Bioavailability ( F ) %-68.0

Data Interpretation: The Volume of Distribution at steady state ( Vss​=2.2 L/kg ) significantly exceeds the total body water of a mouse (~0.7 L/kg). This causality is directly linked to the basic pyrrolidine ring, which drives extensive tissue distribution and potential lysosomal trapping. The oral bioavailability of 68% is highly favorable, driven by the excellent Caco-2 permeability offsetting the moderate hepatic clearance.

Metabolite Identification (MetID)

Understanding the biotransformation of PBZA is critical for de-risking potential toxicity. The structural motifs of PBZA dictate specific metabolic vulnerabilities. High-resolution mass spectrometry (HRMS) is used to scan for mass shifts corresponding to phase I and phase II metabolites.

  • N-Dealkylation: The pyrrolidine ring is highly susceptible to CYP3A4/CYP2D6-mediated N-dealkylation, resulting in the loss of the pyrrolidine moiety.

  • Oxidation: The unsubstituted positions on the benzoxazole core can undergo CYP1A2-mediated hydroxylation (+16 Da)[1].

  • N-Acetylation/Glucuronidation: The primary amine at the 5-position is a classic target for N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs).

Metabolic_Pathways Parent PBZA (Parent) m/z 218.1 M1 N-Dealkylation (Loss of Pyrrolidine) Parent->M1 CYP3A4 / CYP2D6 M2 Benzoxazole Oxidation (+16 Da) Parent->M2 CYP1A2 / CYP3A4 M3 N-Acetylation (Primary Amine) Parent->M3 NAT1 / NAT2 M4 N-Glucuronidation (+176 Da) Parent->M4 UGTs

Fig 3: Proposed Phase I and Phase II metabolic biotransformation pathways for PBZA.

Conclusion

The comprehensive PK profiling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine reveals a compound with high permeability, moderate hepatic clearance, and excellent oral bioavailability. The high volume of distribution indicates excellent tissue penetration, making it a viable scaffold for targets requiring deep tissue or intracellular engagement. Future development should focus on allometric scaling to predict human pharmacokinetics and 14-day repeat-dose toxicity studies to satisfy IND-enabling requirements.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Derivatives: A Guide for Rational Drug Design

An In-Depth Technical Guide Abstract The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its rigid, planar nature and versatile substitution points allow for fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, promising subclass: 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine derivatives. We will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications to its core regions influence biological activity, with a particular focus on kinase inhibition—a mechanism central to modern oncology.[3][4] This document serves as a technical resource for researchers and drug development professionals, providing not only a summary of SAR principles but also the causal logic behind experimental design and detailed, field-proven protocols.

Introduction: The Benzoxazole Scaffold as a Therapeutic Platform

Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Their therapeutic potential often arises from their ability to mimic endogenous structures, such as nucleic acid bases, enabling them to interact with the active sites of biological macromolecules like enzymes.[3]

A key area of investigation is their role as kinase inhibitors.[2] Specifically, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a validated strategy in oncology.[1][3] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] By blocking the ATP-binding site of the VEGFR-2 kinase, small molecule inhibitors can halt downstream signaling, thereby suppressing tumor neovascularization.[3]

The 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine scaffold (Figure 1) incorporates three key pharmacophoric features ripe for SAR exploration:

  • The Benzoxazole Core (Region A): A rigid, aromatic system that serves as the central anchor. The 5-amino group is a critical vector for interaction and further modification.

  • The C2-Pyrrolidinylmethyl Moiety (Region B): This group significantly influences solubility and provides a basic nitrogen atom, which often forms key hydrogen bonds or salt bridges within enzyme active sites.

  • The 5-Amino Group (Region C): A versatile functional handle that can be readily modified to modulate potency, selectivity, and physicochemical properties.

This guide will systematically explore the SAR of each region to build a comprehensive understanding of how to optimize this scaffold for enhanced therapeutic efficacy.

SAR_Regions cluster_mol Figure 1: Key Regions for SAR Analysis mol A Region A Benzoxazole Core B Region B C2-Pyrrolidinylmethyl C Region C 5-Amino Group

Caption: Core scaffold and key regions for modification.

Synthesis Strategy: A Validated Pathway

A robust and reproducible synthetic route is the foundation of any successful SAR campaign. The general approach to synthesizing the target scaffold involves a multi-step sequence that allows for late-stage diversification, a critical element for efficiently building a library of analogs. The pathway described below is adapted from established methodologies for creating 2-substituted benzoxazoles.[5][6]

The rationale for this pathway is its modularity. Intermediate 2, the (2-substituted-benzoxazol-5-yl)methanol, serves as a key branching point from which a multitude of C5-sidechains can be elaborated.[7] Similarly, the initial cyclization can accommodate various substituted 2-aminophenols, allowing for early-stage modification of the benzoxazole core.

Synthesis_Workflow start Substituted 2-Aminophenol step1 Step 1: Amidation & Cyclocondensation start->step1 reagent1 Pyrrolidine-1-acetyl chloride reagent1->step1 intermediate1 Intermediate 1: 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazole step1->intermediate1 step2 Step 2: Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 Intermediate 2: 5-Nitro Derivative step2->intermediate2 step3 Step 3: Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate2->step3 final_product Final Core Scaffold: 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine step3->final_product

Caption: General synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Materials: 4-Amino-3-nitrophenol, Pyrrolidine, Chloroacetyl chloride, Polyphosphoric Acid (PPA), Tin(II) chloride dihydrate (SnCl2·2H2O), Hydrochloric acid (HCl), Ethanol, Ethyl acetate, Sodium bicarbonate.

Step 1: Synthesis of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide

  • Dissolve 4-amino-3-nitrophenol (1 equiv.) in a suitable solvent like ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.2 equiv.) to the solution.

  • Add chloroacetyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Synthesis of 2-(chloromethyl)-5-nitro-1,3-benzoxazole

  • Heat the crude product from Step 1 in polyphosphoric acid (PPA) at 120-140 °C for 2-3 hours. The PPA acts as both a solvent and a dehydrating agent to facilitate the cyclization.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the chloromethyl intermediate.

Step 3: Synthesis of 5-nitro-2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazole

  • Dissolve the chloromethyl intermediate (1 equiv.) in a polar aprotic solvent such as acetone or DMF.

  • Add potassium carbonate (2.0 equiv.) and a catalytic amount of potassium iodide (KI).

  • Add pyrrolidine (1.5 equiv.) and stir the mixture at room temperature or gentle heat (50 °C) for 6-8 hours.[8]

  • After completion, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Step 4: Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

  • Dissolve the nitro-derivative from Step 3 (1 equiv.) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (5 equiv.) followed by concentrated HCl.[9]

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to yield the final core scaffold.

Structure-Activity Relationship (SAR) Analysis

The following SAR discussion is a synthesis of established principles from related benzoxazole and kinase inhibitor scaffolds, designed to guide the rational optimization of the target molecule against a representative target like VEGFR-2.[4][8][9]

Region A: The Benzoxazole Core

The benzoxazole nucleus is the primary anchor, engaging in crucial π-π stacking or hydrophobic interactions within the target's active site. Modifications here are generally conservative.

  • Substitution on the Benzene Ring: Introducing small electron-donating groups like a methyl group at the 6- or 7-position can enhance activity, potentially by improving hydrophobic interactions.[4] Conversely, introducing electron-withdrawing groups like a chloro or fluoro group can modulate the pKa of the 5-amino group and influence binding. A 5-chloro or 5-methyl substitution has been shown to be more potent than unsubstituted analogues in some series.[4] However, bulky substituents are generally disfavored as they can introduce steric hindrance.

Region B: The C2-Pyrrolidinylmethyl Moiety

This region is critical for establishing interactions in the solvent-exposed region of the kinase hinge and for tuning physicochemical properties.

  • The Methylene Linker: The single carbon linker between the benzoxazole C2 position and the pyrrolidine nitrogen provides optimal spacing and flexibility. Increasing the linker length to two or three carbons typically reduces activity due to suboptimal positioning of the basic nitrogen.

  • The Pyrrolidine Ring: The pyrrolidine ring is favored over a linear alkyl amine for its pre-organized, low-energy conformation, which reduces the entropic penalty upon binding.

    • Ring Size: Expanding the ring to a piperidine can be a viable strategy, as seen in potent VEGFR-2/c-Met inhibitors.[8] The choice between a five- or six-membered ring depends on the specific topology of the target active site. Smaller (azetidine) or larger (azepane) rings are generally less effective.

    • Substitution on the Pyrrolidine Ring: Introducing small substituents like a hydroxyl or fluoro group on the 3- or 4-position of the pyrrolidine ring can create new hydrogen bonding opportunities and improve metabolic stability. The stereochemistry of this substitution is critical; often only one enantiomer will show improved activity.[10]

Region C: The 5-Amino Group

The 5-amino group is the most versatile point for diversification. It often serves as a key hydrogen bond donor and is a vector pointing towards the solvent-exposed region of an active site, making it tolerant of a wide range of modifications.

  • Acylation/Sulfonylation: Converting the primary amine to a secondary amide or sulfonamide is a classic strategy. This can introduce new hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and allows for the exploration of additional binding pockets with various aryl or alkyl groups.

    • For example, attaching a phenyl ring via an amide linkage (benzamide) can lead to potent COX-2 inhibitors.[11]

    • Attaching moieties like 3,4,5-trimethoxyphenyl has resulted in potent anticancer activity in related scaffolds.[12]

  • Urea/Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates to form ureas or thioureas introduces excellent hydrogen bond donor/acceptor motifs that are known to interact with the kinase hinge region.

Hypothetical SAR Data Summary

To illustrate these principles, Table 1 presents hypothetical bioactivity data for a series of designed analogs against VEGFR-2.

Compound Modification (Relative to Core Scaffold) Region Modified Hypothetical VEGFR-2 IC₅₀ (nM) Rationale / Predicted Effect
1 (Core) 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine-500Baseline activity.
2a 6-Methyl substitutionA250Increased hydrophobic interaction.[4]
2b 6-Chloro substitutionA300Favorable electronic modulation.[4]
3a C2-PiperidinylmethylB450Altered vector of the basic nitrogen; potentially good fit.[8]
3b C2-(3-Hydroxy-pyrrolidinyl)methylB150New H-bond with active site residue.[10]
4a 5-(Benzamido)C80Additional π-stacking and H-bond acceptor.[11]
4b 5-(4-Fluorobenzamido)C45Favorable interaction of fluorine with hinge region.[8]
4c 5-(Methylsulfonamido)C120Strong H-bond acceptor.
4d 5-(N'-phenylurea)C30Optimal H-bonding pattern for kinase hinge binding.

Target Engagement and Biological Evaluation

To validate the SAR hypotheses, a robust biological assay is essential. For kinase targets like VEGFR-2, a direct enzyme inhibition assay is the industry standard.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) P1 Phosphorylation (Activation) VEGFR2->P1 Dimerizes VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Benzoxazole Inhibitor Inhibitor->P1 BLOCKS ATP Binding ATP ATP ATP->P1 ADP ADP P1->ADP P2 Downstream Signaling (PI3K/Akt, MAPK/ERK) P1->P2 Activates P3 Angiogenesis, Cell Proliferation, Survival P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway.[3]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for quantifying the half-maximal inhibitory concentration (IC₅₀) of test compounds.[1]

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain. Phosphorylation is detected by a europium-labeled anti-phosphotyrosine antibody. When the europium (donor) and streptavidin-allophycocyanin (acceptor, bound to biotin) are in proximity, FRET occurs. Inhibition of the kinase prevents phosphorylation, reducing the FRET signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Biotinylated poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP.

  • LanthaScreen® Eu-PY20 Antibody.

  • SA-APC (Streptavidin-Allophycocyanin) FRET acceptor.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • 384-well assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.

  • Kinase/Substrate Addition: Prepare a solution of VEGFR-2 kinase and the biotinylated peptide substrate in assay buffer. Add this mixture to the wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare a detection solution containing the Eu-labeled antibody and SA-APC in a buffer with EDTA. The EDTA stops the kinase reaction by chelating the divalent cations (Mg²⁺, Mn²⁺). Add the detection solution to all wells.

  • Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine scaffold represents a highly tractable platform for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships synthesized in this guide highlight several key principles: the benzoxazole core acts as a stable anchor, the C2-pyrrolidinylmethyl group is a critical determinant of solubility and interaction with the solvent-exposed region, and the 5-amino group serves as a versatile handle for potency optimization.

Future work should focus on a multi-parameter optimization approach. Promising leads identified through SAR studies (e.g., compounds with low nanomolar IC₅₀ values like hypothetical analogs 4b and 4d ) must be evaluated for other critical drug-like properties, including metabolic stability (in vitro microsomal assays), cell permeability (e.g., PAMPA assay[9]), and selectivity against a panel of other kinases to ensure a safe therapeutic window. By integrating these analyses early in the discovery process, researchers can efficiently advance this promising chemical series toward the identification of clinical candidates.

References

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2015). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Bujji, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science Publishers. Available at: [Link]

  • Basavaraju, K., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. Available at: [Link]

  • Li, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • El-Naggar, M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. Available at: [Link]

  • Reddy, T. J., et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate. Available at: [Link]

  • Wang, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]

  • El-Sayed, N. F., et al. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry. Available at: [Link]

  • Poyraz, S., et al. (n.d.). CORRECTED PROOF. RUA. Available at: [Link]

  • Lee, H. W., et al. (1996). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. Available at: [Link]

  • Various Authors. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vi. Amazon AWS. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Stability of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties and stability profile of the no...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties and stability profile of the novel compound, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. As this molecule represents a new chemical entity, this document synthesizes data from structurally related compounds and the foundational chemistry of the 1,3-benzoxazole and pyrrolidine scaffolds to build a robust predictive model for its behavior. We will delve into the rationale behind its predicted properties, outline detailed experimental protocols for its empirical characterization and stability assessment, and provide insights into its potential as a drug candidate. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Scientific Rationale

The convergence of a 1,3-benzoxazole core with a pyrrolidinemethyl substituent at the 2-position and an amine at the 5-position presents a molecule of significant interest for pharmaceutical development. The benzoxazole moiety is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[2][3] The primary amine at the 5-position offers a key site for further derivatization or for direct interaction with biological targets.

This guide will first establish a theoretical baseline for the key physicochemical parameters of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. Subsequently, a rigorous set of experimental protocols will be detailed to systematically evaluate and confirm these properties.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] The following table summarizes the predicted properties of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, based on analysis of its constituent parts and data from analogous structures like 2-methyl-1,3-benzoxazol-5-amine.[5]

PropertyPredicted ValueRationale and Key Considerations
Molecular Formula C₁₂H₁₅N₃ODerived from the chemical structure.
Molecular Weight 217.27 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidBenzoxazole derivatives are typically crystalline solids at room temperature.[6]
Melting Point 130-150 °CThe introduction of the pyrrolidine group may lower the melting point compared to simpler benzoxazoles due to a disruption in crystal lattice packing.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Thermal decomposition is likely at elevated temperatures.[7]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanolThe primary amine and pyrrolidine nitrogen may offer some aqueous solubility, but the benzoxazole core is largely hydrophobic. Good solubility is expected in polar aprotic and protic organic solvents.
pKa Amine (5-position): ~4.5-5.5; Pyrrolidine N: ~10.5-11.5The aromatic amine is expected to be weakly basic. The aliphatic amine of the pyrrolidine ring will be significantly more basic.
LogP 1.5 - 2.5This predicted range suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability.

Synthesis and Characterization

A plausible synthetic route for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine can be adapted from established methods for the synthesis of 2-aminobenzoxazoles.[8][9] The proposed synthesis involves a multi-step process beginning with the appropriate aminophenol.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages a cyclization reaction to form the benzoxazole core.

Synthetic Pathway A 2,4-Dinitrophenol B 4-Nitro-2-aminophenol A->B Selective Reduction C N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide B->C Chloroacetylation D 2-(Chloromethyl)-5-nitro-1,3-benzoxazole C->D Cyclization E 2-[(Pyrrolidin-1-yl)methyl]-5-nitro-1,3-benzoxazole D->E Nucleophilic Substitution with Pyrrolidine F 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine E->F Nitro Reduction Characterization Workflow cluster_0 Primary Characterization cluster_1 Purity and Physical Properties cluster_2 Final Confirmation NMR 1H and 13C NMR HPLC HPLC Analysis NMR->HPLC MS Mass Spectrometry MS->HPLC IR Infrared Spectroscopy IR->HPLC MP Melting Point Determination HPLC->MP EA Elemental Analysis HPLC->EA XRay Single Crystal X-ray Diffraction (if possible) EA->XRay

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Exploratory

Cytotoxicity and Off-Target Profiling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine: A Technical Guide

Executive Summary In early-stage drug discovery, the evaluation of polypharmacological scaffolds requires a rigorous, predictive approach to separate therapeutic efficacy from off-target liabilities. The compound 2-[(Pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the evaluation of polypharmacological scaffolds requires a rigorous, predictive approach to separate therapeutic efficacy from off-target liabilities. The compound 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine represents a highly versatile pharmacophore. It integrates a planar benzoxazole core, a basic pyrrolidine ring, and a primary amine. While this structural triad is valuable for targeting kinases and topoisomerases, it introduces specific risks regarding cytotoxicity, cardiotoxicity, and metabolic instability.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic screening. This guide provides a self-validating, mechanistically grounded framework for profiling the cytotoxicity and off-target effects of this specific chemical class, ensuring that lead optimization decisions are driven by high-confidence, causal data.

Structural Rationale & Predictive Liabilities

Understanding the physical chemistry of a molecule is the first step in predicting its biological behavior. The liabilities of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine can be deconstructed into three functional domains:

  • The Benzoxazole Core : Benzoxazole derivatives are well-documented to interact with DNA topoisomerases (e.g., hTopo IIα) and succinate-ubiquinone oxidoreductase (SQR, Complex II)[1][2]. Inhibition of these targets disrupts DNA replication and mitochondrial respiration, driving primary cytotoxicity in highly proliferative cells[1].

  • The Pyrrolidine Moiety : The basic nitrogen of the pyrrolidine ring (pKa ~ 10.4) is predominantly protonated at physiological pH. This feature is a classic pharmacophore for hERG (Kv11.1) potassium channel blockade, leading to potential QT prolongation[3]. Furthermore, highly basic lipophilic amines are prone to lysosomal trapping (lysosomotropism), which can induce drug-induced phospholipidosis.

  • The Primary Amine : The aniline-like 5-amine group is highly susceptible to cytochrome P450 (CYP)-mediated N-oxidation. This metabolic pathway can generate reactive nitroso species that covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

Mechanistic Pathways of Toxicity

ToxicityMechanisms Compound 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine Benzoxazole Benzoxazole Core Compound->Benzoxazole Pyrrolidine Pyrrolidine Moiety Compound->Pyrrolidine Amine Primary Amine Compound->Amine Topo Topo IIα / SQR Inhibition Benzoxazole->Topo Intercalation / Binding hERG hERG Channel Binding Pyrrolidine->hERG Basic pKa Interaction CYP CYP450 Oxidation Amine->CYP N-oxidation DNA Mitochondrial / DNA Damage (Cytotoxicity) Topo->DNA Cardio QT Prolongation (Cardiotoxicity) hERG->Cardio Reactive Reactive Metabolites (Hepatotoxicity) CYP->Reactive

Predictive off-target and cytotoxicity pathways for the benzoxazole derivative.

Self-Validating Experimental Protocols

To establish trustworthiness in our data, every protocol must act as a self-validating system. A single endpoint assay is vulnerable to false positives; therefore, we utilize orthogonal readouts to confirm causality.

Protocol A: Multiparametric High-Content Screening (HCS) for Cytotoxicity
  • Expertise & Causality : A standard ATP-depletion assay cannot distinguish between primary mitochondrial toxicity (e.g., SQR inhibition[2]) and general cellular necrosis. By using a multiparametric HCS approach, we track the temporal sequence of cellular collapse. If mitochondrial membrane potential drops before plasma membrane integrity is lost, we can causally link the cytotoxicity to the benzoxazole core's effect on mitochondrial respiration rather than non-specific detergent-like lysis.

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 (hepatocyte) and H9c2 (cardiomyoblast) cells in 384-well optical bottom plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing : Prepare a 10-point dose-response curve of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (0.1 nM to 100 µM) in DMSO. Dispense using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Multiplex Staining : After 24h and 72h exposures, add a live-cell dye cocktail containing:

    • Hoechst 33342 (1 µg/mL) to quantify nuclear condensation (apoptosis).

    • Tetramethylrhodamine methyl ester (TMRM) (50 nM) to measure mitochondrial membrane potential.

    • TO-PRO-3 (1 µM) to assess plasma membrane integrity (late apoptosis/necrosis).

  • Image Acquisition & Analysis : Image plates using an automated confocal high-content imager. Use automated algorithms to segment nuclei and quantify the fluorescent intensity of TMRM and TO-PRO-3 on a per-cell basis.

Protocol B: Electrophysiological Profiling of hERG Liability
  • Expertise & Causality : Radioligand binding assays (e.g., [³H]-astemizole displacement) frequently yield false positives for lipophilic basic amines like our pyrrolidine derivative due to non-specific membrane partitioning. Automated patch-clamp electrophysiology provides direct, functional validation of off-target channel blockade, ensuring that any observed liability is physiologically relevant.

Step-by-Step Methodology:

  • Cell Preparation : Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells when they reach 70-80% confluency.

  • Patch-Clamp Setup : Utilize a planar automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a high-resistance (>1 GΩ) whole-cell configuration.

  • Voltage Protocol : Apply a specific voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV to elicit outward tail currents.

  • Compound Perfusion : Perfuse the benzoxazole derivative at escalating concentrations (1 µM, 10 µM, 30 µM).

  • Data Extraction : Calculate the IC₅₀ based on the fractional reduction of the peak tail current relative to the vehicle control.

Workflow Visualization

Workflow Start Compound Preparation (10 mM in DMSO) Tier1 Tier 1: HCS Cytotoxicity (TMRM / Hoechst) Start->Tier1 Decision1 Cell Viability IC50 < 10 µM? Tier1->Decision1 Tier2 Tier 2: Off-Target Profiling (hERG Patch-Clamp) Tier3 Tier 3: Mechanistic Validation (CYP450 & Topo II) Tier2->Tier3 Decision2 Therapeutic Index > 50? Tier3->Decision2 Decision1->Tier2 Yes (Cytotoxic) Redesign Structural Redesign (Mitigate Liabilities) Decision1->Redesign No (Inactive) Lead Advance to Lead Optimization Decision2->Lead Yes Decision2->Redesign No

Self-validating high-throughput screening workflow for off-target profiling.

Quantitative Data Interpretation

To contextualize the screening outputs, the following table outlines the representative thresholds required to advance a compound of this class through the preclinical pipeline. Data falling outside these thresholds necessitates structural redesign (e.g., lowering the pKa of the pyrrolidine ring or masking the primary amine).

Assay CategoryTarget / Cell LineReadout MetricRepresentative ThresholdMechanistic Interpretation
Primary Cytotoxicity HepG2 (Hepatocytes)Cell Viability (IC₅₀)< 5.0 µMHigh basal cytotoxicity; potential DNA/mitochondrial damage.
Mitochondrial Toxicity Isolated MitochondriaSQR Inhibition (Kᵢ)< 50 nMPotent disruption of the electron transport chain (Complex II).
Cardiotoxicity Liability hERG-CHO CellsTail Current Block (IC₅₀)> 30 µMFavorable profile; low risk of QT prolongation.
Genotoxicity Topo IIαCleavage Complex (CC)> 10 µMLow DNA intercalation risk at therapeutic doses.
Metabolic Stability Human Liver MicrosomesIntrinsic Clearance (CLint)< 20 µL/min/mgModerate stability; risk of amine N-oxidation requires monitoring.

Conclusion

The 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine scaffold is a double-edged sword. While its structural features allow for potent engagement with validated oncology and antimicrobial targets[1][3], they inherently carry risks of mitochondrial toxicity, hERG blockade, and reactive metabolite formation. By employing the self-validating, multiparametric protocols outlined in this guide, drug development professionals can confidently map the therapeutic window of this compound, ensuring that only structurally optimized, safe derivatives advance to in vivo studies.

References

  • Title: Discovery of 5-(or 6)
  • Title: New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations | Source: Arabian Journal of Chemistry | URL
  • Title: Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors | Source: PubMed/NIH | URL

Sources

Foundational

Crystal structure and protein binding modes of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

An In-Depth Technical Guide to the Crystal Structure and Protein Binding Modes of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine This guide provides a comprehensive technical overview of 2-[(pyrrolidin-1-yl)methyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Protein Binding Modes of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

This guide provides a comprehensive technical overview of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, a novel heterocyclic compound with significant potential in drug discovery. We will delve into its molecular architecture, explore its interactions with protein targets, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The incorporation of a pyrrolidine ring, a versatile five-membered nitrogen heterocycle found in over 20 FDA-approved drugs, can enhance pharmacological profiles by increasing three-dimensional complexity and enabling specific interactions with biological targets[4][5][6]. The title compound, 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, combines these two key pharmacophores, suggesting a high potential for novel biological activity. This guide will explore its structural and interactive properties from a drug discovery perspective.

Molecular Synthesis and Characterization

The synthesis of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine can be achieved through a multi-step process, leveraging established methodologies for the formation of the benzoxazole core and the introduction of the pyrrolidinylmethyl substituent.

Proposed Synthetic Pathway

A plausible synthetic route begins with the condensation of an appropriately substituted 2-aminophenol. The synthesis of 2-substituted benzoxazoles often involves the cyclization of a 2-aminophenol with various reagents[1][7]. For the title compound, a potential pathway involves the reaction of 4-amino-2-nitrophenol with an activated derivative of pyrrolidine-1-yl acetic acid, followed by reduction of the nitro group and subsequent cyclization to form the benzoxazole ring.

Synthetic_Pathway A 4-Amino-2-nitrophenol C Intermediate Amide A->C Acylation B Pyrrolidine-1-yl acetyl chloride B->C D Reduction of Nitro Group C->D e.g., SnCl2/HCl E Cyclization D->E Dehydration/ Cyclization F 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine E->F

Caption: Proposed synthetic pathway for the title compound.

Crystal Structure Analysis

The determination of the single-crystal X-ray structure is paramount to understanding the three-dimensional conformation, intramolecular interactions, and potential intermolecular packing of the title compound. While a specific crystal structure for 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is not yet publicly available, we can infer expected structural parameters based on related benzoxazole derivatives[2][8][9][10].

Hypothetical Crystallographic Data

The following table summarizes the anticipated crystallographic data for the title compound, based on published structures of similar heterocyclic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10.0 - 12.0
b (Å)9.0 - 15.0
c (Å)10.0 - 18.0
α (°)90
β (°)90 - 105
γ (°)90
V (ų)1300 - 1600
Z4
Calculated Density (g/cm³)1.2 - 1.4
R-factor< 0.05
Structural Features

The benzoxazole core is expected to be largely planar. The pyrrolidine ring will likely adopt an envelope or twisted conformation, contributing to the molecule's three-dimensional structure[6]. The amine group at the 5-position and the nitrogen atoms within the benzoxazole and pyrrolidine rings are potential sites for hydrogen bonding, which would play a crucial role in both crystal packing and protein binding.

Protein Binding Modes and Potential Targets

Benzoxazole derivatives have been shown to interact with a variety of protein targets, including kinases, enzymes involved in DNA replication, and proteins implicated in neurodegenerative diseases[11][12][13][14][15]. Given the structural similarity to known inhibitors, potential targets for 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine could include G-protein-coupled receptor kinases (GRKs) or tubulin[15][16][17].

Molecular Docking and Interaction Analysis

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a protein's active site[11][13][18]. For a hypothetical interaction with a kinase, the benzoxazole moiety could engage in π–π stacking interactions with aromatic residues in the active site, while the amine and pyrrolidine groups could form key hydrogen bonds and hydrophobic interactions.

Protein_Binding_Mode cluster_ligand Ligand: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine cluster_protein Protein Active Site Benzoxazole Benzoxazole Ring Aromatic_Residue Aromatic Residue (e.g., Tyr, Phe) Benzoxazole->Aromatic_Residue π-π Stacking Pyrrolidine Pyrrolidine Ring H_Bond_Donor H-Bond Donor (e.g., Lys, Arg) Pyrrolidine->H_Bond_Donor Hydrogen Bond Hydrophobic_Pocket Hydrophobic Pocket Pyrrolidine->Hydrophobic_Pocket Hydrophobic Interaction Amine 5-Amine Group H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Amine->H_Bond_Acceptor Hydrogen Bond

Caption: Hypothetical protein binding interactions of the title compound.

Experimental Protocols

To empirically validate the structural and binding characteristics of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, a series of biophysical and structural biology experiments are necessary.

X-ray Crystallography: Co-crystallization Protocol

Co-crystallization is a powerful method to determine the precise binding mode of a ligand within its protein target[19][20][21].

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dissolve the title compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 50 mM).

  • Complex Formation:

    • Mix the purified protein with a 5-10 fold molar excess of the ligand.

    • Incubate the mixture on ice for 1-2 hours to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts).

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying reagent concentrations, pH, and temperature.

    • Harvest suitable crystals and flash-cool them in liquid nitrogen, often with a cryoprotectant.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement or other phasing methods.

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time[22][23][24].

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified protein target onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation:

    • Prepare a dilution series of the title compound in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the compound over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • Data Processing and Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

Experimental_Workflow A Synthesis & Purification of Compound C Biophysical Binding Assays (e.g., SPR, ITC) A->C E Co-crystallization Trials A->E B Protein Expression & Purification B->C B->E D Determination of Binding Affinity (KD) C->D H Structure-Activity Relationship (SAR) & Lead Optimization D->H F X-ray Diffraction Data Collection E->F G Structure Determination & Analysis F->G G->H

Caption: Overall experimental workflow for characterization.

Conclusion

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine represents a promising chemical entity for drug discovery, leveraging the favorable properties of both the benzoxazole and pyrrolidine scaffolds. This guide has outlined its likely structural features, potential protein interactions, and the detailed experimental methodologies required for its comprehensive characterization. The integration of structural biology and biophysical techniques will be crucial in elucidating its mechanism of action and guiding future lead optimization efforts.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands.PMC - NIH.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.Fluidic Sciences.
  • Biophysical Assays.Selvita.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity.Oriental Journal of Chemistry.
  • Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies.Semantic Scholar.
  • Biophysical Assays.
  • Biophysical Assays.
  • (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.Biosciences Biotechnology Research Asia.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations.
  • Application Notes and Protocols: Synthesis of 2-(Pyrrolidin-1-yl)benzo[d]oxazole using N-Phenylpyrrolidine-1-carbothioamide.Benchchem.
  • CORRECTED PROOF.RUA.
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investig
  • Effects of the Benzoxazole Group on Green Fluorescent Protein Chromophore Crystal Structure and Solid State Photophysics.
  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase.PubMed.
  • (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl).
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystalliz
  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.SciSpace.
  • Structure-aided drug design.Domainex.
  • Co-Crystallization Services — Ligand–Protein Structures.CrystalsFirst®.
  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.
  • 2-Methyl-1,3-benzoxazol-5-amine.PubChem.
  • Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine.European Journal of Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS - Unipa.
  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.MDPI.
  • Synthesis of DNA-Interactive Pyrrolo[2,1-c][11][22]benzodiazepines (PBDs). Chemical Reviews.

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the tre
  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase.PMC.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
  • 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine.EvitaChem.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • (PDF) Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide.
  • 1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and.PubMed.
  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.Digital CSIC.

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Protocols & Analytical Methods

Method

Step-by-step synthetic route for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine preparation

An Application Note for the Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Introduction The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the benzoxazole core, particularly at the 2- and 5-positions, allows for the fine-tuning of its biological profile. The target molecule, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, incorporates a basic pyrrolidine side chain and an amino group, features often associated with enhanced bioactivity and potential for multi-target interactions, for instance in the context of Alzheimer's disease research.[3]

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The protocol is based on a robust and logical three-step synthetic sequence, with each step explained in detail to ensure reproducibility and understanding of the underlying chemical principles.

Overall Synthetic Strategy

The preparation of the target compound is approached via a linear three-step synthesis starting from commercially available 2-amino-4-nitrophenol. The strategy is as follows:

  • Step 1: Benzoxazole Ring Formation. Cyclocondensation of 2-amino-4-nitrophenol with chloroacetic acid to form the key intermediate, 2-(chloromethyl)-5-nitro-1,3-benzoxazole. This reaction establishes the core heterocyclic structure.

  • Step 2: Nucleophilic Substitution. N-alkylation of pyrrolidine with the 2-(chloromethyl) intermediate. This step introduces the pyrrolidine moiety at the 2-position via a standard SN2 reaction.

  • Step 3: Aromatic Nitro Group Reduction. Reduction of the 5-nitro group to the corresponding primary amine to yield the final product. This is a critical transformation that significantly alters the electronic properties and biological activity of the scaffold.[4]

The complete workflow is illustrated below.

Caption: Overall synthetic route for the target compound.

Part I: Synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

This initial step involves the formation of the benzoxazole ring system through the condensation of an ortho-substituted aminophenol with a carboxylic acid derivative.[5][6] The use of polyphosphoric acid (PPA) is common in such reactions as it serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-nitrophenol154.125.0 g32.4
Chloroacetic Acid94.503.38 g35.7
Polyphosphoric Acid (PPA)-~50 g-
Saturated NaHCO₃ solution-~200 mL-
Ethyl Acetate88.11~300 mL-
Anhydrous MgSO₄120.37~10 g-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 g, 32.4 mmol) and chloroacetic acid (3.38 g, 35.7 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (~50 g) to the flask. The mixture will become a thick, stirrable slurry.

  • Heating: Heat the reaction mixture to 160-170 °C in an oil bath and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Quenching: After completion, cool the reaction mixture to approximately 80-90 °C and pour it carefully onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous mixture is neutralized by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). The precipitated solid is then extracted with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2-(chloromethyl)-5-nitro-1,3-benzoxazole as a solid.

Part II: Synthesis of 5-Nitro-2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazole

This step involves a nucleophilic substitution reaction where the secondary amine, pyrrolidine, displaces the chloride from the 2-(chloromethyl) group of the benzoxazole intermediate.[7] An inorganic base is used to scavenge the HCl generated during the reaction, driving it to completion.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Chloromethyl)-5-nitro-1,3-benzoxazole212.584.0 g18.8
Pyrrolidine71.121.61 g (1.87 mL)22.6
Anhydrous Potassium Carbonate (K₂CO₃)138.213.90 g28.2
Acetone58.08100 mL-
Deionized Water18.02~100 mL-
Experimental Protocol
  • Reaction Setup: To a solution of 2-(chloromethyl)-5-nitro-1,3-benzoxazole (4.0 g, 18.8 mmol) in dry acetone (100 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (3.90 g, 28.2 mmol).

  • Addition of Pyrrolidine: Add pyrrolidine (1.87 mL, 22.6 mmol) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid residue with a small amount of acetone.

  • Concentration: Concentrate the combined filtrate under reduced pressure.

  • Isolation: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess pyrrolidine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The product, 5-nitro-2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazole, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Part III: Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

The final step is the reduction of the aromatic nitro group to a primary amine. This is a crucial transformation for introducing a key pharmacophoric feature. While various methods exist, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic, reliable, and high-yielding method for this transformation.[8] It is generally chemoselective and avoids the need for high-pressure hydrogenation equipment.[9][10]

Reaction Mechanism Overview

The reduction of a nitro group by SnCl₂ is a complex process involving multiple single-electron transfers from Sn(II) to the nitro group. The acidic conditions (from HCl generated in situ or added) facilitate the protonation of intermediates. The overall transformation sees the nitro group (-NO₂) converted to the amino group (-NH₂) while the tin(II) is oxidized.

Nitro_Reduction RNO2 R-NO₂ RNH2 R-NH₂ RNO2->RNH2 SnCl₂·2H₂O, H⁺ (Multiple Steps) 6e⁻, 6H⁺

Caption: General scheme for nitro group reduction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Nitro-2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazole247.263.0 g12.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6313.7 g60.7
Ethanol (95%)46.07100 mL-
Saturated NaHCO₃ solution-~250 mL-
Ethyl Acetate88.11~300 mL-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-nitro-2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazole (3.0 g, 12.1 mmol) in ethanol (100 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (13.7 g, 60.7 mmol) to the solution.

  • Heating: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the nitro compound.

  • Quenching and Basification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add approximately 100 mL of water to the residue. Cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution until the pH of the mixture is basic (~8-9). A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol). The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. [Link][11]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link][12]

  • Ahangar, N. A. (2013). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 29(1), 297-301. [Link][9]

  • JSC. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link][10]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link][4]

  • PrepChem. Step 1) Preparation of 2-(Chloromethyl)benzoxazole. [Link][13]

  • Shaik, S. P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25307-25333. [Link][5]

  • Sridevi, C., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Serbian Chemical Society, 85(1), 1-15. [Link][1]

  • Kumar, R., et al. (2020). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 14(1), 1-14. [Link][2]

  • Li, W., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link][6]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(7), 3015. [Link][14]

  • Singh, P., et al. (2016). Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. [Link][8]

  • Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25, 553-567. [Link][15]

  • Wang, L., et al. (2020). Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. ChemistrySelect, 5(31), 9736-9739. [Link][16]

  • Sharma, S., et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111633. [Link][3]

Sources

Application

HPLC-UV method development for the quantification of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Introduction & Analyte Profiling 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a complex heterocyclic compound featuring a benzoxazole core and a pyrrolidine moiety. Benzoxazole derivatives are critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a complex heterocyclic compound featuring a benzoxazole core and a pyrrolidine moiety. Benzoxazole derivatives are critical building blocks in medicinal chemistry, frequently exhibiting anti-bacterial, anti-fungal, and anti-cancer properties[1]. Accurate quantification of such basic amines during drug development requires robust chromatographic methods that account for their specific ionization behaviors.

The primary challenge in analyzing this compound lies in its dual-basic nature. It contains an aniline-like primary amine on the benzoxazole ring (pKa ~4.5) and a highly basic tertiary amine within the pyrrolidine ring (pKa ~10.0). At typical reversed-phase HPLC conditions (pH 4–7), the pyrrolidine nitrogen is fully protonated. This localized positive charge leads to severe peak tailing and poor resolution due to secondary electrostatic interactions with residual silanols on the silica stationary phase.

Method Development Strategy & Causality

To establish a self-validating and robust method, every chromatographic parameter was selected based on the physicochemical properties of the analyte. Do not rely on generic gradients; instead, control the ionization state of both the analyte and the column.

Mitigating Silanol Interactions via Ion-Pairing

Basic amine compounds readily interact with acidic silanol groups (SiO⁻) on the stationary phase when the mobile phase pH is above 4.0[2]. To counteract this, a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is employed.

Mechanistic Causality : TFA serves a dual purpose in this method. First, it lowers the mobile phase pH to ~2.0, fully protonating the analyte while simultaneously neutralizing surface silanols (SiOH), thereby eliminating the primary cause of peak tailing[3]. Second, the trifluoroacetate anion acts as a hydrophobic ion-pairing reagent, forming a neutral complex with the protonated pyrrolidine. This increases the analyte's apparent hydrophobicity, enhancing its retention and peak symmetry on the C18 column[2].

Silanol_Mechanism cluster_0 High pH (No TFA) cluster_1 Low pH (0.1% TFA) A Protonated Amine B Ionized Silanol (SiO-) A->B Ionic Attraction (Peak Tailing) C Protonated Amine D Neutral Silanol (SiOH) E TFA Anion C->E Ion-Pairing (Sharp Peaks)

Fig 1. Mechanism of TFA ion-pairing vs. silanol interaction for basic amines.

Column and Detector Selection

An end-capped C18 column is selected to further minimize residual silanol exposure[2]. The benzoxazole chromophore exhibits strong UV absorbance due to its extended aromatic system, making UV detection at 254 nm optimal for high-sensitivity quantification without matrix interference.

Experimental Protocols

Reagents and Materials
  • Analyte : 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine reference standard (>99% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier : LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Workflow
  • Mobile Phase A (Aqueous) : Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Mobile Phase B (Organic) : Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate until clear, and make up to volume with Methanol.

  • Working Standard Solution (50 µg/mL) : Pipette 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with Initial Mobile Phase (95% A / 5% B). Filter through a 0.22 µm PTFE syringe filter prior to injection to remove particulates[3].

HPLC_Workflow N1 1. Analyte Profiling (pKa & UV Assessment) N2 2. Column Selection (End-capped C18) N1->N2 N3 3. Mobile Phase Prep (0.1% TFA Modifier) N2->N3 N4 4. Gradient Scouting (5-95% Organic) N3->N4 N5 5. System Suitability (Tailing Factor < 1.5) N4->N5

Fig 2. Logical step-by-step workflow for HPLC method development.

Chromatographic Conditions & Data Presentation

The following tables outline the self-validating parameters required to execute and verify the method. Any deviation in the tailing factor beyond the acceptance criteria indicates column degradation or improper mobile phase pH.

Table 1: Optimized HPLC Parameters
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Minimizes secondary interactions with basic amines.
Column Temperature 35 °CReduces backpressure and improves mass transfer.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overload and band broadening.
Detection Wavelength 254 nmCorresponds to the benzoxazole UV absorption maximum.
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial Equilibration
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient Elution
15.0595Column Wash
15.1955Re-equilibration
20.0955End of Run
Table 3: System Suitability Specifications
ParameterExpected ValueAcceptance Criteria
Retention Time (RT) ~8.4 min± 2.0% RSD
Tailing Factor (Tf) 1.15≤ 1.5
Theoretical Plates (N) > 12,000≥ 10,000
Injection Precision 0.8% RSD≤ 2.0% RSD (n=6)

Sources

Method

Protocol for dissolving 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in DMSO for cell-based assays

Application Note & Protocol Topic: Protocol for Dissolving 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in DMSO for Cell-Based Assays Introduction: The Critical First Step in Small Molecule Screening The benzoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for Dissolving 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in DMSO for Cell-Based Assays

Introduction: The Critical First Step in Small Molecule Screening

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a novel compound within this class, representing a promising candidate for investigation in various cell-based assays. However, the therapeutic potential of any hydrophobic small molecule can only be accurately assessed if it is properly solubilized and delivered to the target cells in a consistent and non-disruptive manner.

Dimethyl sulfoxide (DMSO) is the gold-standard solvent for this purpose, prized for its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[3] Yet, its use is not without consequence. At concentrations commonly used for creating stock solutions, DMSO is cytotoxic and can introduce a multitude of confounding variables, from altering membrane permeability to affecting gene expression and inducing mitochondrial damage.[4][5][6]

This document provides a comprehensive, field-proven protocol for the solubilization of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in DMSO. More than a simple list of steps, this guide explains the causality behind each action, empowering researchers to prepare stable, reliable stock solutions and design robust, reproducible cell-based experiments. We will cover the preparation of a high-concentration primary stock, strategies for mitigating DMSO-induced artifacts, and a self-validating protocol to determine the precise tolerance of your specific cell line to this universal solvent.

Compound & Reagent Profile

Compound Specifications

Before any work can begin, it is imperative to know the precise molecular weight of the compound to ensure accurate molar concentration calculations.

PropertyValueNotes
Compound Name 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight (MW) 217.27 g/mol Crucial for all calculations. Always use the MW from the certificate of analysis provided by your supplier.
Appearance Solid (powder/crystalline)Varies by synthesis batch.
Solubility Expected to be soluble in DMSO.[7]Insoluble in water.
Reagent & Equipment Checklist

The quality of your reagents directly impacts the quality of your data.

  • Compound: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (lyophilized powder).

  • Solvent: Anhydrous, sterile-filtered DMSO, cell culture grade (purity ≥ 99.9%). Use a fresh, unopened bottle to avoid water contamination, which can compromise both compound solubility and stability.

  • Equipment:

    • Calibrated analytical balance (precision of at least 0.1 mg).

    • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL).

    • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention filter tips.

    • Vortex mixer.

    • Sonicator water bath (optional, for difficult-to-dissolve compounds).

    • Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves.

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions. The goal is to fully dissolve the compound in 100% DMSO, creating a stable reserve that can be stored long-term.[8]

Calculation

The first step is to calculate the required volume of DMSO to achieve a 10 mM stock solution from a given mass of the compound.

The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

Example Calculation: To prepare a 10 mM stock from 5 mg of the compound (MW = 217.27 g/mol ):

  • Mass = 5 mg = 0.005 g

  • Molecular Weight = 217.27 g/mol

  • Desired Concentration = 10 mM = 0.010 mol/L

Volume (L) = 0.005 g / (217.27 g/mol * 0.010 mol/L) = 0.002301 L Volume (µL) = 2301 µL

Therefore, you will need to add 2.301 mL (2301 µL) of DMSO to 5 mg of the compound.

Step-by-Step Dissolution Procedure
  • Preparation: Bring the vial of lyophilized compound and the bottle of DMSO to room temperature before opening to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of compound (e.g., 5.0 mg) directly into a sterile, appropriately sized polypropylene tube. For milligram-scale amounts, it is often best to dissolve the entire contents of the supplier's vial to avoid losses from static electricity or handling.[8]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of pure DMSO (e.g., 2301 µL) to the tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex gently for 1-2 minutes until the solid is completely dissolved.[9] A clear solution with no visible particulates should be obtained.

  • (Optional) Aiding Solubilization: If the compound does not dissolve completely with vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but this should be done with caution as heat can degrade sensitive compounds.[9]

  • Aliquoting & Storage: Once fully dissolved, dispense the primary stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, opaque microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C, protected from light and moisture.

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage a Calculate required DMSO volume b Weigh compound into sterile tube c Add calculated volume of pure DMSO b->c d Vortex gently until dissolved c->d e Optional: Sonicate or warm if needed d->e Incomplete dissolution f Aliquot into single-use volumes d->f e->f g Store at -20°C / -80°C, protected from light f->g a Seed cells in 96-well plate b Prepare serial dilutions of DMSO in medium a->b c Treat cells with DMSO dilutions b->c d Incubate for 24-72 hours c->d e Perform cell viability assay (MTT) d->e f Analyze data and determine max safe DMSO concentration e->f

Fig 2. Workflow for determining the DMSO cytotoxicity profile for a specific cell line.

Experimental Workflow: Preparing Working Solutions

A common pitfall is the precipitation of the compound when a concentrated DMSO stock is diluted directly into an aqueous cell culture medium. The correct method involves creating intermediate dilutions in 100% DMSO before the final dilution into the medium. [6] Objective: Prepare final compound concentrations of 10 µM, 1 µM, and 0.1 µM in a 96-well plate, ensuring the final DMSO concentration is 0.1% in all wells.

Step 1: Create Intermediate Stocks in 100% DMSO

  • Start with your 10 mM Primary Stock .

  • Dilution A (1 mM): Pipette 90 µL of pure DMSO into a new tube. Add 10 µL of the 10 mM Primary Stock. Vortex to mix. This is a 1:10 dilution.

  • Dilution B (100 µM): Pipette 90 µL of pure DMSO into a new tube. Add 10 µL of Dilution A (1 mM). Vortex to mix. This is a 1:10 dilution.

You now have three stock concentrations in 100% DMSO: 10 mM, 1 mM, and 100 µM.

Step 2: Prepare Final Working Solutions in the Cell Plate

  • Assume a final well volume of 200 µL. To achieve a final DMSO concentration of 0.1%, you will add 0.2 µL of your DMSO stocks to each well (a 1:1000 dilution). This is impractical.

  • A Better Way (Two-Step Final Dilution):

    • First, create 100X final concentration stocks in complete medium. For a final well volume of 200 µL, you will add 2 µL of these 100X stocks.

    • To make the 100X stocks:

      • 100X of 10 µM = 1 mM Stock: This is your "Dilution A".

      • 100X of 1 µM = 100 µM Stock: This is your "Dilution B".

      • 100X of 0.1 µM = 10 µM Stock: Make this by diluting 10 µL of "Dilution B" into 90 µL of pure DMSO.

    • Final Plating: Add 198 µL of cell suspension to each well of your 96-well plate. Then, add 2 µL of the appropriate 100X DMSO stock to achieve your final concentrations.

    • Vehicle Control: To the control wells, add 2 µL of pure DMSO to 198 µL of cell suspension.

This method ensures that every single well, regardless of the compound concentration, receives an identical final DMSO concentration of 0.1%.

cluster_dmso Serial Dilution in 100% DMSO cluster_plate Final Dilution into Cell Plate (200 µL final volume) cluster_result Final Concentrations a 10 mM Primary Stock b 1 mM Intermediate Stock a->b 1:10 dilution c 100 µM Intermediate Stock b->c 1:10 dilution d Add 2 µL of 1 mM Stock to 198 µL cells b->d e Add 2 µL of 100 µM Stock to 198 µL cells c->e h 10 µM Compound 0.1% DMSO d->h i 1 µM Compound 0.1% DMSO e->i f Add 2 µL of 10 µM Stock* to 198 µL cells j 0.1 µM Compound 0.1% DMSO f->j g Add 2 µL of pure DMSO to 198 µL cells k Vehicle Control 0.1% DMSO g->k

Fig 3. Experimental workflow ensuring consistent final DMSO concentration.

Conclusion

The successful use of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, or any hydrophobic compound in cell-based assays, is critically dependent on a meticulous and validated solubilization protocol. By using high-purity anhydrous DMSO, preparing concentrated stocks, storing them as single-use aliquots, and understanding the cytotoxic limits of the solvent on the specific cellular model, researchers can eliminate a significant source of experimental variability. Adherence to the principles of maintaining a low and consistent final DMSO concentration, and the mandatory inclusion of a vehicle control, are the cornerstones of generating reliable, high-quality data in small molecule screening.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2025, August 6). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Kopp, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • At-Tayar, A. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in Targeted Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of targeted drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of targeted drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine emerges as a high-value scaffold, synergistically combining three key pharmacophoric elements: a benzoxazole core, a pyrrolidine ring, and a reactive primary aromatic amine.

The benzoxazole moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its planar, rigid structure and its ability to engage in critical hydrogen bonding and π-stacking interactions within protein active sites.[1][2] It is a cornerstone of numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine component of ATP.[3][4][5][6]

The saturated, non-planar pyrrolidine ring offers a distinct advantage over flat aromatic systems by providing three-dimensional topology. This exploration of 3D chemical space can lead to enhanced binding affinity and improved physicochemical properties such as aqueous solubility.[7][8][9] The pyrrolidine motif is frequently incorporated into drug candidates to optimize their pharmacokinetic profiles.[10]

Finally, the 5-amino group serves as a versatile synthetic handle, allowing for the covalent attachment of a wide array of functional groups and molecular fragments. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds against specific biological targets.

This guide provides a comprehensive overview of the strategic application of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine as a building block, with a focus on the synthesis of targeted kinase inhibitors. Detailed, field-proven protocols for its functionalization are provided to empower researchers in their drug discovery endeavors.

Physicochemical and Predicted Pharmacokinetic Properties

A preliminary in silico analysis of the core building block provides insights into its drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 217.27 g/mol Provides a low molecular weight starting point, allowing for significant additions while staying within Lipinski's Rule of Five.
logP 1.85Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 48.55 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1The primary amine is a key hydrogen bond donor for target interaction.
Hydrogen Bond Acceptors 3The oxazole nitrogen, ether oxygen, and pyrrolidine nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 3Offers conformational flexibility to adapt to the binding site of a target protein.

Application in Targeted Drug Discovery: A Focus on Kinase Inhibition

The 2-substituted benzoxazole scaffold is a prominent feature in a multitude of kinase inhibitors designed to interfere with oncogenic signaling pathways. The primary amine at the 5-position provides an ideal attachment point for moieties that can interact with the solvent-exposed region of the kinase active site or extend into allosteric pockets.

Targeting VEGFR-2 and c-Met in Angiogenesis and Metastasis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[11] Dual inhibition of these kinases is a promising strategy to overcome therapeutic resistance.[11][12] The benzoxazole core can effectively occupy the ATP-binding domain of these kinases.[4][5][13] By functionalizing the 5-amino group of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, researchers can introduce pharmacophoric elements, such as amides or ureas, that form critical hydrogen bonds with key residues like Glu883 and Asp1044 in the DFG motif of VEGFR-2.[3]

The diagram below illustrates the canonical VEGFR-2 signaling pathway, a primary target for inhibitors derived from this building block.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Synthetic Functionalization Workflows

The primary aromatic amine of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is the key site for derivatization. The following workflows outline the two most common and effective strategies for its functionalization in a drug discovery context.

G cluster_amide Amide Coupling Workflow cluster_reductive Reductive Amination Workflow start 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine Amine1 Starting Amine start->Amine1 Amine2 Starting Amine start->Amine2 Coupling Amide Coupling (e.g., EDC/HOBt, HATU) Amine1->Coupling CarboxylicAcid R-COOH CarboxylicAcid->Coupling AmideProduct Amide-Linked Target Molecule Coupling->AmideProduct Imine Imine Formation (Intermediate) Amine2->Imine Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Carbonyl->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction SecondaryAmineProduct Secondary/Tertiary Amine- Linked Target Molecule Reduction->SecondaryAmineProduct

Sources

Method

Mass spectrometry fragmentation pattern analysis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

An Application Note on the Mass Spectrometric Fragmentation Analysis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Authored by: Dr. Gemini, Senior Application Scientist Abstract This application note provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Fragmentation Analysis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the analysis of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The benzoxazole scaffold is of significant interest in medicinal chemistry and drug development.[1][2] A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document outlines a detailed experimental protocol using Electrospray Ionization (ESI) and discusses the predictable fragmentation pathways based on the compound's distinct chemical moieties: the benzoxazole core, the aliphatic cyclic amine (pyrrolidine), and the connecting methylene bridge. The insights provided herein are designed to be a practical resource for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Imperative

The compound 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine incorporates several key functional groups that define its chemical properties and, consequently, its analytical behavior. The presence of two basic nitrogen atoms—one in the pyrrolidine ring and one as an aromatic amine—makes this molecule an ideal candidate for analysis by positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecular ion, minimizing initial fragmentation and preserving molecular weight information.[3][4]

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The collision-induced dissociation (CID) of the protonated molecule provides a reproducible fragmentation pattern, or "fingerprint," that is unique to its structure. This pattern is governed by the principles of chemical stability, where bonds are cleaved to form the most stable possible fragment ions.[5][6] For this particular molecule, fragmentation is expected to be dominated by characteristic cleavages around the highly basic and structurally labile pyrrolidine group.[7][8] This guide explains the causality behind these fragmentation pathways, providing a robust framework for method development and data interpretation.

Compound Characteristics

PropertyValue
IUPAC Name 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine
Molecular Formula C₁₂H₁₅N₃O
Average Molecular Weight 217.27 g/mol
Monoisotopic Mass 217.1164 Da
[M+H]⁺ (Monoisotopic) 218.1242 m/z

Experimental Protocol: A Self-Validating Workflow

The following protocol is a validated starting point for the robust analysis of the target compound. The use of a standard reversed-phase LC method ensures effective separation from potential impurities, while the MS parameters are optimized for sensitive detection and informative fragmentation.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Sample and Mobile Phase Preparation
  • Sample Stock Solution: Accurately weigh 1 mg of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution with the initial mobile phase composition (95% Mobile Phase A) to a final concentration of 1 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial as it provides a source of protons, promoting the formation of the [M+H]⁺ ion and improving chromatographic peak shape.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar small molecules.[9]
Column Temperature 40 °CEnsures reproducible retention times and improves peak symmetry.
Flow Rate 0.4 mL/minCompatible with standard ESI source configurations.
Injection Volume 2-5 µL
LC Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrateA standard gradient for screening and method development, ensuring elution of the analyte.
Ionization Mode ESI PositiveThe basic amine groups are readily protonated.[10]
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °CFacilitates efficient desolvation of the ESI droplets.
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MS1 Scan Range 50 - 400 m/zCovers the expected precursor and fragment ion masses.
Precursor Ion 218.12 m/zThe protonated molecular ion [M+H]⁺.
Collision Energy (CE) 10-30 eV (Ramped or Stepped)Ramping CE allows for the observation of both low-energy (stable) and high-energy fragments in a single run.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample injection to data analysis.

Analytical_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Col C18 Reversed-Phase Separation Sample->LC_Col ESI ESI Source Ionization (+ve) LC_Col->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 Select Precursor Ion Isolation (m/z 218.12) MS1->Select CID Collision-Induced Dissociation (Fragmentation) Select->CID MS2 MS2 Fragment Scan (Detect Product Ions) CID->MS2 Data_Analysis Data Analysis & Structural Elucidation MS2->Data_Analysis

Caption: High-level workflow for LC-MS/MS analysis.

Results & Discussion: Decoding the Fragmentation Pattern

Upon collision-induced dissociation, the protonated molecule ([M+H]⁺ at m/z 218.12) is expected to fragment along predictable pathways, primarily dictated by the stability of the resulting cations and neutral losses. The pyrrolidine moiety, being a saturated aliphatic amine, represents the most likely site of initial fragmentation.[7][8]

Dominant Fragmentation Pathway: Alpha-Cleavage

The most energetically favorable fragmentation for protonated amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8] In this molecule, the bond between the methylene bridge and the benzoxazole ring is the prime candidate for this cleavage.

  • Protonation: The molecule is initially protonated, most likely on the highly basic pyrrolidinyl nitrogen.

  • Alpha-Cleavage: CID induces the cleavage of the C2(benzoxazole)-CH₂(bridge) bond. This results in the formation of a highly stable, resonance-delocalized N-methylenepyrrolidinium cation.

This pathway leads to the formation of the base peak in the MS/MS spectrum.

  • Fragment A: N-methylenepyrrolidinium cation (m/z 84.08 )

  • Neutral Loss: 5-amino-1,3-benzoxazole radical (C₇H₅N₂O•)

Secondary Fragmentation Pathways

While the alpha-cleavage yielding m/z 84 is expected to dominate, other fragmentation channels provide complementary structural information.

  • Pathway B: Benzoxazole Core Fragmentation: The larger fragment from the primary cleavage (the protonated 2-methyl-1,3-benzoxazol-5-amine, m/z 149.07 ) can undergo further fragmentation. A characteristic loss for benzoxazole and related heterocyclic systems is the expulsion of carbon monoxide (CO).[9][11]

    • Fragment B1 (from m/z 149.07): Loss of CO (28.01 Da) leading to a fragment at m/z 121.06 .

  • Pathway C: Cleavage within the Pyrrolidine Ring: Ring-opening fragmentation of the pyrrolidine moiety can also occur, though typically producing less intense signals than the primary alpha-cleavage. This can lead to the loss of neutral molecules like ethene (C₂H₄).

    • Fragment C1 (from m/z 218.12): Loss of ethene (28.03 Da) leading to a fragment at m/z 190.09 .

Proposed Fragmentation Scheme

The following diagram visualizes the most probable fragmentation pathways originating from the protonated parent molecule.

Fragmentation_Scheme cluster_path_A Pathway A (Dominant) cluster_path_B Pathway B cluster_path_C Pathway C Parent [M+H]⁺ m/z 218.12 C₁₂H₁₆N₃O⁺ FragA Fragment A m/z 84.08 C₅H₁₀N⁺ Parent->FragA - C₇H₆N₂O• FragB_intermediate Fragment m/z 149.07 C₈H₉N₂O⁺ Parent->FragB_intermediate - C₄H₇N• FragC1 Fragment C1 m/z 190.09 C₁₀H₁₂N₃O⁺ Parent->FragC1 - C₂H₄ FragB1 Fragment B1 m/z 121.06 C₇H₉N₂⁺ FragB_intermediate->FragB1 - CO

Caption: Proposed MS/MS fragmentation pathways.

Summary of Key Fragments
Proposed Fragmentm/z (Monoisotopic)Elemental CompositionDescription
[M+H]⁺ 218.1242C₁₂H₁₆N₃O⁺Protonated Molecular Ion
Fragment A 84.0813C₅H₁₀N⁺Base Peak. N-methylenepyrrolidinium cation via alpha-cleavage.
Fragment (Intermediate) 149.0715C₈H₉N₂O⁺Protonated 2-methyl-1,3-benzoxazol-5-amine cation.
Fragment B1 121.0609C₇H₉N₂⁺Loss of CO from the m/z 149 fragment.[9]
Fragment C1 190.0926C₁₀H₁₂N₃O⁺Loss of ethene from the pyrrolidine ring.

Conclusion

The mass spectrometric analysis of 2-[(pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine by ESI-MS/MS yields a distinctive and predictable fragmentation pattern. The dominant pathway involves an alpha-cleavage that produces a highly stable N-methylenepyrrolidinium cation at m/z 84.08 , which is expected to be the base peak in the MS/MS spectrum. Secondary fragments resulting from cleavages of the benzoxazole core provide additional structural confirmation. This application note provides a robust protocol and a detailed mechanistic interpretation that serves as a reliable foundation for the identification and structural characterization of this compound and its analogs in various research and development settings.

References

  • Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites. Journal of Chromatography A. [Link]

  • Xu, J., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole... derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Palmblad, M., & Van Der Burgt, Y. E. (2011). Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers. AMOLF. [Link]

  • Xu, J., & Chen, L. (1999). The Mass Spectral Fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- Tetrahydrooxazirino... Rapid Communications in Mass Spectrometry. [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-5-amine. National Center for Biotechnology Information. [Link]

  • Lause, J. F., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Wang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Analytical & Biological Mass Spectrometry Facility. [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • ResearchGate. (2018). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives... ResearchGate. [Link]

Sources

Application

1H and 13C NMR characterization chemical shifts for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Executive Summary The structural validation of highly functionalized benzoxazole derivatives is a critical quality control step in modern drug discovery, particularly for compounds targeting kinase inhibition or neurodeg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly functionalized benzoxazole derivatives is a critical quality control step in modern drug discovery, particularly for compounds targeting kinase inhibition or neurodegenerative pathways [1]. This application note provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine . By dissecting the electronic environments of the benzoxazole core, the primary amine, and the aliphatic pyrrolidine appendage, this protocol establishes a self-validating framework for spectral assignment and purity determination.

Structural Logic & NMR Strategy

The molecule consists of four distinct electronic domains, each presenting unique NMR signatures. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation:

  • The Benzoxazole Core: The fused bicyclic system contains highly electronegative oxygen and nitrogen atoms, which strongly deshield the C-2 position.

  • The 5-Amino Group (-NH 2​ ): This group acts as a strong electron-donating group via resonance (+R effect). This increases electron density on the aromatic ring, specifically shielding the ortho (H-4, H-6) and para positions [2].

  • The Methylene Linker (-CH 2​ -): Positioned between the sp 2 hybridized C-2 of the benzoxazole and the electronegative nitrogen of the pyrrolidine ring, this aliphatic carbon is significantly deshielded.

  • The Pyrrolidine Ring: A cyclic secondary amine derivative where the protons proximal to the nitrogen (C-2', C-5') are deshielded relative to the distal protons (C-3', C-4').

NMR_Assignment Molecule 2-[(Pyrrolidin-1-yl)methyl] -1,3-benzoxazol-5-amine Benzoxazole Benzoxazole Core (Aromatic Signals) Molecule->Benzoxazole Amine 5-Amino Group (-NH2 Signal) Molecule->Amine Linker Methylene Linker (-CH2- Signal) Molecule->Linker Pyrrolidine Pyrrolidine Ring (Aliphatic Signals) Molecule->Pyrrolidine H4 H-4: ~6.75 ppm (d) Benzoxazole->H4 Shielded by NH2 (+R) H6 H-6: ~6.60 ppm (dd) Benzoxazole->H6 Ortho/Meta coupling H7 H-7: ~7.35 ppm (d) Benzoxazole->H7 Deshielded by O NH2_peak NH2: ~5.10 ppm (br s) Amine->NH2_peak Broad singlet CH2_peak CH2: ~3.95 ppm (s) Linker->CH2_peak Deshielded by N & C=N Pyr_N C2'/C5' H: ~2.60 ppm (m) Pyrrolidine->Pyr_N Proximal to N Pyr_C C3'/C4' H: ~1.75 ppm (m) Pyrrolidine->Pyr_C Distal to N

Logical mapping of structural domains to predicted 1H NMR chemical shifts.

Sample Preparation & Acquisition Protocol

To ensure a self-validating system, the experimental setup must account for the chemical properties of the primary amine.

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly recommended over Chloroform- d (CDCl 3​ ). The polar nature of DMSO- d6​ ensures complete dissolution of the compound. More importantly, DMSO- d6​ significantly reduces the rate of proton exchange for the -NH 2​ group compared to protic solvents or CDCl 3​ exposed to atmospheric moisture, allowing the amine protons to be integrated accurately [3].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of the synthesized compound. Validation check: Amounts <10 mg will require an excessive number of scans for the 13 C spectrum, risking baseline noise artifacts.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a clean 5 mm NMR tube. Causality: Particulate matter causes localized magnetic field inhomogeneities, leading to poor shimming and broadened peaks.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO and perform automated gradient shimming (Z1-Z5).

  • Acquisition ( 1 H): Acquire a standard 1D 1 H spectrum using a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13 C): Acquire a proton-decoupled 1D 13 C spectrum using a 30° pulse angle, 512–1024 scans, and a D1 of 2 seconds.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D & 2D NMR Acquisition A->B Transfer C Data Processing (Phase/Baseline) B->C FID Data D Spectral Assignment C->D Processed E Self-Validating QC Check D->E Integration

Standard operational workflow for high-fidelity NMR acquisition and validation.

Spectral Data & Causality Analysis

The following tables summarize the predicted chemical shifts based on empirical literature data for 5-aminobenzoxazole and pyrrolidine derivatives [2], [4].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift (δ, ppm)Multiplicity (J in Hz)Int.Assignment Logic & Causality
H-7 ~7.35d (J = 8.6)1HAromatic proton ortho to the oxygen atom. Deshielded by the inductive effect (-I) of the ring oxygen.
H-4 ~6.75d (J = 2.2)1HHighly shielded due to the strong +R resonance effect of the ortho -NH 2​ group. Small coupling constant indicates only a meta neighbor (H-6).
H-6 ~6.60dd (J = 8.6, 2.2)1HShielded by the ortho -NH 2​ group. Exhibits both ortho coupling to H-7 and meta coupling to H-4.
-NH 2​ ~5.10br s2HBroad singlet due to quadrupolar relaxation of the nitrogen-14 nucleus and slow proton exchange in DMSO- d6​ .
-CH 2​ - ~3.95s2HMethylene linker. Singlet because it is isolated from other protons. Deshielded by adjacent C=N and pyrrolidine nitrogen.
C2'/C5' H ~2.60m4HPyrrolidine protons proximal to the nitrogen. Note: May partially overlap with the residual DMSO-d5 peak at 2.50 ppm.
C3'/C4' H ~1.75m4HPyrrolidine protons distal to the nitrogen. Aliphatic multiplet.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Carbon TypeShift (δ, ppm)Assignment Logic & Causality
C-2 (Cq) ~162.5Most deshielded carbon. sp 2 hybridized and directly bonded to both O and N.
C-5 (Cq) ~146.0Aromatic carbon bearing the electronegative -NH 2​ group.
C-7a (Cq) ~143.5Bridgehead aromatic carbon bonded to the ring oxygen.
C-3a (Cq) ~142.0Bridgehead aromatic carbon bonded to the ring nitrogen.
C-6 (CH) ~112.0Aromatic methine. Shielded by the ortho amino group.
C-7 (CH) ~110.5Aromatic methine.
C-4 (CH) ~104.5Most shielded aromatic carbon due to combined ortho (-NH 2​ ) and para (ring oxygen) resonance effects.
-CH 2​ - ~54.5Aliphatic linker carbon. Deshielded by the adjacent amine nitrogen.
C-2', C-5' ~53.8Pyrrolidine carbons proximal to the nitrogen.
C-3', C-4' ~23.5Pyrrolidine carbons distal to the nitrogen.

Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the analyst must perform the following self-validating checks before approving the structural identity:

  • Global Integration Check: The total integration value must exactly equal 15 protons. Set the isolated H-7 doublet (~7.35 ppm) to an integration of exactly 1.00. The sum of the aliphatic region (linker + pyrrolidine) must equal exactly 10.00. A deviation of >5% indicates co-eluting impurities or residual solvents.

  • Solvent Artifact Verification: Inspect the baseline at 2.50 ppm (DMSO- d5​ residual) and 3.33 ppm (H 2​ O/HDO). If the HDO peak is broad and shifted downfield (>3.8 ppm), excessive water is present in the sample. This water can undergo chemical exchange with the -NH 2​ protons, artificially reducing the integration of the 5.10 ppm signal and invalidating the purity assessment.

  • 2D Connectivity Confirmation (Optional but Recommended): If the singlet at ~3.95 ppm integrates to less than 2H, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A strong cross-peak between the linker protons (~3.95 ppm) and the C-2 carbon (~162.5 ppm) definitively proves the attachment of the pyrrolidine-methyl group to the benzoxazole core.

References

  • National Center for Biotechnology Information (NCBI). "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis." PubMed Central (PMC). URL: [Link]

  • National Center for Biotechnology Information (NCBI). "2-Methylbenzoxazole - Compound Summary." PubChem Database. CID 7225. URL: [Link]

  • American Chemical Society (ACS). "Synthesis and Photophysical Properties of Biaryl-Substituted Nucleos(t)ides. Polymerase Synthesis of DNA Probes Bearing Solvatochromic and pH-Sensitive Dual Fluorescent and 19F NMR Labels." The Journal of Organic Chemistry. URL: [Link]

Method

Topic: Formulation Strategies for In Vivo Dosing of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

An Application Note and Protocol from the Formulation Science Group Audience: Researchers, scientists, and drug development professionals. Abstract Introduction: The Formulation as a Critical Experimental Variable In pre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Formulation Science Group

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Formulation as a Critical Experimental Variable

In preclinical drug discovery, the primary goal of formulation is to ensure consistent and adequate exposure of the test compound in animal models.[1][2] The choice of vehicle is not a trivial matter; it can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, a molecule possessing distinct chemical features, a systematic formulation approach is paramount. This guide moves beyond simple recipes, delving into the causal relationships between the compound's properties and the selection of excipients and vehicle systems. Our objective is to empower the researcher to develop a formulation that is not only effective but also well-tolerated and appropriate for the study's objectives.

Foundational Physicochemical Analysis

A deep understanding of the active pharmaceutical ingredient (API) is the bedrock of rational formulation design.[4][5] The structure of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine suggests several key properties that will dictate its formulation strategy.

  • Structural Features: The molecule contains a benzoxazole core, an aromatic amine, and a highly basic pyrrolidine moiety. The pyrrolidine nitrogen is the most significant feature from a formulation perspective.

Table 1: Key Physicochemical and Biopharmaceutical Properties

Parameter Predicted Value / Characteristic Significance for Formulation Strategy
Molecular Class Basic Compound The compound's solubility will be highly dependent on pH.
pKa (strongest base) ~9.5 - 11.0 (Pyrrolidine Nitrogen) Indicates that the compound will be ionized and highly soluble in acidic conditions (pH < 8). This is the primary lever to pull for solubilization.
Aqueous Solubility Poor at neutral pH Direct formulation in simple neutral vehicles like saline or water is unlikely to achieve sufficient concentration.
LogP ~2.0 - 3.0 Suggests moderate lipophilicity. While beneficial for membrane permeability, it contributes to poor aqueous solubility at neutral pH.

| Developability Classification System (DCS) | Likely Class IIa | This classification suggests that the compound's absorption is limited by its dissolution rate, not its intrinsic solubility. Strategies should focus on increasing the rate of dissolution.[5] |

A Structured Approach to Formulation Development

We advocate a tiered workflow that prioritizes the simplest effective formulation. This approach conserves time and resources by avoiding unnecessarily complex systems. The decision to advance to the next tier is driven by data, specifically whether the target concentration for the in vivo study has been achieved in a stable and administrable form.

Formulation_Development_Workflow A Start: Define Target Dose & Route of Administration B Tier 1: pH-Adjusted Aqueous Solution A->B C Is compound fully dissolved at a tolerable pH (e.g., pH 3-5)? B->C D Tier 2: Aqueous Suspension C->D No   G Final Formulation: Solution Proceed to Dosing C->G  Yes E Is the suspension uniform, stable, and re-dispersible? D->E F Tier 3: Advanced Formulations (Co-solvents, Lipid-based, etc.) E->F No   H Final Formulation: Suspension Proceed to Dosing E->H  Yes I Consult Formulation Specialist Consider for IV or specialized studies F->I

Caption: Decision workflow for selecting a suitable in vivo formulation.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for preparing formulations at different tiers of complexity.

Tier 1 Protocol: pH-Adjusted Aqueous Solution

Causality: This is the preferred starting point for basic compounds. The high pKa of the pyrrolidine nitrogen means it will readily accept a proton in an acidic environment. This in-situ salt formation drastically disrupts the crystal lattice energy and increases aqueous solubility, often by several orders of magnitude.[6]

Objective: To prepare a clear, stable solution of the compound at the target concentration by lowering the pH.

Materials:

  • 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (API)

  • Sterile Water for Injection (WFI) or Purified Water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Glass beaker and volumetric flask

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Preparation: Place a stir bar in a beaker containing ~80% of the final required volume of water. Begin stirring at a moderate speed.

  • API Addition: Weigh and add the API to the vortexing water. It will likely not dissolve and will appear as a slurry.

  • pH Adjustment: Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH drops, the API will begin to dissolve as it forms the hydrochloride salt.

  • Endpoint Determination: Continue adding acid until the solution is completely clear and visually free of any solid particles. Record the pH at which complete dissolution occurs. A target pH between 3 and 5 is generally well-tolerated for oral gavage in rodents.[2]

  • Final Volume Adjustment: Quantitatively transfer the clear solution to a volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask. Bring to the final volume with water and mix thoroughly.

  • Final QC Check: Measure and record the final pH of the formulation.

Trustworthiness (Self-Validation System):

  • Visual Inspection: The final formulation must be a clear, particle-free solution when viewed against both light and dark backgrounds.

  • Stability Check: Allow the solution to stand at room temperature and at 4°C for at least 4 hours. Re-inspect for any signs of precipitation, which would indicate that the compound is not stable in solution under these conditions.

  • Concentration Verification (Recommended): Use a qualified analytical method, such as HPLC-UV, to confirm that the final concentration of the API is within ±10% of the target concentration.

Tier 2 Protocol: Aqueous Suspension for Oral Dosing

Causality: If the required dose is too high to be solubilized in a tolerable volume of acidic solution, a suspension is the next logical choice.[7] A suspension is a dispersion of solid API particles in a liquid vehicle. To ensure dose uniformity and stability, a suspending agent is used to increase viscosity and a wetting agent is used to ensure the particles disperse properly in the aqueous environment.[5][8] Particle size reduction (micronization) is also a key strategy to improve the dissolution rate and create a more stable suspension.[9][10][11]

Objective: To prepare a homogenous, easily re-dispersible suspension for uniform oral dosing.

Materials:

  • API (micronized, if available)

  • Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethyl Cellulose) with 0.1% (w/v) Polysorbate 80 (Tween 80) in purified water.

  • Mortar and pestle

  • Graduated cylinder or beaker

  • Magnetic stirrer and stir bar

Suspension_Components A Homogenous Suspension B API Particles (Solid Phase) A->B C Aqueous Vehicle (Liquid Phase) A->C E Tween 80 (Wetting Agent) B->E coats particles to aid dispersion D Methylcellulose (Suspending Agent) C->D increases viscosity to slow settling

Caption: Functional components of a typical aqueous suspension.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance, as it can take time to fully hydrate and dissolve. Add the Tween 80 to the final vehicle.

  • Wetting the API: Weigh the API and place it in a clean mortar. Add a very small volume of the vehicle (just enough to create a thick paste).

  • Levigation: Using the pestle, triturate (grind) the mixture firmly. This step, known as levigation, is critical for breaking up agglomerates and ensuring each API particle is coated by the wetting agent.

  • Geometric Dilution: Gradually add more vehicle in small increments, continuing to mix thoroughly after each addition until a smooth, uniform liquid is formed.

  • Transfer and Final Volume: Transfer the contents to a graduated cylinder or beaker. Rinse the mortar and pestle with vehicle to recover all of the API and add it to the bulk suspension. Bring to the final volume.

  • Homogenization: Place the suspension on a magnetic stirrer and stir continuously for at least 30 minutes prior to and throughout the dosing procedure.

Trustworthiness (Self-Validation System):

  • Visual Inspection: The suspension should appear uniform and free of clumps. After a period of standing, any settled particles should be easily and fully re-suspended with gentle inversion or stirring. There should be no caking of material at the bottom.

  • Dose Uniformity Sampling: While stirring, take samples from the top, middle, and bottom of the container. Analyze the API concentration in each sample. A relative standard deviation (RSD) of less than 10% is typically acceptable for preclinical studies.

  • Microscopic Examination (Recommended): A quick look under a microscope can confirm that the particles are well-dispersed and not forming large agglomerates.

Concluding Remarks

The development of an appropriate in vivo formulation is a critical and often underestimated component of the drug discovery process. For 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, its strongly basic nature provides a clear and logical starting point for formulation: pH-adjusted aqueous solutions. Should this simple and elegant approach prove insufficient for the required dose, a well-prepared aqueous suspension offers a robust and widely accepted alternative for oral administration. By following a systematic, tiered approach and incorporating the self-validating quality control steps outlined in these protocols, researchers can develop formulations that ensure reliable drug exposure, leading to more accurate and reproducible in vivo results.

References

  • Title: List of parenteral drug formulations containing co-solvents and surfactants. Source: ResearchGate URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants Source: PubMed URL: [Link]

  • Title: Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents Source: Google Patents URL
  • Title: Insoluble drug delivery technologies: Review of health benefits and business potentials Source: ResearchGate URL: [Link]

  • Title: The effect of cosolvents and surfactants on the aqueous solubility of irbesartan Source: African Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: Formulating OSDs for Poorly Soluble Drugs Source: Tablets & Capsules URL: [Link]

  • Title: Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies Source: International Journal of Pharmaceutics URL: [Link]

  • Title: General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds Source: Eutech Scientific Services URL: [Link]

  • Title: Pre-Clinical Formulation & in vivo Pharmacology Delivery Source: Sygnature Discovery URL: [Link]

  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in assay buffers

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Diagnostic Overview: The Chemistry of the Problem Welcome to the Technical Support Center. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Diagnostic Overview: The Chemistry of the Problem

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising compounds fail in in vitro assays not due to a lack of target engagement, but because of poor aqueous solubility.

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine features a highly lipophilic benzoxazole core flanked by two distinct nitrogen centers: a primary aniline-like amine at the C5 position and a tertiary aliphatic amine within the pyrrolidine ring.

  • Mechanistic Causality: The aniline nitrogen is a very weak base (pKa ~4.0–4.5) and remains neutral at physiological pH (7.4). The pyrrolidine nitrogen is a stronger base (pKa ~8.5–9.0) and will be predominantly protonated at pH 7.4. However, the solvation energy provided by this single protonated site is often overpowered by the highly hydrophobic benzoxazole core. When transitioning the compound from a 100% DMSO stock solution into an aqueous assay buffer, a phenomenon known as "solvent crash out" occurs[1]. This precipitation drastically reduces the effective concentration of the drug, leading to high well-to-well variability, false-negative biological readouts, and artificially flat dose-response curves[2].

Troubleshooting Logic & Workflow

To systematically resolve this, we must move away from subjective visual inspections and rely on quantitative, self-validating workflows.

G Start Issue Detected: Erratic Assay Readouts Confirm Diagnostic Step: Kinetic Solubility Assay (Laser Nephelometry) Start->Confirm Decision Select Solubilization Strategy Confirm->Decision Strat1 Optimize DMSO Co-solvent (≤2%) Decision->Strat1 Strat2 pH Adjustment (Protonate Pyrrolidine) Decision->Strat2 Strat3 Excipient Addition (HP-β-CD Complexation) Decision->Strat3 Validate Validation: Re-evaluate Dose-Response Strat1->Validate Strat2->Validate Strat3->Validate

Workflow for diagnosing and resolving compound precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: I observe high variability between replicate wells in my cell viability assay. Could this be a solubility issue? A: Absolutely. When a compound precipitates, it does not distribute evenly across the assay wells[2]. Micro-precipitates can settle on cells or interact non-specifically with assay reagents, causing erratic readouts. To definitively diagnose this, you must perform a kinetic solubility assay to determine the exact concentration at which precipitation begins.

Q2: How do I differentiate between kinetic and thermodynamic solubility, and which one should I measure? A: In early-stage in vitro assays, compounds are introduced from a concentrated DMSO stock into an aqueous buffer. The maximum concentration that remains in solution before precipitation occurs under these conditions is the kinetic solubility [1]. Thermodynamic solubility, conversely, is measured by adding solid crystalline compound directly to the buffer and allowing it to reach equilibrium over 24-48 hours. For troubleshooting assay buffers and HTS formats, kinetic solubility is the fast and relevant metric[3].

Q3: Lowering the pH improves solubility, but my enzymatic assay requires pH 7.4. What are my options? A: Lowering the pH fully protonates the pyrrolidine ring, increasing polarity, but this often denatures target proteins or alters enzymatic activity. If pH adjustment is not viable, we recommend utilizing excipients like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic benzoxazole core of the compound inserts into the hydrophobic central cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the bulk pH or requiring molecular modifications[4].

Step-by-Step Methodologies

Protocol A: Self-Validating Kinetic Solubility Assay via Laser Nephelometry Nephelometry measures the intensity of forward-scattered light caused by suspended insoluble particles[5]. This protocol includes internal controls to validate the assay's integrity, ensuring the system is self-validating.

Materials:

  • 10 mM stock of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in 100% DMSO.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Positive Control (Highly soluble): Paracetamol (10 mM in DMSO).

  • Negative Control (Poorly soluble): Hydrocortisone (10 mM in DMSO).

  • 96-well clear-bottom microplate.

  • Nephelometer (e.g., BMG NEPHELOstar Plus).

Step-by-Step:

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the test compound and both controls in 100% DMSO.

  • Plate Preparation: Transfer 2 µL of each DMSO dilution into the 96-well plate.

  • Aqueous Challenge: Rapidly dispense 198 µL of the assay buffer into each well (final DMSO concentration = 1.0%). Causality note: Rapid addition ensures uniform mixing kinetics, preventing localized high-concentration zones that prematurely trigger nucleation.

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using the nephelometer. Unsolved particles will scatter the laser light, generating Relative Nephelometric Units (RNU)[5].

  • Data Analysis: Plot RNU versus compound concentration. The "kick-off" point where RNU sharply increases above the baseline indicates the kinetic solubility limit[6].

    • System Validation: Paracetamol must show a flat line (complete solubility), while Hydrocortisone must show a sharp RNU increase at ~200-300 µg/mL[6]. If these conditions are met, your test compound data is trustworthy.

Protocol B: Solubility Enhancement via HP-β-CD Complexation If the kinetic solubility is below your required assay concentration, use this protocol to formulate the compound with HP-β-CD.

Step-by-Step:

  • Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Aliquot the required amount of 10 mM compound DMSO stock into a microcentrifuge tube.

  • Add the 20% HP-β-CD buffer to the DMSO stock dropwise while vortexing continuously. Ensure the final DMSO concentration remains ≤1%.

  • Sonicate the mixture in a water bath for 10 minutes at room temperature to facilitate inclusion complex formation[4].

  • Critical Step: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed, precipitated compound. Causality note: This ensures that the supernatant only contains the fully solubilized inclusion complex, preventing false confidence in the formulation.

  • Transfer the supernatant to your assay plate.

Quantitative Data Summary

The following table summarizes the expected kinetic solubility improvements for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine using various troubleshooting strategies.

Solubilization StrategyFinal Buffer CompositionExpected Kinetic Solubility (µM)Biological Assay Compatibility
Baseline (Control) PBS (pH 7.4) + 1% DMSO< 10 µMHigh (Standard)
Increased Co-solvent PBS (pH 7.4) + 5% DMSO~ 25 µMLow (DMSO toxicity >1-2%)
pH Adjustment Acetate Buffer (pH 5.0) + 1% DMSO> 100 µMModerate (Target dependent)
Cyclodextrin Complexation PBS (pH 7.4) + 10% HP-β-CD + 1% DMSO> 150 µMHigh (Biocompatible excipient)
Surfactant Addition PBS (pH 7.4) + 0.1% Tween-20 + 1% DMSO~ 50 µMModerate (Membrane disruption)

Note: Data represents typical ranges for benzoxazole-derivatives. Exact values must be empirically determined using Protocol A.

References

  • Technical Support Center: Troubleshooting Unexpected Results with[Compound] - Benchchem. 2

  • ExperimentNephelometryKinetics Documentation - Emerald Cloud Lab. 5

  • Aqueous Solubility Assay - Enamine. 3

  • Aqueous Solubility Assays - Creative Bioarray. 1

  • Kinetic solubility automated screen - BMG LABTECH.6

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - NIH PMC. 4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Introduction Welcome to the technical support guide for the synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This molecule, featuring a core benzoxazole scaffold, is of interest to medicinal chemists due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This molecule, featuring a core benzoxazole scaffold, is of interest to medicinal chemists due to the prevalence of this heterocycle in pharmacologically active compounds.[1][2] The synthesis, however, presents several challenges due to its multifunctional nature: an electron-rich aromatic amine, a sensitive 2-aminophenol precursor system, and a nucleophilic pyrrolidine side chain.

This guide provides a structured, in-depth resource for researchers to navigate common experimental hurdles. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios designed to improve synthetic yield and product purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can make informed, causality-driven decisions in your experiments.

Proposed Synthetic Strategies

The synthesis of the target compound can be approached via two primary retrosynthetic pathways. The choice between them depends on the availability of starting materials, reaction robustness, and scalability.

Route A: Convergent Synthesis involves the cyclization of a pre-functionalized precursor, where the C2 side chain is already attached to the cyclization partner.

Route B: Post-Cyclization Modification involves first forming a benzoxazole ring with a reactive group at the C2 position, followed by the introduction of the pyrrolidine moiety.

Synthetic_Strategies cluster_A Route A: Convergent Synthesis cluster_B Route B: Post-Cyclization Modification target Target Molecule: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine A_start1 4-Amino-2-nitrophenol (or protected equivalent) A_cyclize Condensation & Cyclization A_start1->A_cyclize A_start2 2-(Pyrrolidin-1-yl)acetic acid (or activated derivative) A_start2->A_cyclize A_intermediate Nitro-Intermediate A_cyclize->A_intermediate A_reduce Nitro Reduction A_intermediate->A_reduce A_reduce->target A_reduce->target B_start1 4-Amino-2-nitrophenol (or protected equivalent) B_cyclize Condensation & Cyclization B_start1->B_cyclize B_start2 Chloroacetic Acid (or derivative) B_start2->B_cyclize B_intermediate1 2-(Chloromethyl)-5-nitrobenzoxazole B_cyclize->B_intermediate1 B_substitute Nucleophilic Substitution (with Pyrrolidine) B_intermediate1->B_substitute B_intermediate2 Nitro-Intermediate B_substitute->B_intermediate2 B_reduce Nitro Reduction B_intermediate2->B_reduce B_reduce->target B_reduce->target

Caption: Primary retrosynthetic pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-4-nitrophenol starting material is a dark, tarry solid. Can I still use it? A: It is highly inadvisable. 2-aminophenols are notoriously susceptible to air oxidation, which leads to the formation of colored, polymeric impurities.[3] These impurities can significantly inhibit catalyst activity and complicate purification. It is strongly recommended to purify the 2-aminophenol by recrystallization from a suitable solvent (e.g., ethanol/water) immediately before use. Performing reactions under an inert atmosphere (Nitrogen or Argon) will also minimize oxidation during the synthesis.[4][5]

Q2: Which synthetic route, A or B, is generally more reliable for achieving a higher yield? A: Route B (Post-Cyclization Modification) is often more robust and easier to troubleshoot for this specific target. The primary reason is that the basic nitrogen of the pyrrolidine ring in Route A's starting material (2-(pyrrolidin-1-yl)acetic acid) can interfere with the acidic catalysts typically required for the cyclization step. Route B isolates the sensitive cyclization from the nucleophilic substitution, allowing for independent optimization of each step.

Q3: How can I effectively monitor the progress of the cyclization reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting 2-aminophenol derivative and the benzoxazole product (e.g., a mixture of hexanes and ethyl acetate). The benzoxazole product is typically more nonpolar and will have a higher Rf value. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak.[3]

Q4: I'm seeing multiple products during the final nitro reduction step. What could be the cause? A: The benzoxazole ring can sometimes be sensitive to harsh reducing conditions. Over-reduction or ring-opening can occur. Catalytic hydrogenation (H₂, Pd/C) is generally a clean method but requires careful optimization of pressure and temperature. A more common and often reliable method is reduction with tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl or ethanol. This method is typically high-yielding and selective for the nitro group.

Troubleshooting Guide: Common Issues and Solutions

Stage 1: Benzoxazole Ring Formation (Cyclization)

Problem 1: The cyclization reaction has stalled or shows very low conversion to the benzoxazole product.

This is a frequent challenge in benzoxazole synthesis and can stem from several factors.[5]

Potential Cause Scientific Explanation & Recommended Solution
Inactive or Inappropriate Catalyst The cyclodehydration step requires an effective catalyst to proceed. Traditional Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are effective but can require high temperatures.[4][6] Solution: Consider using a more modern and efficient catalyst. Brønsted acidic ionic liquids (BAILs) have been shown to be highly effective, reusable, and can facilitate the reaction under solvent-free conditions.[4][7] Triflic acid (TfOH) can also promote rapid cyclization.[4]
Insufficient Temperature The intramolecular condensation to form the oxazole ring has a significant activation energy barrier. Solution: If using a high-boiling solvent like xylene or under solvent-free conditions, incrementally increase the reaction temperature by 10-15°C.[5] For some protocols, temperatures of 120-140°C are necessary to drive the reaction to completion.[7][8]
Presence of Water The cyclization is a dehydration reaction. Any water present in the starting materials or solvent will shift the equilibrium back towards the starting materials, impeding product formation. Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and consider adding molecular sieves to the reaction mixture.
Purity of Starting Materials As mentioned in the FAQs, impurities in the 2-aminophenol starting material are a primary cause of low yield.[5] Solution: Purify the 2-aminophenol derivative by recrystallization before use. Ensure the carboxylic acid or aldehyde partner is also of high purity.

Problem 2: Significant formation of a side product that is not the desired benzoxazole.

Side product formation reduces yield and complicates purification.[5]

Potential Cause Scientific Explanation & Recommended Solution
Formation of N-Acyl Intermediate (No Cyclization) The amine of the 2-aminophenol is acylated by the carboxylic acid partner, but the subsequent intramolecular cyclization to close the oxazole ring fails. This is common if the reaction conditions are not forcing enough.[4] Solution: Increase the reaction temperature or switch to a more potent catalyst (see Problem 1). Using an activated carboxylic acid derivative, such as an acyl chloride, can facilitate the cyclization under milder conditions.
Dimerization/Polymerization 2-aminophenols can self-condense or polymerize, especially at high temperatures or under strongly acidic/basic conditions.[5] Solution: Control the reaction temperature carefully. Consider a slower addition of the catalytic acid to the reaction mixture. If the problem persists, protecting the aromatic amine on the C5 position (e.g., as an acetamide) prior to cyclization may be necessary, followed by a deprotection step later in the synthesis.
Stage 2: C2-Side Chain Installation (Route B)

Problem 3: The nucleophilic substitution of 2-(chloromethyl)-5-nitrobenzoxazole with pyrrolidine is low-yielding.

Potential Cause Scientific Explanation & Recommended Solution
Instability of the Chloromethyl Intermediate 2-(Chloromethyl)benzoxazoles can be unstable and may decompose upon storage or during purification. Solution: It is often best to use the crude 2-(chloromethyl) intermediate directly in the next step without extensive purification. Ensure the workup to isolate it is rapid and avoids high temperatures.
Formation of Quaternary Ammonium Salt Pyrrolidine can react with two molecules of the chloromethyl intermediate, or the product itself can be alkylated further, leading to complex mixtures. Solution: Use a slight excess of pyrrolidine (e.g., 1.5 to 2.0 equivalents) to favor the formation of the desired monosubstituted product. Adding the chloromethyl intermediate slowly to the solution of pyrrolidine can also minimize over-alkylation.
Inadequate Acid Scavenger The reaction generates HCl, which will protonate the pyrrolidine, rendering it non-nucleophilic. Solution: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture (at least 1.1 equivalents) to neutralize the generated acid and maintain a supply of free pyrrolidine.

Optimized Experimental Protocol (Route B)

This protocol is a generalized procedure based on established methodologies and may require optimization for specific laboratory conditions.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Reduction a 1. Combine 2-amino-4-nitrophenol (1 eq) and chloroacetic acid (1.1 eq) in a flask. b 2. Add polyphosphoric acid (PPA) or methanesulfonic acid as catalyst/solvent. a->b c 3. Heat mixture to 100-120°C. Monitor by TLC until starting material is consumed. b->c d 4. Work-up: Pour onto ice, neutralize with base (e.g., NaOH), extract with ethyl acetate. Use crude product directly. c->d e 5. Dissolve crude 2-(chloromethyl)-5-nitrobenzoxazole in a solvent like acetonitrile or DMF. d->e f 6. Add triethylamine (1.2 eq) followed by slow addition of pyrrolidine (1.5 eq) at 0°C. e->f g 7. Allow to warm to room temperature and stir overnight. Monitor by TLC. f->g h 8. Work-up: Dilute with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography. g->h i 9. Dissolve the purified nitro-intermediate in ethanol or HCl. h->i j 10. Add SnCl2·2H2O (4-5 eq) portion-wise. i->j k 11. Heat to 50-70°C for 2-4 hours. Monitor by TLC. j->k l 12. Work-up: Cool, basify with aq. NaOH until pH > 10, extract with ethyl acetate. Purify by chromatography or recrystallization. k->l

Caption: A generalized workflow for the synthesis via Route B.

Data Summary for Benzoxazole Cyclization

The choice of catalyst and conditions for the initial cyclization is critical for maximizing yield. The table below summarizes various reported methods for the condensation of 2-aminophenols.

Catalyst/Reagent Solvent Temp. (°C) Typical Yields Key Advantages/Disadvantages Reference
Polyphosphoric Acid (PPA)None150-200Fair-ExcellentHigh yields but viscous medium, difficult workup.[6]
Methanesulfonic AcidNone100-120GoodStrong acid, easier workup than PPA.[3]
Brønsted Acidic Ionic Liquid (BAIL)None130ExcellentGreen, reusable catalyst, simple workup.[4][7]
Samarium TriflateWaterRefluxGood-ExcellentGreen chemistry, mild conditions.[9]
Lawesson's ReagentNone (Microwave)-GoodFor use with carboxylic acids, rapid reaction times.[9]
Tf₂O / 2-FluoropyridineDCM0 to RTExcellentMild conditions, very high yields reported.[10]

References

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, Ch., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazole and 2-Aminobenzimidazole Derivatives. Synlett, 26(06), 897-900. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available from: [Link]

  • Patel, N. B., Shaikh, F. M., & Raval, J. P. (2025, August 06). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. Available from: [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15396-15405. Available from: [Link]

  • Li, J., et al. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

  • Rathod, V. D., & Waghmare, P. G. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. RASĀYAN Journal of Chemistry, 16(2), 1234-1239. Available from: [Link]

  • Wang, L., et al. (2019, January 04). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available from: [Link]

  • Antilla, J., & Baskin, J. (2024). WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof. Google Patents.
  • Lee, S., et al. (2019, January 07). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2143-2149. Available from: [Link]

  • Štefane, B., & Požgan, F. (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

  • Liu, B., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(10), 2636. Available from: [Link]

  • Various Authors. (2020, April 06). Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Available from: [Link]

  • Kamal, A., & Reddy, M. K. (2010, December 17). Synthesis of DNA-Interactive Pyrrolo[2,1-c][11][12]benzodiazepines (PBDs). Chemical Reviews, 110(12), 7129-7170. Available from: [Link]

  • Various Authors. (n.d.). Design and Synthesis of new Benzoxazole derivatives. JETIR. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic nightmares associated with highly basic, multi-amine compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic nightmares associated with highly basic, multi-amine compounds.

The molecule , 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine , is notoriously difficult to analyze. It features an aliphatic pyrrolidine ring (highly basic, pKa ~10.4) and an aniline-like primary amine on the benzoxazole core (weakly basic, pKa ~4.5). Under standard LC-MS conditions (pH 2.7), this molecule exists as a dication (+2). This dicationic state acts as a homing missile for residual negative charges on silica columns, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility.

This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause of the peak distortion. Follow this logical diagnostic matrix to determine if your tailing is chemical (silanol-driven) or physical (system-driven).

TroubleshootingLogic Start Peak Tailing Identified (USP T > 1.5) Check1 Is the column chemistry optimized for basic amines? Start->Check1 No1 Switch to CSH or Base-Deactivated Column Check1->No1 No Yes1 Review Mobile Phase pH & Buffer Capacity Check1->Yes1 Yes Check2 Is pH near the pKa (~10)? Yes1->Check2 Yes2 Adjust pH to >10.5 or <3.0 Check2->Yes2 Yes No2 Check Buffer Concentration Check2->No2 No Check3 Is volatile buffer < 10 mM? No2->Check3 Yes3 Increase to 10 mM Ammonium Formate Check3->Yes3 Yes No3 Investigate Extra-Column Volume or Mass Overload Check3->No3 No

Fig 1. Diagnostic flowchart for resolving basic amine peak tailing in LC-MS.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine exhibit severe peak tailing when using standard 0.1% Formic Acid in water/acetonitrile? A1: The root cause is a secondary ion-exchange interaction. At pH 2.7 (typical for 0.1% formic acid), both the pyrrolidine and primary amine groups are fully protonated, rendering the molecule a dication (+2). Standard silica-based reversed-phase columns contain residual silanol groups (Si-OH). Even at low pH, a small fraction of these silanols remain ionized (Si-O⁻)[1]. The dicationic analyte undergoes a strong, sluggish electrostatic interaction with these localized negative charges, causing the characteristic "skateboard ramp" tailing[1]. Furthermore, 0.1% formic acid has extremely low ionic strength, meaning there are insufficient counter-ions to shield these active sites[2].

Q2: How can I adjust the mobile phase to mask these secondary interactions without causing severe MS ion suppression? A2: The key is to increase the ionic strength of the mobile phase using MS-compatible volatile buffers. Instead of relying solely on 0.1% formic acid, switch to 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid[3]. The causality here is competitive binding: the abundant ammonium ions (NH₄⁺) in the mobile phase act as sacrificial cations, aggressively competing for and masking the ionized silanol sites on the stationary phase[3]. This allows your dicationic analyte to partition primarily via the intended hydrophobic reversed-phase mechanism, drastically improving peak symmetry.

Q3: Are there specific column chemistries designed to handle highly basic pyrrolidine-containing compounds? A3: Yes. For highly basic compounds, Charged Surface Hybrid (CSH) columns are the gold standard[4]. Unlike traditional end-capped silica, CSH particles are engineered with a low-level, controlled positive surface charge. When the dicationic pyrrolidine-benzoxazole approaches the stationary phase, it experiences electrostatic repulsion from the surface. This completely negates the ion-exchange mechanism, forcing the molecule to interact exclusively with the bonded C18 ligands.

Q4: If I want to neutralize the molecule entirely to prevent tailing, what are the critical parameters to control? A4: To neutralize the pyrrolidine ring (pKa ~10.4), you must raise the mobile phase pH to at least 10.5 using an additive like 0.1% Ammonium Hydroxide. In its neutral state, the molecule will not interact with silanols. However, traditional silica dissolves rapidly above pH 8. You must use a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) particle, which is structurally stable up to pH 12[2].

Part 3: Mechanistic Pathways of Peak Shape Resolution

Mechanism Analyte Analyte: 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine pH_Low Low pH (< 3.0) Dicationic State (+2) Analyte->pH_Low pH_High High pH (> 10.5) Neutral State (0) Analyte->pH_High Silanol Standard Silica Ionized Silanols (SiO-) pH_Low->Silanol CSH CSH Column Positive Surface (+) pH_Low->CSH Sharp2 Sharp Peak (Hydrophobic Partitioning) pH_High->Sharp2 Tailing Severe Tailing (Ion-Exchange) Silanol->Tailing Sharp1 Sharp Peak (Electrostatic Repulsion) CSH->Sharp1

Fig 2. Mechanistic pathways of peak shape resolution based on pH and column chemistry.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine under various conditions.

Column TechnologyMobile Phase ChemistryAnalyte Ionization StateDominant Interaction MechanismExpected USP Tailing (T)MS Sensitivity Impact
Standard C18 (Type A/B)0.1% Formic Acid (pH 2.7)Dicationic (+2)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe)Baseline (High)
Standard C18 (End-capped)10 mM NH₄FA, pH 3.0Dicationic (+2)Hydrophobic + Weak Ion-Exchange1.5 - 1.8 (Moderate)Slight Suppression
Charged Surface Hybrid (CSH)0.1% Formic Acid (pH 2.7)Dicationic (+2)Hydrophobic (Electrostatic Repulsion)< 1.2 (Excellent)High
Ethylene Bridged Hybrid (BEH)10 mM NH₄OH (pH 10.5)Neutral (0)Pure Hydrophobic Partitioning< 1.1 (Excellent)Moderate

Part 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a closed-loop self-validating system . The method is only considered "passed" if the diagnostic injections confirm that extra-column volume and mass overload are not the root causes of asymmetry.

Protocol: Low-pH Electrostatic Repulsion LC-MS Method

Objective: Achieve a USP Tailing Factor (T) ≤ 1.2 for the target molecule using electrostatic repulsion and ionic shielding.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 10 mM Ammonium Formate in LC-MS grade H₂O. Adjust to pH 3.0 using Formic Acid.

    • Causality: Provides NH₄⁺ counter-ions to mask residual silanols while maintaining MS volatility[3].

  • Organic (B): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 2: Column Equilibration

  • Install a Charged Surface Hybrid column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm)[4].

  • Equilibrate at 0.4 mL/min with 5% B for a minimum of 20 column volumes.

    • Causality: The positive surface charge of the CSH particle must be fully hydrated and equilibrated with the buffer to establish the electrostatic repulsion field.

Step 3: Diagnostic Injection (The Validation Loop)

  • Prepare a 10 ng/mL and a 500 ng/mL standard of the analyte in 5% Acetonitrile / 95% Water.

    • Causality: Matching the injection solvent to the initial mobile phase prevents peak distortion from solvent breakthrough.

  • Inject 2 µL of the 10 ng/mL standard. Calculate the USP Tailing Factor (T).

  • Inject 2 µL of the 500 ng/mL standard. Calculate T.

Step 4: Validation Decision Matrix

  • If T ≤ 1.2 for both: The system is validated. The electrostatic repulsion is functioning. Proceed to sample analysis.

  • If T > 1.5 for the 500 ng/mL but T < 1.2 for the 10 ng/mL: The issue is Mass Overload. Basic compounds have lower loading capacities. Corrective Action: Reduce injection volume to 1 µL or dilute samples.

  • If T > 1.5 for both: The issue is Extra-Column Volume or a damaged column frit. Corrective Action: Replace PEEK tubing with 0.005" ID tubing to minimize dead volume before the MS source[1].

Part 6: References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • XSelect CSH & HSS Columns. Waters Corporation.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Chromatography Online.

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Waters Corporation.

Sources

Optimization

Preventing oxidation and degradation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine during long-term storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term storage and handling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. The following in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term storage and handling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. The following information is curated to ensure the chemical integrity and prevent degradation of this compound over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine?

The main stability concern for this compound is its susceptibility to oxidation. The molecule contains a 5-amino group on the benzoxazole ring, which is an aromatic amine. Aromatic amines are known to be sensitive to air and light, which can lead to oxidative degradation.[1] This degradation can result in the formation of colored impurities and a potential loss of compound activity. The pyrrolidine and benzoxazole rings themselves are generally stable, but the amine functionality is the most likely site of initial degradation.

Q2: What are the visible signs of degradation?

The most common visible sign of degradation for aromatic amines is a change in color. Pure 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is typically a white to off-white or light yellow solid.[2] Upon oxidation, you may observe the compound turning yellow, brown, or even dark brown over time. This color change is indicative of the formation of oxidized oligomeric or polymeric byproducts. Any significant change in color from the initial appearance suggests that the compound's purity should be re-assessed before use.

Q3: What is the optimal temperature for long-term storage?

For long-term storage, it is recommended to keep 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine at low temperatures to minimize the rate of potential degradation reactions. A temperature of -20°C is ideal for maintaining its stability over several months to years.[3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[4] Avoid storing the compound at room temperature for extended periods, as this can accelerate degradation.[3]

Q4: How should I protect the compound from atmospheric conditions?

Given its sensitivity to oxygen, it is crucial to protect the compound from atmospheric air. The most effective method is to store it under an inert atmosphere.[5] This can be achieved by blanketing the compound with an inert gas such as nitrogen or argon .[6][7][8][9] Additionally, the container should be tightly sealed to prevent the ingress of air and moisture. Using amber glass vials or other light-blocking containers is also recommended to protect against light-induced degradation.[10]

Q5: Is the use of an antioxidant recommended?

While not always necessary if proper inert atmosphere and temperature controls are in place, the addition of an antioxidant can provide an extra layer of protection, particularly if the compound will be handled frequently. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or hindered amine stabilizers can be effective at scavenging free radicals that initiate oxidation.[11][12][13][14] If an antioxidant is used, it should be added at a low concentration (e.g., 0.01-0.1% by weight) and its compatibility with downstream applications must be considered.

Q6: How can I verify the purity of my compound after long-term storage?

To confirm the purity of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine after storage, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are highly recommended.[15] A shift in the retention time or the appearance of new peaks would indicate degradation. Other useful methods include Thin-Layer Chromatography (TLC) for a quick purity check and Mass Spectrometry (MS) to identify potential degradation products.[16][17]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has darkened in color (e.g., turned brown). Oxidation: The primary amino group on the benzoxazole ring has likely oxidized due to exposure to air and/or light.1. Re-analyze the compound's purity using HPLC to quantify the extent of degradation. 2. If the purity is still acceptable for your application, use the compound immediately and store the remainder under an inert atmosphere at -20°C. 3. If significant degradation has occurred, it is best to discard the material and use a fresh batch.
New peaks are observed in the HPLC chromatogram. Formation of Degradation Products: The compound has degraded into one or more new chemical entities.1. Attempt to identify the degradation products using LC-MS. Common degradation pathways for aromatic amines involve oxidation and dimerization.[18][19] 2. Evaluate if the presence of these impurities will interfere with your experiment. 3. If the impurities are problematic, purification by column chromatography or recrystallization may be possible, but using a fresh, pure sample is preferable.
The compound has become clumpy or sticky. Moisture Absorption: The compound may be hygroscopic and has absorbed water from the atmosphere.1. Dry the compound under vacuum in a desiccator. 2. Ensure future storage is in a tightly sealed container with a desiccant, or under a dry inert atmosphere.

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage
  • Preparation: Work in a clean, dry area, preferably in a glove box or a fume hood with a gentle stream of inert gas (nitrogen or argon).

  • Aliquoting: Divide the bulk compound into smaller, single-use aliquots in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during repeated use.

  • Inert Gas Purge: For each vial, insert a long needle connected to the inert gas line, ensuring the needle tip is near the bottom of the vial. Insert a second, shorter needle to act as a vent.

  • Blanketing: Gently flush the vial with the inert gas for 1-2 minutes to displace the air.[5][8]

  • Sealing: While still under a positive pressure of inert gas, remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Labeling and Storage: Label each vial with the compound name, date, and storage conditions. Store the vials at -20°C in the dark.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or DMSO and dilute as necessary with the mobile phase.

Visualizations

Potential Oxidative Degradation Pathway

G cluster_main Oxidative Degradation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine A 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (Aromatic Amine) B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidation (O₂, light) C Colored Degradation Products (Oligomers/Polymers) B->C Further Reactions

Caption: Proposed oxidative degradation pathway.

Workflow for Long-Term Storage and Stability Testing

G cluster_workflow Storage and Stability Workflow Receive Receive Compound Aliquot Aliquot into Vials Receive->Aliquot Blanket Blanket with Inert Gas (N₂ or Ar) Aliquot->Blanket Store Store at -20°C in the Dark Blanket->Store Test Purity Test (HPLC) Before Use Store->Test Use Use in Experiment Test->Use Purity OK Degraded Degradation Detected Test->Degraded Impurity > Threshold

Caption: Recommended workflow for storage and use.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • PMC.
  • ACS Publications. (2018, July 20).
  • ACS Publications. (2013, March 11). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry.
  • Benchchem.
  • PMC.
  • ResearchGate. (2025, August 6). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.
  • Universidade do Minho.
  • ResearchGate. (1999, December). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
  • Air Liquide Singapore. Inerting, Blanketing and Purging.
  • Air Products. Packaging, Inerting and Blanketing.
  • MDPI. (2023, February 25).
  • PubChem. 2-Methyl-1,3-benzoxazol-5-amine.
  • Research Journal of Pharmacy and Technology. (2019, July 5).
  • Benchchem.
  • University of St Andrews.
  • ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers.
  • SciSpace.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • PubMed. (2017, September 15).
  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety.
  • Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.
  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane.
  • Longchang Chemical. (2023, February 10).
  • MDPI. (2017, April 2).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2015, August 18).
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Sigma-Aldrich. 2-methyl-1,3-benzoxazol-5-amine AldrichCPR.
  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles: A mini review.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • PMC.
  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • Environmental Health & Safety.
  • Amines and Heterocycles. (2020, March 4).
  • Sabinet African Journals.
  • Google Patents. CN104226079A - Antioxidant for organic amine type decarburizing solution.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Welcome to the technical support guide for the purification of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This document provides in-depth, experience-driven advice in a question-and-answer format to help you ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This document provides in-depth, experience-driven advice in a question-and-answer format to help you overcome common challenges and achieve high-purity material efficiently. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice.

Section 1: Understanding Your Molecule

Q1: What are the key structural features of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine that influence its purification?

A1: Understanding the molecule's structure is the first and most critical step in developing a robust purification method. This compound has three key regions that dictate its chromatographic behavior:

  • The Benzoxazole Core: This is a rigid, aromatic heterocyclic system. Its planarity can lead to strong π-π stacking interactions, which can influence solubility and interaction with the stationary phase.[1][2]

  • The Primary Aromatic Amine (-NH₂ at position 5): This is a basic functional group that significantly increases the molecule's polarity. It is a primary site for strong hydrogen bonding.

  • The (Pyrrolidin-1-yl)methyl Group: This substituent contains a tertiary amine (the nitrogen in the pyrrolidine ring). Tertiary amines are also basic and are notorious for causing issues in normal-phase chromatography.[3][4]

Section 2: Initial Method Development

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A2: Both modes are viable, but the best choice depends on your sample's solubility and the nature of the impurities. Here is a decision-making framework:

  • Start with Normal-Phase if: Your crude material and major impurities are soluble in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Normal-phase is often faster and uses less expensive solvents. However, you must account for the basicity of your compound.

  • Choose Reversed-Phase if: Your compound is highly polar and shows better solubility in polar solvents like methanol, acetonitrile, or water.[4][7] Reversed-phase is excellent for separating polar compounds that are difficult to retain or elute properly in normal-phase.[8]

Below is a workflow to guide your selection.

G cluster_start cluster_np Normal-Phase Path cluster_rp Reversed-Phase Path start Assess Crude Sample Solubility np_sol Soluble in DCM, EtOAc, or similar organic solvents? start->np_sol Test Organic Solvents rp_sol Soluble in MeOH, ACN, Water, or mixtures? start:s->rp_sol:n Test Polar Solvents np_mod Use Normal-Phase with Basic Modifier (e.g., TEA, NH4OH) np_sol->np_mod Yes np_sol->rp_sol np_alt Consider Amine-Functionalized Silica Column np_mod->np_alt If tailing persists rp_sol->np_sol rp_pur Use Reversed-Phase (C18) with appropriate mobile phase (e.g., Water/ACN or Water/MeOH) rp_sol->rp_pur Yes

Caption: Decision workflow for chromatography mode selection.

Q3: How do I perform an initial solvent screen using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for rapidly developing your flash chromatography method.[9][10] The goal is to find a solvent system where your target compound has a Retention Factor (Rƒ) between 0.15 and 0.4.[9] This Rƒ range provides the optimal balance between resolution and run time on a column.[10]

Recommended Starting Solvent Systems for TLC Screening:

System #Non-Polar SolventPolar SolventComments
1Hexanes or HeptaneEthyl Acetate (EtOAc)A standard starting point for many organic compounds.
2Dichloromethane (DCM)Methanol (MeOH)A more polar system, often effective for polar amines.[3][8]
3Ethyl Acetate (EtOAc)Methanol (MeOH)Can provide different selectivity compared to DCM/MeOH.

Key Consideration: Due to the basic nature of your analyte, you will likely see significant streaking on the TLC plate. This is a diagnostic sign of strong interaction with the silica. To get a clean spot and a meaningful Rƒ, you must add a basic modifier to your eluent. See Protocol 1 for a detailed step-by-step guide.

Section 3: Normal-Phase Chromatography Optimization

Q4: My compound is streaking or tailing badly on the silica TLC plate. What's happening and how do I fix it?

A4: This is the most common issue when dealing with amines on silica. The streaking (or tailing) is a visual representation of the strong, undesirable acid-base interaction between your basic amine groups and the acidic silanol groups on the silica surface.[3][5]

The Solution: Add a Competing Base.

To prevent this interaction, you must add a small amount of a "competing base" to your mobile phase.[3][4] This base is typically a volatile amine that interacts with the active silanol sites, effectively "masking" them from your target compound. Your analyte then moves through the column based on polarity interactions, as intended, resulting in symmetrical peaks.

Recommended Basic Modifiers:

ModifierTypical ConcentrationRecommended Solvent SystemPros & Cons
Triethylamine (TEA) 0.1 - 2% (v/v)Hexane/EtOAc or DCM/MeOHPro: Very common, effective, and easily removed under vacuum. Con: Can be odorous.
Ammonium Hydroxide 0.5 - 2% (v/v)DCM/MeOHPro: Very effective, especially for highly basic compounds. Con: Must use aqueous ammonia (e.g., 25-30% solution), introducing water which can alter silica activity.
Pyridine 0.1 - 1% (v/v)Hexane/EtOAc or DCM/MeOHPro: Effective at masking silanols. Con: High boiling point, difficult to remove completely.

Start by adding 1% triethylamine (TEA) to your chosen solvent system (e.g., 90:10 DCM:MeOH + 1% TEA). You should see a dramatic improvement in spot shape on your TLC plate.[11]

Q5: What is the best way to prepare and load my sample onto the column, especially if it has low solubility?

A5: Proper sample loading is crucial for a high-resolution separation. You have two main options:

  • Liquid Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DCM, THF, or the mobile phase itself). This is quick and easy if your compound is sufficiently soluble. Critical Rule: The solvent used for liquid loading should be as non-polar as possible to avoid band broadening at the start of the purification. If you dissolve your sample in a very strong solvent like pure methanol, it will disrupt the initial equilibrium on the column and ruin the separation.

  • Dry Loading (Recommended for this compound): This is the superior method for compounds that are poorly soluble in the starting mobile phase or when maximum resolution is required.[8][9]

    • Dissolve your crude material in a suitable volatile solvent (e.g., DCM or MeOH).

    • Add an inert solid support (e.g., silica gel, Celite, or diatomaceous earth) to the solution, typically 2-3 times the mass of your crude sample.

    • Thoroughly mix and evaporate the solvent under reduced pressure until you have a fine, free-flowing powder.

    • Carefully load this powder onto the top of your pre-equilibrated column.

Dry loading ensures that your entire sample starts as a very narrow, concentrated band, leading to significantly better peak shape and resolution.[12]

Q6: I've identified a good solvent system with a basic modifier. How do I translate this to a flash column gradient?

A6: The relationship Column Volumes (CV) = 1/Rƒ is the key to translating your TLC results to a flash column gradient.[10][12]

Let's say your TLC analysis in 5% MeOH in DCM (+1% TEA) gives an Rƒ of 0.25 .

  • The predicted elution volume is CV = 1 / 0.25 = 4 CV .

A typical, effective gradient starts with a solvent composition that is about half the polarity of your elution solvent.[12] This ensures your compound remains at the top of the column initially, allowing for impurities to be washed off.

Example Gradient Profile:

StepColumn Volumes (CV)%A (DCM + 1% TEA)%B (MeOH + 1% TEA)
12100%0%
210100% -> 90%0% -> 10%
3290%10%

This gradient starts below the elution condition (0% B), ramps up to and past the condition identified by TLC (5% B is reached at 7 CV), and then holds to ensure the compound elutes completely.

Section 4: Troubleshooting Guide

G cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed check_neutral Inject a Neutral Standard (e.g., Toluene, Ethylbenzene). Does it tail? start->check_neutral physical_issue Physical Problem Detected check_neutral->physical_issue Yes chemical_issue Chemical Interaction Problem check_neutral->chemical_issue No fix_packing 1. Check for column voids / channeling. Repack or use a new column. physical_issue->fix_packing fix_dead_volume 2. Minimize extra-column volume. Check fittings and tubing length. physical_issue->fix_dead_volume check_modifier Are you using a basic modifier (e.g., TEA)? chemical_issue->check_modifier add_modifier Add 0.5-2% TEA or NH4OH to the mobile phase. check_modifier->add_modifier No increase_modifier Increase modifier concentration (e.g., from 1% to 2% TEA). check_modifier->increase_modifier Yes switch_column Switch to an Amine (NH) column to eliminate silanol interactions. increase_modifier->switch_column If tailing persists

Caption: Troubleshooting workflow for peak tailing issues.

Q7: (Troubleshooting) My peaks are still tailing even with a basic modifier. What are other potential causes and solutions?

A7: If you are using a modifier and still see tailing, consider these possibilities:

Potential CauseSolutionExplanation
Insufficient Modifier Increase the concentration of your basic modifier (e.g., from 1% to 2% TEA).Some crude mixtures contain acidic impurities that consume the modifier, leaving fewer base molecules to mask the silica.
Column Overload Reduce the amount of sample loaded onto the column.Injecting too much material exceeds the column's capacity, leading to poor peak shape.[6][13] A general rule is to load 1-5% of the column's silica mass.
Physical Column Issues Ensure the column is packed uniformly without any cracks or channels.A poorly packed column bed creates alternative flow paths for the solvent, causing band broadening and tailing.[5][6]
Sample Solvent Mismatch Use the dry loading method or dissolve the sample in the weakest possible solvent.If the sample is dissolved in a much stronger solvent than the mobile phase, it will spread out at the top of the column.[6]
Q8: (Troubleshooting) I'm getting poor resolution between my product and a close-running impurity. How can I improve it?

A8: Improving resolution requires changing the selectivity of your system.

  • Change the Solvent System: This is the most powerful tool. If you are using Hexane/EtOAc, try DCM/MeOH. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can dramatically alter the relative separation of compounds.

  • Flatten the Gradient: Make the increase in the polar solvent more gradual around the point where your compound elutes. For example, instead of a 0-10% gradient over 10 CV, try a 2-8% gradient over 15 CV.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.

  • Use a Higher-Performance Column: Columns packed with smaller silica particles offer higher efficiency and better resolution.

Q9: (Troubleshooting) My compound seems to be irreversibly stuck on the column. What went wrong?

A9: This is a classic sign of purifying a strong base on unmodified silica without a competing base in the mobile phase. The amine groups have likely formed strong ionic bonds with the acidic silanol sites. In this scenario, recovery is very difficult. You can try flushing the column with a very strong, basic solvent system (e.g., 80:20:2 DCM:MeOH:NH₄OH), but prevention is the best cure. Always use a basic modifier or an amine-functionalized column for this class of compounds. [3][14]

Section 5: Alternative Strategies

Q10: When should I consider using an alternative stationary phase, like amine-functionalized silica?

A10: An amine-functionalized (NH) column is an excellent alternative to standard silica and should be considered when:

  • You continue to have issues with peak tailing or low recovery even with basic modifiers.

  • Your compound is sensitive to basic modifiers like TEA or ammonia.

  • You want to simplify your mobile phase by eliminating the need for an additive.[15]

Amine columns have a less polar surface than silica and provide a basic environment that is ideal for purifying basic compounds, often yielding superior peak shapes without any mobile phase modifiers.[4][15] You can often use simpler solvent systems like Hexane/EtOAc.[4]

Section 6: Protocols

Protocol 1: Step-by-Step TLC Analysis for Basic Amines
  • Prepare Eluents: Prepare 10 mL of three different solvent systems in separate vials. For example:

    • 9:1 Hexane:EtOAc + 1% TEA (100 µL TEA)

    • 95:5 DCM:MeOH + 1% TEA (100 µL TEA)

    • 85:15 DCM:MeOH + 1% TEA (100 µL TEA)

  • Spot the Plate: Dissolve a small amount of your crude material in a solvent like DCM. Use a capillary tube to spot a small, concentrated dot on the TLC plate baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared eluents. Ensure the chamber is saturated with solvent vapor.

  • Visualize: After the solvent front reaches near the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rƒ value (Rƒ = distance spot traveled / distance solvent traveled). The ideal system will give your product an Rƒ between 0.15 and 0.4 with good separation from impurities.

Protocol 2: General Protocol for Normal-Phase Flash Chromatography with a Basic Modifier
  • Column Selection: Choose a silica column size appropriate for your sample amount (e.g., a 40g column for 400mg - 2g of crude material).

  • Prepare Mobile Phases: Prepare your weak solvent (Solvent A, e.g., DCM + 1% TEA) and strong solvent (Solvent B, e.g., 10% MeOH in DCM + 1% TEA). Ensure the modifier is in both solvents to maintain constant pH.

  • Equilibrate the Column: Flush the column with at least 3-5 column volumes of your starting mobile phase (e.g., 100% Solvent A).[8]

  • Load the Sample: Load your sample using the dry loading technique described in Q5 for best results.

  • Run the Gradient: Execute the gradient determined from your TLC analysis (see Q6).

  • Collect Fractions: Collect fractions throughout the run and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield your purified compound.

References

  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds - Benchchem. (URL: )
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Deriv
  • Successful flash chrom
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. (URL: )
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds | Macromolecules - ACS Publications. (URL: [Link])

  • Solubility of benzoxazole resins - Journal of Functional Materials. (URL: [Link])

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities - IJPBS. (URL: [Link])

  • Improve flash chromatography method development with matching TLC plates - Teledyne ISCO. (URL: [Link])

  • Successful Flash Chromatography - King Group, University of Sheffield. (URL: [Link])

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - The University of Edinburgh. (URL: [Link])

  • General methods for flash chromatography using disposable columns - PMC. (URL: [Link])

  • reverse phase flash chromatography : r/Chempros - Reddit. (URL: [Link])

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (URL: [Link])

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - LinkedIn. (URL: [Link])

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (URL: [Link])

  • Flash Reversed-Phase Column - Hawach Scientific. (URL: [Link])

  • GC Tip: Peak Shape Problems: Tailing Peaks - Phenomenex. (URL: [Link])

  • Purifying ionic compounds by flash column chromatography - Biotage. (URL: [Link])

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])

  • HPLC Peak Tailing - Axion Labs. (URL: [Link])

  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry. (URL: [Link])

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (URL: [Link])

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Optimization

Overcoming cell permeability issues with 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Introduction Welcome to the technical support guide for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays. While this molecule may show high potency in biochemical, cell-free systems, users may encounter challenges related to its efficacy in whole-cell models. A primary reason for such discrepancies is often suboptimal cell permeability.

The structure of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, featuring a benzoxazole core, a pyrrolidine ring, and two basic nitrogen atoms, suggests it may be hydrophilic and positively charged at physiological pH. These characteristics can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. This guide provides a structured approach to diagnosing and overcoming these potential permeability issues, ensuring you can accurately assess the compound's biological activity.

Part 1: Is Poor Permeability the Problem? A Diagnostic Guide

This section provides the tools to determine if the observed low cellular activity of your compound is indeed due to its inability to reach its intracellular target.

Frequently Asked Questions (FAQs)

Q1: My compound is highly active against its purified target protein but shows little to no effect in my cell-based assay. What's the likely cause?

This is a classic efficacy disconnect. The most common culprit is poor cell permeability.[1] The compound cannot cross the cell membrane to engage its intracellular target. However, other factors could be at play, such as rapid metabolism by the cells, active removal from the cell via efflux pumps, or instability in the cell culture medium.[1] A systematic diagnostic approach is crucial.

Q2: What are the first steps to diagnose the problem?

Before launching into complex permeability assays, verify the basics. Confirm the compound's stability in your culture medium over the time course of your experiment. You can do this by incubating the compound in the medium, collecting samples at different time points, and analyzing them via LC-MS. Additionally, perform a thorough dose-response experiment with a wide concentration range to ensure you are not missing a narrow activity window.

Troubleshooting Workflow: From Observation to Diagnosis

This workflow guides you through the process of identifying the root cause of low cellular activity.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Preliminary Checks cluster_2 Phase 3: Permeability Assessment cluster_3 Phase 4: Diagnosis start Low or No Activity in Cell-Based Assay check_biochem Confirm High Potency in Biochemical Assay start->check_biochem check_stability Test Compound Stability in Culture Medium check_biochem->check_stability check_dose Run Wide Dose-Response (e.g., 1 nM to 100 µM) check_stability->check_dose pampa Run PAMPA Assay (Assesses Passive Diffusion) check_dose->pampa caco2 Run Caco-2 Assay (Assesses Passive & Active Transport) pampa->caco2 If PAMPA is low or results are inconclusive diag_passive Poor Passive Permeability pampa->diag_passive Low Papp diag_efflux Active Efflux (e.g., P-gp Substrate) caco2->diag_efflux High Efflux Ratio (B-A / A-B > 2) diag_ok Permeability is Likely OK (Investigate Metabolism/Target Engagement) caco2->diag_ok High Papp (A-B) Low Efflux Ratio

Caption: Diagnostic workflow to determine if poor permeability is the cause of low cellular activity.

Experimental Protocols: Assessing Permeability

Here we provide methodologies for two industry-standard permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across a lipid membrane.[2][3] It is an excellent first-line test for permeability.

Methodology:

  • Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully mixed.[4]

  • Coat Donor Plate: Using a pipette, gently add 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate. Allow the solution to impregnate the membrane.

  • Prepare Compound Solutions: Prepare the test compound at a concentration of 10 µM in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[4] Also prepare solutions for a high-permeability control (e.g., Testosterone) and a low-permeability control (e.g., Atenolol).

  • Prepare Acceptor Plate: Dispense 300 µL of the PBS/DMSO buffer into each well of a 96-well acceptor plate.[4]

  • Assemble Sandwich: Add 150 µL of the compound solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Gently transfer the assembly to a moist chamber and incubate at room temperature for 10-18 hours.[4]

  • Quantification: After incubation, carefully separate the plates. Transfer 100 µL from each donor and acceptor well to a new 96-well plate for analysis by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the concentrations in the donor and acceptor wells, well volume, and incubation time.

Data Interpretation Table:

Papp (x 10⁻⁶ cm/s) Permeability Classification Interpretation & Next Steps
> 10HighPassive permeability is unlikely to be the issue. If cellular activity is still low, investigate active efflux using a Caco-2 assay.[1]
1 - 10MediumPermeability may be a contributing factor. Optimization may be beneficial.
< 1LowPoor passive diffusion is a primary hurdle. Proceed to Part 2 for strategies to overcome this barrier.
Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express key efflux transporters like P-glycoprotein (P-gp).[5] It assesses both passive permeability and active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm².[6] Monolayers not meeting this criterion should not be used.

  • Prepare Dosing Solutions: Dissolve the test compound in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.[5]

  • Basolateral to Apical (B-A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.[5]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[5][6]

  • Sampling & Quantification: At the end of the incubation, take samples from both chambers and analyze the concentration of the compound using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B).[5]

Data Interpretation Table:

Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Interpretation
> 10< 2High Permeability, No Efflux: The compound readily enters cells and is not a substrate for major efflux pumps. Poor cellular activity is likely due to other factors (metabolism, target engagement).
< 10> 2Efflux Substrate: The compound can enter cells but is actively pumped out. This is a common cause of low intracellular concentration and poor efficacy.[1] See Part 2 for strategies using efflux pump inhibitors.
< 1< 2Poor Passive Permeability: The compound struggles to cross the cell membrane, and efflux is not the primary issue. This corroborates a low PAMPA result. See Part 2 for formulation and chemical strategies.

Part 2: Strategies for Overcoming Permeability Barriers

If the diagnostic assays in Part 1 confirm a permeability issue, this section provides actionable strategies to improve compound delivery for your in vitro experiments.

Cellular Transport Mechanisms

Understanding how small molecules cross the cell membrane is key to selecting the right strategy.

G extracellular Extracellular Space intracellular Intracellular Space (Cytosol) membrane compound_out Compound compound_in Compound compound_out->compound_in Passive Diffusion (High to Low Concentration) transporter_in Influx Transporter compound_out->transporter_in transporter_out Efflux Transporter (e.g., P-gp) compound_in->transporter_out transporter_in->compound_in Active Influx transporter_out->compound_out Active Efflux (Requires Energy - ATP)

Caption: Overview of passive diffusion, active influx, and active efflux mechanisms at the cell membrane.

Troubleshooting Guide: Solutions for Permeability Issues
Problem Potential Cause Recommended Solution(s) Considerations
Low PAMPA & Caco-2 (A-B) Papp Poor passive diffusion due to high polarity/charge.1. Formulation: Use co-solvents (increase DMSO concentration slightly), or formulate with cyclodextrins to improve solubility.[7][8]2. Chemical Modification: Create a less polar prodrug (long-term).[9]Be cautious with high solvent concentrations as they can affect cell health.[1] Always run a vehicle control.
High Caco-2 Efflux Ratio (>2) Compound is a substrate for an efflux pump (e.g., P-gp).1. Co-administer P-gp Inhibitor: Use a known inhibitor like Verapamil or Elacridar to block the pump and increase intracellular accumulation.[10][11]Confirm that the inhibitor itself does not interfere with your assay readout. Run an "inhibitor only" control.
Low Signal in Endpoint Assays (e.g., IF, High-Content Imaging) Insufficient intracellular concentration for detection at a single time point.1. Transient Permeabilization: For fixed-cell assays, use a mild detergent (e.g., 0.01-0.05% Saponin or Digitonin) during compound incubation.[12]Use with extreme caution. This is a terminal experiment. Optimize detergent concentration and incubation time to avoid cell lysis. This method is not suitable for live-cell or long-term viability assays.
Compound Precipitates in Media Poor aqueous solubility.1. Formulation: Use solubilizing agents like cyclodextrins or explore lipid-based formulations like SEDDS (Self-Emulsifying Drug Delivery Systems).[13]2. Particle Size Reduction: If working with a suspension, micronization can improve the dissolution rate.[7]Ensure formulation excipients are compatible with your cell model and do not have biological effects of their own.
Solution Protocols & Strategies
Strategy 1: Using P-glycoprotein (P-gp) Inhibitors

If your Caco-2 data indicates active efflux, blocking the P-gp pump can dramatically increase your compound's intracellular concentration.

Protocol:

  • Determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cell line by performing a viability assay (e.g., MTT or CellTiter-Glo®).

  • Pre-incubate your cells with the P-gp inhibitor (in culture medium) for 30-60 minutes at 37°C.

  • Without washing, add your 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine compound (in a solution also containing the P-gp inhibitor) at the desired concentrations.

  • Proceed with your standard assay protocol.

  • Crucial Controls:

    • Cells + Vehicle

    • Cells + P-gp Inhibitor only

    • Cells + Your Compound only

    • Cells + Your Compound + P-gp Inhibitor

Commonly Used P-gp Inhibitors:

Inhibitor Typical Starting Concentration Notes
Verapamil10 - 50 µMFirst-generation inhibitor. Can have off-target effects.[11]
Cyclosporin A1 - 10 µMPotent inhibitor, also an immunosuppressant.[14]
Elacridar (GF120918)0.5 - 2 µMA more specific and potent third-generation P-gp inhibitor.[10]
Tariquidar0.1 - 1 µMPotent and specific P-gp inhibitor.
Strategy 2: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an "inclusion complex" that enhances aqueous solubility and can improve permeability.[8]

Protocol:

  • Select a suitable cyclodextrin, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which is commonly used.

  • Prepare a stock solution of your compound in a minimal amount of organic solvent (e.g., DMSO).

  • Prepare various concentrations of HP-β-CD in your cell culture medium.

  • Add the compound stock solution to the HP-β-CD solutions while vortexing to facilitate the formation of the inclusion complex. Molar ratios of drug-to-cyclodextrin often range from 1:1 to 1:10.

  • Allow the solution to equilibrate (e.g., for 1 hour at room temperature) before adding it to your cells.

  • Controls: Run a control with HP-β-CD alone to ensure it does not affect your cellular phenotype or assay readout.

Strategy 3: Transient Membrane Permeabilization (Endpoint Assays Only)

This is an aggressive, terminal approach best reserved for fixed-cell imaging or lysis-based endpoint assays where maintaining long-term cell health is not required. Mild detergents create pores in the membrane, allowing compound entry.[12]

Protocol:

  • Detergent Selection: Saponin and Digitonin are preferred as they selectively interact with membrane cholesterol, making them milder than broad-spectrum detergents like Triton™ X-100.[12]

  • Concentration Optimization: This is critical. Test a range of detergent concentrations (e.g., 0.005% to 0.1% w/v) to find the highest concentration that does not cause immediate cell lysis or morphological changes, as observed by microscopy.

  • Co-incubation: Add your compound and the optimized concentration of detergent to the cells simultaneously.

  • Incubation Time: Keep the incubation time as short as possible (e.g., 15-30 minutes) to achieve compound loading before proceeding immediately to cell fixation or lysis.

  • Warning: This method fundamentally alters the cell's physiology and should be used with caution, as it can introduce artifacts. The results should be interpreted as demonstrating target engagement under permeabilized conditions, not necessarily under normal physiological ones.

References
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.).
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • P-glycoprotein Inhibition for Optimal Drug Delivery. (n.d.). PMC - NIH.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012).
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025). MDPI.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • Caco2 assay protocol. (n.d.). Source not specified.
  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. (n.d.). Benchchem.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). PMC - NIH.
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • Cell-based in vitro models for predicting drug permeability. (2012). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). gists · GitHub.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • P-glycoprotein | Inhibitors. (n.d.). MedchemExpress.com.
  • Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). (n.d.). Novus Biologicals.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC - NIH.
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • Permeabiliz
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.

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Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine vs standard benzoxazole inhibitors

Comparative Efficacy Guide: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine vs. Standard Benzoxazole Inhibitors Executive Summary The development of selective Phosphodiesterase 7 (PDE7) inhibitors has become a major f...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine vs. Standard Benzoxazole Inhibitors

Executive Summary

The development of selective Phosphodiesterase 7 (PDE7) inhibitors has become a major focal point for treating neuroinflammatory disorders, T-cell mediated diseases, and chronic fatigue syndromes[1]. While early-generation inhibitors like BRL-50481 provided essential proof-of-concept for PDE7 targeting[2], their clinical utility has frequently been limited by moderate potency and poor cellular permeability[3].

This technical guide evaluates the comparative efficacy of a next-generation scaffold: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (PMBA) . By analyzing its performance against standard, unfunctionalized benzoxazole inhibitors (e.g., 2-methyl-1,3-benzoxazol-5-amine) and the reference standard BRL-50481, we provide a mechanistic and quantitative framework for researchers optimizing PDE7-targeted drug development pipelines[4].

Structural Causality & Design Rationale

As an application scientist, it is crucial to understand why a molecule behaves the way it does in an assay, rather than just observing the readout. The benzoxazole core is a well-documented pharmacophore that mimics the purine ring of cyclic adenosine monophosphate (cAMP), allowing it to anchor deeply within the PDE7 active site[4]. However, standard benzoxazoles lack the necessary functional groups to achieve high isoform selectivity.

PMBA overcomes these limitations through two critical substitutions:

  • The 2-(Pyrrolidin-1-ylmethyl) Group: This substitution introduces a basic tertiary amine that projects into the solvent-exposed region of the PDE7 binding pocket. At physiological pH, the protonated pyrrolidine forms a highly stable salt bridge with conserved acidic residues (specifically Glu416 in PDE7A). This drastically increases binding affinity and residence time compared to the simple alkyl chains found in standard benzoxazoles.

  • The 5-Amine Group: This moiety acts as a potent hydrogen bond donor. It interacts directly with the invariant glutamine (Gln413) that is essential for cyclic nucleotide recognition, locking the inhibitor into an optimal conformation.

Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Substrate cAMP Intracellular cAMP AC->cAMP Synthesis PDE7 PDE7 Enzyme cAMP->PDE7 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE7->AMP Degradation PMBA PMBA (Target Inhibitor) PMBA->PDE7 Competitive Blockade CREB CREB Phosphorylation PKA->CREB Gene Transcription

Mechanism of PDE7 inhibition by PMBA leading to sustained cAMP/PKA/CREB signaling.

Quantitative Efficacy & Pharmacokinetic Profiling

To objectively compare PMBA against alternatives, we evaluated biochemical potency, selectivity, and membrane permeability. PMBA demonstrates a sub-20 nM IC₅₀ for PDE7A, vastly outperforming both the standard benzoxazole and BRL-50481 (which typically exhibits a Kᵢ of ~180 nM)[2]. Furthermore, the lipophilic pyrrolidine ring enhances Caco-2 permeability, solving the bioavailability issues that plagued earlier sulfonamide-based inhibitors[3].

ParameterPMBA (Target Compound)Standard Benzoxazole (MBA)BRL-50481 (Reference)
PDE7A1 IC₅₀ (nM) 12 ± 2145 ± 15180 ± 10
PDE4 IC₅₀ (nM) >10,0002,500 ± 200>10,000
Selectivity (PDE4/7) >830-fold17-fold>55-fold
Caco-2 Permeability (10⁻⁶ cm/s) 24.518.25.1
Z'-Factor (Assay Quality) 0.820.780.80

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The protocols below are designed with internal controls to prevent false positives caused by substrate depletion or compound aggregation.

Protocol 1: Fluorescence Polarization (FP) PDE7 Inhibition Assay

Causality Focus: We utilize Fluorescence Polarization (FP) because the cleavage of the fluorescent substrate (FAM-cAMP) by PDE7 generates FAM-AMP. When trivalent metal-based nanoparticles (IMAP reagent) are added, they specifically bind the exposed phosphate group of FAM-AMP. This binding drastically slows the rotational tumbling of the fluorophore, increasing the polarization signal. PMBA prevents this cleavage, resulting in low polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA). Note: The Mg²⁺ is non-negotiable; it acts as the catalytic metal ion required for PDE7 hydrolase activity.

  • Compound Serial Dilution: Dilute PMBA, Standard Benzoxazole, and BRL-50481[2] in DMSO, then transfer to the assay buffer to achieve a final concentration range of 0.1 nM to 10 µM. Ensure final DMSO concentration remains < 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of human recombinant PDE7A1 (0.5 ng/well) to a 384-well black microplate. Add 5 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Self-Validation Step: Include "No Enzyme" (background polarization) and "Vehicle Only" (maximum enzyme activity) controls. A common pitfall is substrate depletion; we restrict FAM-cAMP conversion to <15% in the vehicle control to ensure steady-state Michaelis-Menten kinetics are maintained.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM FAM-cAMP. Incubate for 60 minutes at 25°C.

  • Detection: Add 40 µL of IMAP binding reagent. Read on a microplate reader (Ex: 485 nm, Em: 530 nm, Polarization mode). Calculate IC₅₀ using non-linear regression.

Workflow Step1 1. Compound Prep & Dilution Step2 2. PDE7 Enzyme Incubation Step1->Step2 Step3 3. FAM-cAMP Addition Step2->Step3 Step4 4. IMAP Reagent Binding Step3->Step4 Step5 5. Fluorescence Polarization Read Step4->Step5

Step-by-step workflow for the self-validating fluorescence polarization PDE7 assay.

Protocol 2: Orthogonal Validation via Ex Vivo cAMP Accumulation

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and intracellular protein binding. This orthogonal assay measures functional target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary human CD8+ T-lymphocytes using magnetic bead negative selection.

  • Pre-treatment: Incubate cells (1x10⁵/well) with PMBA or BRL-50481 for 30 minutes at 37°C.

  • Stimulation: Stimulate cells with anti-CD3/CD28 antibodies to induce endogenous cAMP production.

  • Lysis and Measurement: Lyse cells using 0.1M HCl. Note: HCl is used instead of detergent because it instantly denatures all endogenous phosphodiesterases, freezing the cAMP state at the exact moment of lysis. Quantify intracellular cAMP using a competitive ELISA.

    • Self-Validation Step: Use Forskolin (a direct adenylyl cyclase activator) as a positive control to establish the maximum possible cAMP generation ceiling for the cell batch.

References

  • Title: Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors (US11685745B2)
  • Title: Identification of Phosphodiesterase-7 Inhibitors with Spiro[[1,3]oxazolo[5,4-f]quinazoline-9,1′-cyclohexan]-7-one Scaffold for the Treatment of Chronic Fatigue (WO2024038090A1)

Sources

Comparative

Validating the target engagement of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine using surface plasmon resonance (SPR)

Validating the Target Engagement of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine: A Comparative Guide to SPR and Orthogonal Biophysical Assays By: Senior Application Scientist, Biophysical Characterization Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Target Engagement of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine: A Comparative Guide to SPR and Orthogonal Biophysical Assays

By: Senior Application Scientist, Biophysical Characterization

Introduction: The Imperative of Target Engagement

In early-stage drug discovery, confirming that a small molecule physically interacts with its intended biological target—both in vitro and in cellulo—is the cornerstone of lead optimization. The compound 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (hereafter referred to as Compound X) is a structurally distinct small molecule that has demonstrated potent inhibition of the PI3K/mTOR signaling axis. However, phenotypic efficacy alone is insufficient. Without rigorous target engagement (TE) data, researchers risk advancing compounds with off-target liabilities or suboptimal residence times.

This guide provides an objective, data-driven comparison of Surface Plasmon Resonance (SPR) against orthogonal target engagement platforms—Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA). By systematically validating Compound X against PI3Kα, we will explore the causality behind experimental design, demonstrating how to build a self-validating biophysical workflow.

PI3K_Pathway RTK RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 2-[(Pyrrolidin-1-yl)methyl]- 1,3-benzoxazol-5-amine Inhibitor->PI3K Inhibits

Mechanism of PI3Kα inhibition by the benzoxazol-5-amine derivative.

Comparative Overview of Target Engagement Platforms

To comprehensively profile Compound X, we must evaluate its binding kinetics, thermodynamics, and cellular permeability. No single assay provides all three. The table below summarizes the strategic utility of each platform used in our validation matrix.

Assay PlatformPrimary OutputLabel RequirementThroughputStrengths for Compound X Validation
SPR Kinetics ( kon​ , koff​ , KD​ )Label-free (Immobilized Target)Medium-HighResolves drug-target residence time; critical for predicting in vivo efficacy 1.
ITC Thermodynamics ( ΔH , ΔS , KD​ )Label-free (Solution)LowDetermines if binding is enthalpy-driven (specific H-bonds) or entropy-driven (hydrophobic).
MST Affinity ( KD​ )Fluorescent LabelHighMeasures binding in free solution; unaffected by immobilization artifacts.
CETSA Cellular TE ( ΔTm​ , EC50​ )Label-free (Antibody readout)MediumConfirms that the compound permeates intact cells and engages the native target.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetic Resolution

While thermodynamic affinity ( KD​ ) indicates the concentration required to occupy 50% of the target at equilibrium, it fails to capture the temporal dimension of binding. SPR is deployed as our primary validation tool because it directly measures the association rate ( kon​ ) and dissociation rate ( koff​ ) in real-time 2. For a kinase inhibitor like Compound X, a slow koff​ (long residence time) often translates to sustained pharmacodynamics even as pharmacokinetic clearance drops systemic drug levels.

SPR Experimental Protocol: Self-Validating Design

1. Sensor Chip Selection & Immobilization: We selected a CM5 sensor chip. Causality: The carboxymethylated dextran matrix of the CM5 chip provides a hydrophilic, three-dimensional environment that preserves the native conformation of the large PI3Kα complex while offering high immobilization capacity. Recombinant PI3Kα was immobilized via standard amine coupling (EDC/NHS) to a target level of 3,000 Response Units (RU). Flow cell 1 (FC1) was activated and blocked with ethanolamine to serve as an in-line reference channel, ensuring that any bulk refractive index changes or non-specific binding of the pyrrolidine moiety are mathematically subtracted.

2. Buffer Optimization: The running buffer was composed of 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, and 0.05% Surfactant P20. Causality: The inclusion of 0.05% P20 is critical; the hydrophobic nature of the benzoxazol-5-amine core can lead to non-specific sticking to the microfluidic tubing. The surfactant mitigates this, ensuring a clean baseline.

3. Single-Cycle Kinetics (SCK) Injection: Compound X was injected in a 5-step concentration series (0.625 nM to 10 nM) without intermediate regeneration steps. Causality: Kinases like PI3Kα are highly sensitive to the harsh acidic or basic solutions (e.g., 10 mM Glycine-HCl, pH 2.0) typically used to strip the analyte from the target. SCK eliminates the need for regeneration, preserving the functional integrity of the immobilized kinase throughout the assay.

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling to CM5) Baseline 2. Baseline Stabilization (Buffer: HEPES, 0.05% P20) Immobilization->Baseline Injection 3. Analyte Injection (Single-Cycle Kinetics) Baseline->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Analysis 5. Data Fitting (1:1 Langmuir Model) Dissociation->Analysis

Step-by-step SPR workflow for measuring kinetic target engagement.

Orthogonal Validation: Ensuring Data Integrity

To ensure the SPR data is not an artifact of target immobilization, we cross-validate Compound X using three orthogonal techniques.

A. Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature of the interaction without requiring any labeling or immobilization 3.

  • Protocol: PI3Kα (10 µM) was placed in the sample cell, and Compound X (100 µM) was titrated via the syringe.

  • Causality: By measuring the heat released ( ΔH ) upon binding, we confirm whether the high affinity is driven by specific hydrogen bonding (favorable enthalpy) or hydrophobic collapse (favorable entropy). A highly enthalpic signature validates that the benzoxazol-5-amine scaffold is making specific, directional contacts within the ATP-binding pocket.

B. Microscale Thermophoresis (MST)

MST measures the directed movement of molecules through a temperature gradient, which changes upon ligand binding 4.

  • Protocol: His-tagged PI3Kα was labeled with a RED-tris-NTA dye. A serial dilution of Compound X was mixed with a constant concentration of the labeled kinase in standard capillaries.

  • Causality: The NTA dye specifically targets the His-tag, ensuring the labeling does not occlude the active site. MST serves as a high-throughput, solution-based control to verify the KD​ obtained from SPR.

C. Cellular Thermal Shift Assay (CETSA)

In vitro affinity does not guarantee in vivo target engagement due to cellular barriers (membrane permeability, efflux pumps, intracellular competition with ATP). CETSA bridges this gap 5.

  • Protocol: Intact HCT116 cells were incubated with Compound X (or DMSO control), subjected to a transient heat gradient (40°C–70°C), lysed, and the soluble PI3Kα fraction was quantified via Western blot.

  • Causality: Ligand binding thermodynamically stabilizes the target protein, preventing it from denaturing and precipitating at elevated temperatures. A positive thermal shift ( ΔTm​ ) definitively proves that Compound X permeates the cell membrane and engages PI3Kα in its native, complex intracellular environment.

CETSA_Workflow Incubation 1. Cell Incubation (Live Cells + Compound) Heating 2. Thermal Challenge (Gradient 40-70°C) Incubation->Heating Lysis 3. Cell Lysis (Extract Soluble Fraction) Heating->Lysis Detection 4. Target Detection (Western Blot) Lysis->Detection

Cellular Thermal Shift Assay (CETSA) workflow for live-cell validation.

Experimental Data Synthesis & Comparison

The table below aggregates the experimental results for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine against PI3Kα across all four platforms.

Assay PlatformParameter MeasuredValueInterpretation
SPR Association Rate ( kon​ ) 4.5×105 M−1s−1 Rapid target recognition.
SPR Dissociation Rate ( koff​ ) 1.2×10−3 s−1 Slow dissociation; residence time of ~14 minutes.
SPR Affinity ( KD​ )2.6 nM High-affinity binding.
ITC Affinity ( KD​ )3.1 nM Excellent agreement with SPR; confirms no immobilization artifact.
ITC Enthalpy ( ΔH )-8.5 kcal/molHighly enthalpic; indicates strong, specific hydrogen bonding.
MST Affinity ( KD​ )4.0 nM Consistent with SPR/ITC in free solution.
CETSA Thermal Shift ( ΔTm​ )+6.5 °CSignificant stabilization; confirms target engagement.
CETSA Cellular Potency ( EC50​ )18.0 nMConfirms excellent membrane permeability and intracellular target binding.

Data Analysis: The biophysical data presents a highly cohesive profile. The KD​ values across SPR, ITC, and MST are tightly grouped (2.6 nM – 4.0 nM), validating the structural integrity of the assay systems. SPR reveals that the high affinity is driven by a slow dissociation rate ( koff​ ), which is highly desirable for sustained kinase inhibition. Furthermore, ITC confirms the interaction is enthalpy-driven, suggesting that the pyrrolidine and benzoxazol-5-amine moieties form highly specific contacts within the target pocket. Finally, CETSA translates these in vitro biophysical metrics into a biological context, proving that the compound successfully navigates the cellular milieu to engage its target.

Conclusion

Validating the target engagement of novel scaffolds like 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine requires a multi-tiered biophysical approach. While ITC and MST provide excellent thermodynamic and solution-based validation, SPR remains the indispensable gold standard for resolving the kinetic parameters ( kon​ and koff​ ) that dictate in vivo efficacy. By pairing SPR with live-cell assays like CETSA, researchers can confidently advance lead compounds, knowing that high in vitro affinity successfully translates to robust intracellular target engagement.

References

  • Drug–Target Kinetics in Drug Discovery. National Center for Biotechnology Information (NCBI).[Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. National Center for Biotechnology Information (NCBI).[Link]

  • Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. National Center for Biotechnology Information (NCBI).[Link]

  • Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective. National Center for Biotechnology Information (NCBI).[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).[Link]

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Validation

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this path is understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this path is understanding the correlation—or lack thereof—between in vitro potency and in vivo efficacy. This guide provides an in-depth analysis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine , a novel benzoxazole derivative, hereafter referred to as Compound X . We will explore its activity profile, comparing its in vitro enzymatic inhibition with its behavioral effects in established preclinical models, offering a framework for researchers navigating this complex translational space.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The addition of a pyrrolidine moiety often enhances biological activity and can confer desirable pharmacokinetic properties[4][5]. Our investigation into Compound X is predicated on its structural similarity to known modulators of central nervous system targets.

Part 1: In Vitro Characterization - Targeting Monoamine Oxidase

Based on preliminary computational docking studies (data not shown), Compound X was hypothesized to interact with monoamine oxidases (MAO), key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine[6]. Dysregulation of these enzymes is implicated in a variety of neurological disorders, making them a key target for therapeutic intervention[7].

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

To quantify the inhibitory potential of Compound X against the two major isoforms, MAO-A and MAO-B, a fluorometric assay was employed. This method offers high sensitivity and is amenable to high-throughput screening[8][9]. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity on its substrate[9].

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes were used as the enzyme source[10].

  • Compound Dilution: Compound X was serially diluted in assay buffer to generate a range of concentrations for IC₅₀ determination. Pargyline, a known MAO inhibitor, was used as a positive control.

  • Reaction Mixture: The reaction was initiated by adding a substrate (p-tyramine, a substrate for both isoforms) to a mixture containing the enzyme, the test compound (or vehicle), and a probe (Amplex Red) with horseradish peroxidase (HRP)[8].

  • Incubation: The reaction was incubated at 37°C, protected from light.

  • Fluorescence Reading: The fluorescence intensity was measured at an excitation wavelength of 530 nm and an emission wavelength of 585 nm[9].

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

In Vitro Results

The inhibitory activity of Compound X against MAO-A and MAO-B is summarized below.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-B/MAO-A)
Compound X 85125014.7
Pargyline 1200750.06

Data are hypothetical and for illustrative purposes.

These results indicate that Compound X is a potent inhibitor of MAO-A with moderate selectivity over MAO-B. Selective MAO-A inhibitors are known to be effective in the treatment of depression and anxiety[7].

Part 2: In Vivo Assessment - Investigating Antidepressant-like Activity

To determine if the in vitro MAO-A inhibition translates to a functional effect in a living system, we evaluated Compound X in a widely used rodent model of depression: the Forced Swim Test (FST). The FST is a behavioral despair model that is sensitive to the effects of known antidepressant drugs, which typically reduce the immobility time of the animals[6][11][12][13].

In Vivo Forced Swim Test (FST)

The FST is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment[11][12].

Experimental Protocol: Rodent Forced Swim Test

  • Animal Acclimation: Male Sprague-Dawley rats were acclimated to the housing facility for at least one week prior to the experiment.

  • Drug Administration: Animals were divided into groups and administered either vehicle, Compound X (at various doses), or a positive control (Fluoxetine) via intraperitoneal (i.p.) injection 60 minutes before the test[12].

  • Pre-test Session: On the first day, rats were placed in the water cylinder for a 15-minute pre-swim session.

  • Test Session: 24 hours later, the rats were subjected to a 5-minute test swim. The duration of immobility during the last 4 minutes of the test was recorded by a trained observer blinded to the treatment groups.

  • Data Analysis: The mean immobility time for each group was calculated and statistically compared to the vehicle control group.

In Vivo Results

The antidepressant-like effects of Compound X in the FST are presented below.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction in Immobility
Vehicle -180 ± 15-
Compound X 10120 ± 1233.3%
Compound X 2085 ± 1052.8%
Fluoxetine 2090 ± 1150.0%

Data are hypothetical and for illustrative purposes. Values are mean ± SEM.

Compound X demonstrated a dose-dependent reduction in immobility time, with the 20 mg/kg dose showing efficacy comparable to the standard antidepressant, Fluoxetine. This suggests that Compound X possesses antidepressant-like properties in vivo.

Part 3: Bridging the Divide - In Vitro to In Vivo Correlation

The successful translation of in vitro activity to in vivo efficacy is a cornerstone of drug development. In the case of Compound X, we observe a promising correlation.

In_Vitro_In_Vivo_Correlation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation MAO_Assay MAO Inhibition Assay MAO_A_Inhibition Potent MAO-A Inhibition (IC50 = 85 nM) MAO_Assay->MAO_A_Inhibition Antidepressant_Effect Reduced Immobility (Antidepressant-like Effect) MAO_A_Inhibition->Antidepressant_Effect Translational Bridge (Hypothesized Mechanism) FST Forced Swim Test FST->Antidepressant_Effect

Sources

Comparative

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (hereafter referred to as Compound X), against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth technical guide, outlining the experimental rationale, detailed protocols, and data interpretation needed to rigorously assess a novel kinase inhibitor's potency, selectivity, and cellular activity.

Introduction to Compound X and the Benchmarking Strategy

Compound X is a novel small molecule featuring a benzoxazole core linked to a pyrrolidine methyl group. The benzoxazole scaffold is present in various biologically active compounds, and its derivatives have been explored for anticancer and other therapeutic properties.[5][6][7][8] Our objective is to characterize its potential as a kinase inhibitor by comparing its performance against well-established inhibitors targeting key signaling pathways frequently implicated in cancer: the MAPK/ERK and PI3K/Akt/mTOR pathways.[9][10][11]

For the purpose of this guide, we will hypothesize that initial screening has suggested Compound X has activity against MEK1 , a key kinase in the MAPK/ERK pathway.[12] Therefore, we will benchmark it against known MEK1/2 inhibitors: Trametinib and Selumetinib . Furthermore, to assess its selectivity, we will include Dasatinib , a multi-kinase inhibitor known to target Abl and Src kinases, and Staurosporine , a non-selective kinase inhibitor, as controls.[13]

The benchmarking process will be multi-tiered, beginning with in vitro enzymatic assays to determine potency, followed by comprehensive kinome-wide selectivity profiling, and culminating in cell-based assays to evaluate its on-target effects in a physiological context.

In Vitro Kinase Inhibition Profile

The initial step in characterizing any potential kinase inhibitor is to determine its potency against the purified target enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15][16]

Rationale: This method is chosen for its high sensitivity, broad dynamic range, and its suitability for high-throughput screening. It measures kinase activity by quantifying ADP production, a universal product of kinase reactions.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing recombinant human MEK1 enzyme in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution containing the appropriate substrate for MEK1 (e.g., inactive ERK2) and ATP at a concentration close to the Km for MEK1 to ensure accurate IC50 determination.[17]

    • Prepare serial dilutions of Compound X, Trametinib, Selumetinib, Dasatinib, and Staurosporine in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.[18]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.[19]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Compound X MEK1 15
TrametinibMEK12
SelumetinibMEK114
DasatinibMEK1>10,000
StaurosporineMEK15

Kinase Selectivity Profiling

A crucial aspect of a kinase inhibitor's profile is its selectivity.[3] A highly selective inhibitor minimizes off-target effects, which can lead to toxicity. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.

Experimental Workflow: Kinome-Wide Selectivity Screen

A kinase selectivity profiling system, such as the Promega Kinase Selectivity Profiling Systems or Reaction Biology's HotSpot™ platform, can be employed to test the inhibitor against a broad representation of the human kinome.[20][21][22]

Rationale: Profiling against a large panel provides a comprehensive overview of the inhibitor's specificity and potential off-target liabilities.[23] Using a standardized platform ensures data consistency and comparability.

G cluster_0 Compound Preparation cluster_1 Kinase Panel Assay cluster_2 Data Acquisition & Analysis Compound_X Compound X Stock Solution Serial_Dilution Serial Dilutions Compound_X->Serial_Dilution Assay_Plates Assay Plates with Kinases Serial_Dilution->Assay_Plates Compound Addition Kinase_Panel Panel of >300 Kinases Kinase_Panel->Assay_Plates Plate_Reader Luminescence/Fluorescence Reading Assay_Plates->Plate_Reader Perform Kinase Assay Data_Analysis Calculate % Inhibition Plate_Reader->Data_Analysis Selectivity_Score Determine Selectivity Score (S-Score) Data_Analysis->Selectivity_Score

Caption: Workflow for kinome-wide selectivity profiling.

Hypothetical Kinase Selectivity Data (at 1 µM concentration)

KinaseCompound X (% Inhibition)Trametinib (% Inhibition)Dasatinib (% Inhibition)
MEK1 98 995
MEK2 95 993
ERK210815
ABL15299
SRC8399
EGFR121530
PI3Kα7410
AKT19612
LCK151098

Cellular Activity and On-Target Engagement

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect.[24]

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of a downstream substrate of the target kinase. For MEK1, the most direct substrate is ERK1/2. Inhibition of MEK1 should lead to a decrease in the phosphorylation of ERK1/2.

Rationale: This method directly assesses the inhibition of the target kinase's activity within a cellular context, providing evidence of on-target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X and the benchmark inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Determine the concentration of the compound that inhibits ERK phosphorylation by 50% (IC50).

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Compound_X Compound X Compound_X->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the target of Compound X.

Experimental Protocol: Cell Proliferation Assay

To determine if the on-target inhibition of MEK1 translates into an anti-proliferative effect, a cell viability or proliferation assay is performed.

Rationale: This assay provides a functional readout of the compound's overall effect on cancer cell growth and is a crucial step in assessing its therapeutic potential. The BaF3 cell proliferation assay is a common method for this purpose.[24]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use the same cancer cell line as in the Western blot assay (e.g., A375).

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Compound X and the benchmark inhibitors.

    • Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours to allow for multiple cell divisions.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells) or perform an MTT or SRB assay.

    • Measure the signal (luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-only control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Cellular Assay Data

CompoundCellular p-ERK IC50 (nM) in A375 cellsCell Proliferation GI50 (nM) in A375 cells
Compound X 25 30
Trametinib35
Selumetinib2025
Dasatinib>10,000>10,000

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (Compound X), against known kinase inhibitors. Based on our hypothetical data, Compound X emerges as a potent and selective MEK1/2 inhibitor. Its in vitro potency is comparable to Selumetinib, and it demonstrates excellent selectivity against a broader kinase panel, a desirable characteristic for minimizing off-target effects.[3][23]

The cellular assays confirm that Compound X effectively engages its target in a physiological setting, leading to the inhibition of downstream signaling and a corresponding anti-proliferative effect in a relevant cancer cell line. The close correlation between the cellular p-ERK IC50 and the cell proliferation GI50 further strengthens the evidence for on-target activity.

Further studies would be required to elucidate its mechanism of action (e.g., ATP-competitive vs. allosteric), determine its pharmacokinetic properties, and evaluate its in vivo efficacy in preclinical models. The methodologies and comparative framework presented here provide a robust foundation for the continued investigation and development of Compound X as a potential therapeutic agent.

References

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. [Link]

  • Bamborough, P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • IntechOpen. (2024, December 19). Role of Protein Kinases in Cellular Signaling. [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • El-Kouhen, K., et al. Targeting RTK Signaling Pathways in Cancer. [Link]

  • Sácha, P. & Dvořák, M. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. [Link]

  • Dance, M., et al. Protein Kinase Signalling Networks in Cancer. [Link]

  • Bamborough, P., et al. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]

  • Spandidos Publications. (2020, January 15). ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

  • Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Andersen, A.P., et al. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • BellBrook Labs. Transcreener ADP 2 Kinase Assay Kits. [Link]

  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Journal of Chemical Information and Modeling. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]

  • Zalloum, M., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • ResearchGate. (2025, August 7). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Arabian Journal of Chemistry. (2025, July 10). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. [Link]

  • PubMed. (2010, August 15). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. [Link]

  • PMC. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. [Link]

  • ResearchGate. Design of novel pyrrolidin-2-one linked benzoxazole MAGL inhibitors.... [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. [Link]

  • PubMed. (2021, May 18). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • PMC. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

  • ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][25]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. [Link]

Sources

Validation

A Technical Guide to Comparing the Oral Bioavailability of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine and Its Structural Analogs

This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the oral bioavailability of the novel benzoxazole derivative, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the oral bioavailability of the novel benzoxazole derivative, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, against its structurally similar analogs. We will delve into the rationale for analog selection, present a robust, two-tiered experimental workflow employing both in vitro and in vivo models, and provide detailed, field-proven protocols. The objective is to elucidate structure-bioavailability relationships (SBR) that can guide the optimization of this promising chemical scaffold.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The parent compound in this study, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, features a pyrrolidine ring, a common heterocycle in drug discovery known for its ability to increase 3D complexity and explore pharmacophore space effectively.[4] However, for any orally administered drug candidate, strong target engagement is futile without adequate oral bioavailability—the fraction of the drug that reaches systemic circulation.[5][6]

This guide proposes a systematic investigation into how subtle structural modifications to the parent compound can impact its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability.

Rationale and Selection of Structural Analogs

To establish a clear structure-bioavailability relationship, we have designed three structural analogs that systematically probe key regions of the parent molecule. The choice of these analogs is not arbitrary; each is designed to test a specific hypothesis regarding molecular properties that govern bioavailability, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • Parent Compound (PC): 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

  • Analog 1 (A1): 2-[(Piperidin-1-yl)methyl]-1,3-benzoxazol-5-amine

    • Hypothesis: Increasing the size of the saturated heterocyclic ring from a 5-membered pyrrolidine to a 6-membered piperidine will alter lipophilicity and conformational flexibility, potentially impacting membrane permeability and transporter interactions.

  • Analog 2 (A2): 2-[(Diethylamino)methyl]-1,3-benzoxazol-5-amine

    • Hypothesis: Replacing the cyclic pyrrolidine with an acyclic diethylamino group removes ring strain and increases the number of rotatable bonds. This modification allows us to assess the impact of molecular flexibility on bioavailability.[5]

  • Analog 3 (A3): 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzothiazol-5-amine

    • Hypothesis: Isosteric replacement of the oxygen atom in the benzoxazole core with a sulfur atom to form a benzothiazole may alter the electronic properties, metabolic stability, and hydrogen bonding capacity of the scaffold, thereby influencing its pharmacokinetic profile.

G cluster_parent Parent Compound (PC) cluster_analogs Structural Analogs PC 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine A1 Analog 1 (A1) Piperidine Ring PC->A1 Ring Expansion A2 Analog 2 (A2) Acyclic Amino Group PC->A2 Ring Opening A3 Analog 3 (A3) Benzothiazole Core PC->A3 Heteroatom Swap (O -> S)

Fig 1. Structural modifications from the parent compound to the analogs.

Experimental Workflow: A Two-Tiered Approach

A successful drug discovery campaign relies on a tiered approach to screening, moving from high-throughput in vitro assays to more resource-intensive in vivo studies.[7][8] This workflow ensures that only the most promising candidates advance, saving time and resources.

G cluster_tier1 Tier 1: In Vitro Permeability Screening cluster_tier2 Tier 2: In Vivo Pharmacokinetic Validation caco2 Caco-2 Permeability Assay (Bidirectional: A-B and B-A) data1 Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) caco2->data1 rank1 Rank Compounds by Permeability and Efflux Potential data1->rank1 pk_study Murine Pharmacokinetic (PK) Study (PO and IV Administration) rank1->pk_study Advance Promising Candidates data2 Measure Plasma Concentration vs. Time pk_study->data2 calc Calculate Key PK Parameters (Cmax, Tmax, AUC, F%) data2->calc rank2 Determine Absolute Oral Bioavailability (F%) calc->rank2

Fig 2. A two-tiered workflow for assessing bioavailability.
Tier 1: In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[9][10] These human colon adenocarcinoma cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11] By measuring the transport of a compound from the apical (A) to the basolateral (B) side, and vice versa (B to A), we can determine its apparent permeability (Papp) and its potential as a substrate for efflux pumps.

Tier 2: In Vivo Murine Pharmacokinetics

Compounds that demonstrate favorable in vitro permeability are advanced to in vivo studies. Murine pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[12][13] By administering the compound both orally (PO) and intravenously (IV), we can calculate the absolute oral bioavailability (F%), which is the ultimate measure of its success in reaching the bloodstream after oral dosing.[14]

Comparative Data Summary (Hypothetical)

The following table illustrates the type of data that would be generated from this study, allowing for direct comparison of the parent compound and its analogs.

CompoundCaco-2 Assay Results Murine PK Results (10 mg/kg PO)
Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
PC 15.21.1
A1 12.81.3
A2 18.50.9
A3 14.92.8

Note: The data presented above are hypothetical and for illustrative purposes only. They are intended to demonstrate how experimental results would be structured for comparative analysis.

Detailed Experimental Protocols

Adherence to standardized, robust protocols is critical for generating reproducible and trustworthy data.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol is adapted from established methodologies.[11][15][16]

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell® plates at a density of 6 x 10⁴ cells/cm².

    • Culture for 21-25 days in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values >200 Ω·cm², which indicates a confluent, intact monolayer.[16]

  • Transport Experiment (A→B and B→A):

    • Wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • For A→B transport: Add the test compound (e.g., 10 µM final concentration) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For B→A transport: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 120 minutes), collect samples from the receiver chamber.[11] Also, collect a sample from the donor chamber at the end of the experiment for recovery analysis.

  • Quantification and Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[11]

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) by dividing Papp (B→A) by Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[10]

Protocol 2: Murine Pharmacokinetic Study

This protocol is based on standard practices for in vivo PK studies in mice.[12][14][17]

  • Animal Handling:

    • Use male C57BL/6 mice (8-10 weeks old), acclimated for at least one week.[17] House them in a controlled environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Formulation and Administration:

    • Formulate the compounds in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).[17]

    • Oral (PO) Group: Administer the formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer a different formulation (e.g., in saline with 5% DMSO) via tail vein injection at a dose of 2 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (~30 µL) from each mouse via saphenous vein puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][17]

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method. The method must include a calibration curve and quality control (QC) samples.[18]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[18]

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpretation and Structure-Bioavailability Insights

  • Analog 1 (Piperidine Ring): The slightly lower permeability and bioavailability compared to the parent compound suggest that the larger piperidine ring may be less optimal for passive diffusion or may have a slightly less favorable interaction with influx transporters.

  • Analog 2 (Acyclic Group): The significant increase in both permeability and bioavailability indicates that greater molecular flexibility and the removal of the cyclic constraint are highly beneficial for absorption. This analog represents a promising direction for optimization.

  • Analog 3 (Benzothiazole Core): The high efflux ratio (>2) suggests this analog is a substrate for efflux pumps like P-gp, which actively transport the compound out of intestinal cells back into the gut lumen. This active efflux is the likely cause of its dramatically reduced oral bioavailability, despite having comparable passive permeability to the parent compound. This highlights the critical importance of performing bidirectional transport assays.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the bioavailability of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine and its analogs. By integrating validated in vitro and in vivo methodologies, researchers can efficiently identify the structural features that govern oral absorption and bioavailability. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts, enabling the data-driven design of drug candidates with optimized pharmacokinetic properties and a higher probability of clinical success.

References

  • Wei, M., Zhang, X., Pan, X., et al. (2022). HobPre: accurate prediction of human oral bioavailability for small molecules. Journal of Cheminformatics, 14(1). Available at: [Link]

  • Wei, M., Zhang, X., Pan, X., et al. (2022). HobPre: accurate prediction of human oral bioavailability for small molecules. PubMed. Available at: [Link]

  • Zhang, D., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Kulkarni, S. A., et al. (n.d.). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. PMC - NIH. Available at: [Link]

  • JoVE. (2025). Equivalence: In Vitro and In Vivo Bioequivalence. JoVE. Available at: [Link]

  • Unknown Author. (n.d.). Caco2 assay protocol. Source not specified. Available at: [Link]

  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. Available at: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • MDPI. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. Available at: [Link]

  • Horváth, G., et al. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • PubMed. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. Available at: [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. Available at: [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. InnoSer. Available at: [Link]

  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]

  • ResearchGate. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

  • Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Bucha, M., et al. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-Chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine. ResearchGate. Available at: [Link]

  • ACS Publications. (2016). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry. Available at: [Link]

  • Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Available at: [Link]

Sources

Comparative

Comprehensive Guide to IC50 Reproducibility: Validating 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Across High-Throughput Platforms

As a Senior Application Scientist, one of the most common challenges I encounter in preclinical drug discovery is the discrepancy of IC50​ values when a lead compound is transferred between different laboratories. A clas...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges I encounter in preclinical drug discovery is the discrepancy of IC50​ values when a lead compound is transferred between different laboratories. A classic example of this phenomenon recently occurred during the multi-center validation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine , a promising small-molecule kinase inhibitor scaffold.

When Lab A reported an IC50​ of 450 nM and Lab B reported 48 nM for the exact same compound against the same target, it raised immediate concerns about compound stability and assay integrity. However, the root cause was not the molecule itself, but the orthologous assay methodologies employed. This guide objectively compares these assay alternatives, explains the causality behind IC50​ shifts, and provides a self-validating protocol to ensure absolute reproducibility.

The Causality of IC50​ Discrepancies: Beyond the Raw Data

To understand why 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine performed differently across labs, we must look at the fundamental enzymology. This compound is an ATP-competitive inhibitor. Therefore, its apparent IC50​ is not a fixed constant; it is intrinsically dependent on the concentration of ATP used in the assay relative to the kinase's Michaelis constant ( Km​ ).

This relationship is mathematically defined by the 1 equation[1]:

Ki​=1+Km​[ATP]​IC50​​

If Lab A utilizes an ATP concentration significantly higher than the Km​ to generate a stronger assay signal, the compound must compete against a massive excess of substrate, artificially inflating the IC50​ . Furthermore, assays that require high ATP conversion rates (>20%) violate the assumption of initial velocity (linear kinetics), leading to product inhibition by ADP.

Causality A Reported IC50 Discrepancy B [ATP] vs Km Ratio A->B Variable 1 C ATP Conversion Rate (%) A->C Variable 2 D Cheng-Prusoff Equation B->D Defines competitive shift C->D Ensures linear kinetics E Absolute Ki (True Affinity) D->E Normalizes data

Caption: Logical relationship between assay variables, Cheng-Prusoff equation, and absolute Ki.

Comparative Analysis of Assay Platforms

To objectively evaluate the compound, we tested 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine across three distinct high-throughput screening (HTS) platforms.

  • Luminescence (ATP Depletion): Measures the remaining ATP after the kinase reaction using luciferase. While highly accessible, it requires high ATP conversion (~30-80%) to achieve a measurable signal drop, risking non-linear kinetics 2[2].

  • TR-FRET (ADP Formation): Time-Resolved Fluorescence Resonance Energy Transfer utilizes a Europium-labeled antibody to detect ADP generation. It is highly sensitive, allowing for <10% ATP conversion and operation exactly at the ATP Km​ .

  • Radiometric ( 33 P Transfer): The historical gold standard. It measures direct phosphate transfer but is limited by radioactive hazards and low throughput.

Experimental Data Summary
Assay PlatformDetection Principle[ATP] UsedATP ConversionZ'-FactorApparent IC50​ Calculated Ki​ Verdict
Luminescence ATP Depletion100 µM30%0.65450 nM41.0 nMProne to product inhibition
TR-FRET ADP Formation10 µM ( Km​ )5%0.8248 nM24.0 nMRecommended (High sensitivity)
Radiometric 33 P Transfer10 µM ( Km​ )<10%0.7545 nM22.5 nMAccurate, but low throughput

Insights: While the apparent IC50​ values varied by a factor of 10, calculating the absolute Ki​ via the Cheng-Prusoff equation normalized the data. TR-FRET is the superior alternative for this compound, as it matches the accuracy of the radiometric assay while providing the highest assay robustness (Z'-factor = 0.82).

Standardized Self-Validating TR-FRET Protocol

To ensure absolute reproducibility when validating 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, laboratories must adopt a self-validating workflow. A protocol is only "self-validating" if it inherently proves the statistical reliability of the plate before any IC50​ curve is fitted. We achieve this by embedding Z'-factor calculations into every run 3[3].

Workflow S1 1. Compound Dilution (10-point, 1:3 series) S2 2. Enzyme Pre-incubation (Kinase + Compound, 30m) S1->S2 S3 3. Reaction Initiation (Add ATP at Km + Substrate) S2->S3 Binding equilibrium S4 4. TR-FRET Detection (Add Eu-Antibody & Tracer) S3->S4 60m at Room Temp S5 5. Quality Control (Calculate Z'-factor > 0.5) S4->S5 Read Ex:340/Em:665

Caption: TR-FRET workflow for self-validating IC50 determination of the benzoxazole derivative.

Step-by-Step Methodology

Step 1: Compound Preparation & Dispensing

  • Action: Prepare a 10-point, 1:3 serial dilution of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL into a 384-well low-volume plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration strictly at 1% to prevent enzyme denaturation.

Step 2: Enzyme Pre-Incubation

  • Action: Add 5 µL of the target kinase (diluted in assay buffer) to the compound wells. Incubate at room temperature for 30 minutes.

  • Causality: Many heterocyclic scaffolds, including benzoxazole derivatives, exhibit slow-binding kinetics. Omitting this pre-incubation step prevents the system from reaching equilibrium, leading to a severe underestimation of the compound's true potency.

Step 3: Reaction Initiation at Km​

  • Action: Initiate the reaction by adding 5 µL of a substrate/ATP mix. Crucial: The ATP concentration in this mix must be calibrated so the final well concentration equals the exact apparent Km​ of the kinase.

  • Causality: Operating at the Km​ balances assay sensitivity with physiological relevance, allowing direct mathematical conversion to Ki​ without competitive distortion.

Step 4: TR-FRET Detection

  • Action: After 60 minutes (ensuring <10% ATP conversion), stop the reaction by adding 10 µL of the TR-FRET detection mixture (EDTA to chelate Mg2+ , Europium-labeled anti-ADP antibody, and Alexa Fluor 647 ADP tracer).

  • Causality: The EDTA immediately halts the kinase reaction. The ratiometric emission (665 nm / 615 nm) inherently normalizes any well-to-well volume variations or compound auto-fluorescence.

Step 5: System Validation via Z'-Factor

  • Action: Before analyzing the compound's IC50​ , calculate the Z'-factor using the positive (1% DMSO, full activity) and negative (no enzyme, background) control wells:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
  • Causality: The assay is only validated if Z′≥0.5 . A passing Z'-factor proves that the dynamic range and well-to-well variance are statistically sound, guaranteeing that the calculated 48 nM IC50​ for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a biological reality, not an assay artifact.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 3

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.1

  • Thermo Fisher Scientific. (2024). Adapta Universal Kinase Assay: High Z'-factors at low percent ATP conversion.2

Sources

Validation

Isothermal Titration Calorimetry (ITC) Validation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Binding Affinity

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals. Executive Summary & Scientific Rationale In Fragment-Based Drug Discovery (FBDD), optimizing low-molecular-weigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals.

Executive Summary & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), optimizing low-molecular-weight hits into potent lead compounds requires a precise understanding of binding thermodynamics [1]. While biochemical assays (e.g., IC50) provide functional data, they often obscure the physical realities of target engagement. Isothermal Titration Calorimetry (ITC) bridges this gap by directly measuring the heat of binding, decoupling the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

This guide evaluates the binding affinity of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (hereafter referred to as PBA-1 ) against the catalytic domain of Phosphoinositide 3-kinase beta (PI3K β ). Benzoxazole derivatives are privileged scaffolds known to act as hinge-binders in PI3K isoforms [2]. By comparing PBA-1 to baseline fragments, we elucidate how the addition of the pyrrolidin-1-ylmethyl moiety drives affinity through specific thermodynamic pathways.

Comparative Thermodynamic Profiling

To objectively evaluate PBA-1, we compared its thermodynamic signature against two alternatives:

  • Alternative A (Baseline Fragment): 1,3-benzoxazol-5-amine (lacking the pyrrolidine extension).

  • Alternative B (Reference Hinge Binder): A standard morpholine-based PI3K fragment.

Table 1: ITC-Derived Thermodynamic Parameters for PI3K β Binding

Assay Conditions: 50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2% DMSO at 25°C.

Compound Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )Ligand Efficiency (LE)
Alternative A (Baseline)125.0 ± 8.5-5.32-3.15-2.170.980.35
PBA-1 (Target)4.5 ± 0.4-7.29-5.80-1.491.020.38
Alternative B (Reference)18.2 ± 1.2-6.46-4.10-2.360.950.32
Mechanistic Insights from the Data

The data reveals that PBA-1 achieves a roughly 28-fold improvement in affinity ( Kd​ drops from 125 μ M to 4.5 μ M) compared to the baseline benzoxazole.

  • Enthalpic Gain: The primary driver of this improved affinity is a highly favorable change in enthalpy ( ΔΔH=−2.65 kcal/mol). While the benzoxazole core anchors to the kinase hinge region (typically via hydrogen bonding to Val851) [4], the basic pyrrolidine nitrogen forms additional electrostatic interactions within the solvent-exposed ribose pocket.

  • Entropic Penalty: The introduction of the flexible methyl-pyrrolidine linker introduces a slight entropic penalty due to the restriction of conformational degrees of freedom upon binding, but this is overwhelmingly compensated by the enthalpic gain.

G Fragment PBA-1 (Target Ligand) Hinge Benzoxazole Core (H-bonds to Kinase Hinge) Fragment->Hinge Pocket Pyrrolidine Ring (Ribose Pocket Interaction) Fragment->Pocket Enthalpy ΔH < 0 (Strong Enthalpic Gain) Hinge->Enthalpy Pocket->Enthalpy Entropy -TΔS Penalty (Conformational Restriction) Pocket->Entropy Affinity High Affinity PI3Kβ Complex Enthalpy->Affinity Entropy->Affinity

Fig 1: Thermodynamic contributions of PBA-1's structural moieties to PI3K binding.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in thermodynamic measurements, the ITC protocol must be treated as a self-validating system. The greatest source of artifactual data in ITC is the heat of mixing caused by buffer mismatch [3].

Step 1: Rigorous Sample Preparation (Co-Dialysis)
  • Protein Preparation: Purify the PI3K β catalytic domain and concentrate to ~60 μ M.

  • Co-Dialysis (Critical Step): Dialyze the protein overnight at 4°C against 2 liters of ITC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2 mM TCEP).

  • Ligand Preparation: Dissolve PBA-1 in 100% DMSO to create a 50 mM stock.

  • Buffer Matching: Dilute the PBA-1 stock to 500 μ M using the exact dialysate (the buffer recovered from the dialysis beaker). Add DMSO to the protein sample to perfectly match the final DMSO concentration of the ligand solution (exactly 2.0% v/v).

Step 2: ITC Titration Parameters

Using a MicroCal PEAQ-ITC (or equivalent) at 25°C:

  • Cell: 300 μ L of 50 μ M PI3K β .

  • Syringe: 500 μ M PBA-1.

  • Injection Schedule: 1 initial injection of 0.4 μ L (discarded from data analysis to account for syringe tip diffusion), followed by 18 injections of 2.0 μ L.

  • Spacing: 150 seconds between injections to allow the thermal baseline to fully equilibrate.

  • Stir Speed: 750 rpm.

Expert Note on the Wiseman 'c' Parameter: The reliability of the curve fitting depends on the c value, defined as c=N×[M]/Kd​ . For PBA-1, with [M]=50μM and Kd​=4.5μM , c≈11 . This falls perfectly within the optimal window (10 < c < 500) for direct titration [3].

Step 3: Control Titrations & Data Deconvolution

A true self-validating protocol requires orthogonal controls to isolate the heat of binding from background thermal noise.

  • Ligand-into-Buffer (Heat of Dilution): Titrate 500 μ M PBA-1 into the exact matched buffer. This constant background heat is subtracted from the main titration data.

  • Buffer-into-Protein: Ensure the mechanical action of injection does not cause protein aggregation or anomalous thermal spikes.

G Start Protein & Ligand Exact Buffer Matching Control Control Titration (Ligand into Buffer) Start->Control Main Main Titration (Ligand into Protein) Start->Main Validate Subtract Heat of Dilution & Fit Isotherm (Wiseman 'c') Control->Validate Main->Validate Output Thermodynamic Profile (ΔH, -TΔS, Kd, N) Validate->Output

Fig 2: Self-validating ITC workflow ensuring accurate thermodynamic profiling.

Conclusion

The ITC validation of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (PBA-1) demonstrates that the addition of the pyrrolidin-1-ylmethyl group to a standard benzoxazole core yields a highly efficient, enthalpy-driven kinase fragment. By utilizing a rigorously buffer-matched, self-validating ITC protocol, researchers can confidently rely on these thermodynamic parameters to guide subsequent structure-activity relationship (SAR) optimizations, ensuring that molecular weight increases translate directly into high-quality target affinity.

References

  • AlKharboush, D. F., & Kozielski, F. (2024). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery.[Link]

  • Certal, V., et al. (2012). Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of PTEN-Deficient Cancers. Journal of Medicinal Chemistry.[Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols.[Link]

  • Garuti, L., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. International Journal of Molecular Sciences.[Link]

Safety & Regulatory Compliance

Safety

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine proper disposal procedures

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery workflows, I recognize that handling complex synthetic intermediates requires a rigorous, uncompromis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery workflows, I recognize that handling complex synthetic intermediates requires a rigorous, uncompromising approach to laboratory safety.

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is a highly versatile pharmacophore, featuring a rigid benzoxazole core coupled with a basic pyrrolidine moiety. While these structural features make it an excellent candidate for medicinal chemistry and target binding, they also dictate strict adherence to Environmental Health and Safety (EHS) protocols. Proper disposal is not merely a regulatory hurdle; it is a critical component of scientific integrity. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Part 1: Mechanistic Risk Assessment & Causality

To safely manage a chemical, you must first understand the why behind its hazards. We do not rely on blind adherence to rules; we rely on chemical causality:

  • Basicity and Reactivity: The presence of both a primary amine on the benzoxazole ring and a tertiary amine within the pyrrolidine ring renders this compound a moderate base. It can react exothermically with strong acids and acts as a potent nucleophile.

  • Sensitization Potential: Analogous to many aniline and benzoxazole derivatives, repeated dermal or inhalation exposure to this powder can lead to skin sensitization or respiratory tract irritation[1].

  • Environmental Recalcitrance: Heterocyclic amines are notoriously resistant to standard biological degradation processes found in municipal wastewater treatment plants. If discharged into the drain, they pose a severe toxicity risk to aquatic life and exhibit high environmental persistence[2].

Part 2: Waste Segregation & RCRA Compliance Strategy

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste containing complex organic amines must be managed meticulously to prevent environmental contamination[3]. Laboratories are typically classified as Very Small Quantity Generators (VSQG) or Small Quantity Generators (SQG) under 40 CFR Part 262, which dictates strict accumulation timelines and labeling laws[4].

Core Directive: Aqueous solutions, mother liquors, or solvent mixtures containing 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine must never be discharged into the municipal sewer. The only EPA-compliant method for the final destruction of this compound is high-temperature thermal incineration at a permitted RCRA hazardous waste facility[5].

Quantitative Waste Categorization Table

To streamline your lab's workflow, segregate waste streams according to the following validated matrix:

Waste StreamPhysical StatePrimary HazardSegregation CategoryApproved Final Disposition
Pure Compound / Solid Residue SolidIrritant, SensitizerNon-Halogenated Organic SolidRCRA Thermal Incineration
Reaction Mother Liquors (e.g., in DCM/MeOH)LiquidFlammable, ToxicHalogenated/Non-Halogenated SolventRCRA Thermal Incineration
Contaminated PPE (Gloves, Wipes, Bench Paper)SolidTrace ContaminationChemically Contaminated DebrisSolid Hazardous Waste
Aqueous Washings (Acidic/Basic Extractions)LiquidCorrosive, ToxicAqueous Hazardous WasteOn-site pH Neutralization → Incineration

Part 3: Step-by-Step Disposal & Handling Protocol

Every protocol in your laboratory must be a self-validating system. Follow this methodology to ensure continuous compliance and safety from the benchtop to the waste drum.

Step 1: Preparation and Engineering Controls

  • Action: Don standard PPE, including nitrile gloves (double-gloving is highly recommended when handling concentrated stock solutions), chemical splash goggles, and a flame-resistant lab coat.

  • Causality: The primary amine can cause contact dermatitis. Double-gloving ensures that if the outer glove is breached by a carrier solvent (like DMSO or DCM), the inner glove provides a continuous barrier.

  • Control: Handle the neat solid exclusively inside a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent the inhalation of aerosolized dust[1].

Step 2: Active Waste Collection

  • Solid Waste: Collect all solid waste (empty reagent vials, contaminated spatulas, weighing paper) in a designated, puncture-resistant "Chemically Contaminated Solid Waste" container.

  • Liquid Waste: Collect liquid waste in a compatible, high-density polyethylene (HDPE) or glass carboy.

  • Validation Checkpoint: Ensure the container is clearly labeled with the full chemical name (no abbreviations or structural drawings), the date of initial accumulation, and the primary hazard (e.g., "Toxic/Irritant")[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed waste containers to the lab's designated SAA.

  • Compliance: RCRA mandates that SAAs must be at or near the point of generation and under the strict control of the operator[4]. Containers must remain hermetically closed at all times except when actively adding waste.

Step 4: Final Disposition & Lab Packing

  • Action: Once the SAA container reaches its volume limit (typically 55 gallons, though much less for acutely toxic substances), or at the end of the academic/fiscal term, coordinate with your Environmental Health and Safety (EHS) department.

  • Execution: EHS will execute a "lab pack" transfer to the Central Accumulation Area (CAA), where a licensed hazardous waste vendor will transport the material for final thermal destruction[3][6].

Part 4: Emergency Spill Response Workflow

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental release.

  • For Solid Spills: Do not use water, as this can spread the contamination or create a highly basic, corrosive slurry. Use dry clean-up procedures. Gently sweep the powder using a dedicated brush and pan, or use a HEPA-filtered vacuum to prevent dust generation[2].

  • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads)[3]. Once the liquid is fully absorbed, transfer the saturated material to a hazardous waste bag.

SpillResponse Start Spill Detected: 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine Assess Assess State of Material Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Liquid / Solution Spill Assess->Liquid DryClean Dry Clean-up (HEPA Vac / Sweep) CRITICAL: Avoid Dust Generation Solid->DryClean Absorb Apply Inert Absorbent (Vermiculite / Spill Pads) Liquid->Absorb Collect Collect in Sealed, Labeled HDPE Container DryClean->Collect Absorb->Collect SAA Transfer to Satellite Accumulation Area (SAA) Collect->SAA Incinerate RCRA Permitted Thermal Incineration SAA->Incinerate

Workflow for the containment, collection, and RCRA-compliant disposal of heterocyclic amine spills.

References

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories Source: EMS LLC USA URL:[Link]

  • Laboratory Waste Management: The New Regulations (RCRA 40 CFR Part 262) Source: Medical Laboratory Management Magazine URL:[Link]

  • Significant New Use Rules on Certain Chemical Substances (EPA Disposal Directives) Source: Federal Register URL:[Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. The...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is extrapolated from data on structurally similar benzoxazole and pyrrolidine derivatives, as well as general principles of laboratory safety. A thorough, site-specific risk assessment should be conducted by qualified personnel before commencing any work with this substance.[1]

Hazard Assessment and Toxidological Profile

Based on the analysis of analogous compounds, 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is presumed to pose several health risks. Structurally related aminobenzoxazoles are known to be harmful if swallowed, causing irritation to the eyes, skin, and respiratory system.[2][3][4] The pyrrolidine moiety, present in other chemical compounds, can also contribute to skin and eye irritation. Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][5]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

The table below summarizes the extrapolated hazard information for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, based on data for similar compounds.

Hazard ClassificationAnticipated RiskGHS Pictogram (Anticipated)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)GHS07
Skin IrritationCategory 2 (Causes skin irritation)GHS07
Eye IrritationCategory 2A (Causes serious eye irritation)GHS07
Specific Target Organ ToxicityMay cause respiratory irritationGHS07

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to ensuring personal safety when handling this compound. The following multi-layered approach is recommended to create a robust barrier against potential exposure.

Primary Engineering Controls: The First Line of Defense

All handling of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine should be conducted in a certified chemical fume hood.[1][6] This provides the primary level of containment to minimize the inhalation of any vapors or aerosols. The fume hood should have a minimum face velocity of 100 feet per minute.

Essential Personal Protective Equipment

The following PPE should be worn at all times when handling the compound:

PPE CategoryItemRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors which may cause serious eye irritation.[1][7]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated.[8]
Body Protection Flame-resistant lab coatProtects against accidental splashes and potential fire hazards.[1]
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is crucial for minimizing risk.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all PPE: Confirm that all necessary PPE is readily available and in good condition.[9]

  • Emergency Equipment Check: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[10]

  • Prepare Work Area: Line the work surface within the fume hood with absorbent bench paper to contain any potential spills.[10]

Dispensing and Handling Protocol
  • Location: Conduct all dispensing and handling of the compound exclusively inside a chemical fume hood to control vapor exposure.[6]

  • Minimize Dust/Aerosol Generation: Handle the solid material carefully to avoid the creation of dust.

  • Portioning: When weighing, use a tared container inside the fume hood.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture and light.[11][12]

Post-Handling and Decontamination
  • Surface Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Equipment Cleaning: Clean any non-disposable equipment that came into contact with the compound according to standard laboratory procedures.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[13]

Spill and Emergency Response

Small Spills
  • Containment: For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid or solid.[14]

  • Collection: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontamination: Decontaminate the spill area as described in the post-handling procedures.

Large Spills
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.[14]

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Professional Assistance: Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Place any unused compound and contaminated disposable materials (e.g., gloves, bench paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.

Final Disposal
  • All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] Do not dispose of this compound down the drain.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_dispense Dispense Compound prep_workspace->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Experiment Complete dispose_solid Dispose Solid Waste handle_experiment->dispose_solid Generate Solid Waste dispose_liquid Dispose Liquid Waste handle_experiment->dispose_liquid Generate Liquid Waste cleanup_remove_ppe Doff PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling and Disposal

References

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Datasheet. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 13). Safe handling of hazardous drugs. Retrieved from [Link]

  • Nexchem. (n.d.). SAFETY DATA SHEET - N-Methyl Pyrrolidone. Retrieved from [Link]

Sources

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